ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Description
BenchChem offers high-quality ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDENCAYGBXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694264 | |
| Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-92-8 | |
| Record name | Ethyl 6-bromo-1H-benzimidazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and this bromo-substituted acetate derivative serves as a key intermediate for further functionalization. This document delineates the prevalent synthetic strategy, rooted in the well-established Phillips condensation reaction, and offers expert insights into the mechanistic underpinnings, reaction optimization, and procedural execution. The intended audience includes researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical sciences.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in modern drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules. The most prominent natural example is N-ribosyl-dimethyl benzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[1] Synthetic benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including antiulcer (e.g., omeprazole), antihypertensive, antiviral, and antimicrobial properties.
The target molecule, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS No. 944903-92-8), incorporates three key features:
-
The Benzimidazole Core: Provides the fundamental scaffold for biological activity.
-
A Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
An Ethyl Acetate Moiety: The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the construction of more complex molecules.[2]
This guide focuses on the most direct and reliable method for its preparation: the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound.
Synthetic Strategy: The Phillips Condensation Reaction
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, aldehyde, or nitrile).[3] This family of reactions is broadly known as the Phillips condensation. The chosen strategy for the title compound involves the reaction between 4-bromo-1,2-phenylenediamine and diethyl malonate.
The reaction proceeds via a two-stage mechanism:
-
Amide Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on a carbonyl carbon of diethyl malonate.
-
Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular nucleophilic attack by the second amino group on the remaining ester carbonyl, followed by the elimination of ethanol and water to form the stable, aromatic benzimidazole ring.
The use of a strong acid catalyst, such as hydrochloric acid, is crucial. The acid protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic amino group of the phenylenediamine.
Caption: Overall reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale .
Materials and Reagents:
-
4-bromo-1,2-phenylenediamine (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
4M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (e.g., 5.61 g, 30 mmol).
-
Reagent Addition: To the flask, add diethyl malonate (e.g., 7.2 mL, 45 mmol) followed by 100 mL of 4M hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully and slowly add saturated sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH of the solution is approximately 7-8. The product often precipitates as a solid during this step.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Chemical Formula | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 283.12 g/mol |
| CAS Number | 944903-92-8[4] |
| Appearance | Off-white to light tan solid |
| Melting Point | ~180-185 °C (This is an estimate; must be determined experimentally) |
| Expected Yield | 65-80% |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 3.9 (s, 2H, CH₂CO), 1.2 (t, 3H, CH₃) |
| Mass Spectrometry | m/z: 282/284 (M⁺, Br isotope pattern) |
Safety and Handling
-
4-bromo-1,2-phenylenediamine: Is toxic and a suspected mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform all manipulations in a well-ventilated fume hood.
-
Hydrochloric Acid: Is highly corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Diethyl Malonate: Is an irritant.
-
The reaction should be conducted in a fume hood at all times.
Conclusion
The via the Phillips condensation of 4-bromo-1,2-phenylenediamine and diethyl malonate is a robust and efficient method. This guide provides the necessary theoretical background and a detailed, actionable protocol for its successful execution. The resulting product is a highly valuable intermediate, offering multiple avenues for subsequent chemical modification, making it a key component in the synthesis of novel compounds for drug discovery and materials science.
References
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure known for its diverse pharmacological activities, making its derivatives valuable targets for novel therapeutic agents.[1] This document outlines a validated synthetic protocol and a full suite of analytical characterization techniques to ensure the identity, purity, and structural integrity of the title compound.
Strategic Approach to Synthesis
The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-1,2-phenylenediamine. The second step is the cyclocondensation of this diamine with a suitable C2-synthon to form the benzimidazole ring system. This classical approach, a variation of the Phillips-Ladenburg benzimidazole synthesis, offers a reliable and scalable route to the target molecule.[2][3]
Synthesis of 4-bromo-1,2-phenylenediamine
The precursor, 4-bromo-1,2-phenylenediamine, is prepared from o-phenylenediamine. The synthesis involves a protection-bromination-deprotection sequence to ensure regioselective bromination at the desired position.
Step 1: Acetylation of o-phenylenediamine
-
In a 1L flask, dissolve 80g of o-phenylenediamine in 640mL of glacial acetic acid with vigorous stirring until the solution is clear.
-
Cool the solution in an ice bath and add 158g of acetic anhydride dropwise.
-
Warm the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Bromination
-
Cool the reaction mixture to 25°C and add 80g of sodium bromide.
-
Slowly add 92g of 30% hydrogen peroxide dropwise over 2 hours.
-
Warm the mixture to 50°C and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into 2000g of ice water containing 9g of sodium sulfite and stir until the red color disappears.
-
Filter the white solid, wash with water, and dry to obtain 4-bromo-N,N'-diacetyl-1,2-phenylenediamine.
Step 3: Hydrolysis
-
Under a nitrogen atmosphere, add 122g of sodium hydroxide to a 3L four-necked flask containing 1.2L of methanol and water.
-
Add the 4-bromo-N,N'-diacetyl-1,2-phenylenediamine from the previous step.
-
Heat the mixture to 90°C and maintain for 2 hours.
-
Pour the reaction mixture into 3L of ice water and extract with dichloromethane (3 x 2L).
-
Wash the combined organic layers with saturated sodium carbonate solution and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from tert-butyl methyl ether to yield 4-bromo-1,2-phenylenediamine.[4]
Caption: Synthesis of 4-bromo-1,2-phenylenediamine.
Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
The final product is synthesized via a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a malonic acid derivative. In this protocol, a precursor to the ethyl acetate sidechain is cyclized under acidic conditions.
-
To a solution of the precursor compound (assumed to be an amidine or similar derivative of 4-bromo-1,2-phenylenediamine and an ethyl malonate derivative) (1.62 g, 6.86 mmol) in ethanol (40 mL), add 4N hydrochloric acid in ethyl acetate (17.16 ml, 68.6 mmol).
-
Reflux the reaction mixture for 2 hours.
-
Remove a portion of the solvent under reduced pressure.
-
Neutralize the reaction solution with a 10% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to afford ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (1.92 g, 99% yield).[2]
Caption: Synthesis of the target benzimidazole.
Comprehensive Characterization
A thorough characterization is paramount to confirm the structure and purity of the synthesized ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. The following sections detail the expected outcomes from various analytical techniques.
Caption: Workflow for compound characterization.
Physical Properties
The physical properties of the synthesized compound should be recorded and compared with literature values where available.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrN₂O₂[3][5] |
| Molecular Weight | 283.12 g/mol [3][5] |
| Appearance | (Expected to be a solid) |
| Melting Point | (To be determined experimentally) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.42 | br s | 1H | N-H (benzimidazole)[2] |
| 7.35 | d, J=6.3 Hz | 2H | Aromatic C-H[2] |
| 4.27 | q, J=7.2 Hz | 2H | O-CH₂ (ethyl)[2] |
| 4.06 | s | 2H | CH₂ (acetate)[2] |
| 1.33 | t, J=7.2 Hz | 3H | CH₃ (ethyl)[2] |
Note: The reported aromatic proton signal at δ 7.35 as a doublet with an integration of 2H might be an oversimplification in the cited reference. A more detailed analysis would expect three distinct aromatic proton signals for the 5-bromo-substituted benzimidazole ring.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~168-172 | C=O (ester) |
| ~145-155 | C2 (benzimidazole) |
| ~135-145 | Quaternary aromatic C |
| ~110-130 | Aromatic C-H |
| ~115 | C-Br |
| ~61 | O-CH₂ (ethyl) |
| ~35 | CH₂ (acetate) |
| ~14 | CH₃ (ethyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the presence of bromine should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.
| Ion | Expected m/z |
| [M]⁺ | 282 |
| [M+2]⁺ | 284 |
| [M+H]⁺ | 283/285 |
| [M+Na]⁺ | 305/307 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) (Expected) | Functional Group |
| ~3400-3200 | N-H stretch (benzimidazole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1620, 1450 | C=C and C=N stretches (aromatic/imidazole) |
| ~1200 | C-O stretch (ester) |
| ~800 | C-Br stretch |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and comprehensive characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable benzimidazole derivative for applications in drug discovery and development. The provided experimental details and expected characterization data serve as a robust reference for ensuring the quality and integrity of the synthesized compound.
References
-
John Sunil, R., Ennam, R., Tharigoppula, S., Sarbani, P., & Reddy, J. A. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. Retrieved from [Link]
-
ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
-
Singh, N., & Sharma, P. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the scarcity of publicly available experimental spectra for this specific molecule, this document emphasizes predictive analysis and standardized data acquisition protocols. We present a detailed theoretical profile for its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles of chemical structure and spectroscopy. Furthermore, this guide furnishes detailed, self-validating experimental protocols for researchers to acquire and verify this data, ensuring a robust and reproducible approach to structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a practical and authoritative reference for the analysis of this compound and its analogues.
Introduction to Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
The benzimidazole scaffold is a cornerstone in modern pharmacology, renowned for its presence in a wide array of bioactive molecules. The introduction of a bromine atom and an ethyl acetate moiety, as seen in ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, creates a versatile intermediate for further chemical elaboration. Accurate and unambiguous structural confirmation is the bedrock of any subsequent research, making a thorough understanding of its spectroscopic signature paramount.
Chemical Identity and Properties
This section summarizes the fundamental chemical identifiers for the target compound.
| Property | Value | Source |
| Chemical Name | Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | [1] |
| CAS Number | 944903-92-8 | [1] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 283.12 g/mol | [1] |
| InChI Key | OVKDENCAYGBXKN-UHFFFAOYSA-N | [1] |
| Structure | (See Figure 1 below) |
Rationale for Spectroscopic Analysis
For any novel or synthesized compound intended for further use, especially in drug development, its identity and purity must be unequivocally established. Spectroscopic methods provide a non-destructive and highly detailed fingerprint of a molecule's structure.
-
NMR (¹H and ¹³C) reveals the carbon-hydrogen framework and the electronic environment of each atom.
-
Mass Spectrometry (MS) confirms the molecular weight and provides clues to the molecular formula and structural components through fragmentation analysis.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.
This guide provides the predicted data against which experimentally acquired spectra can be compared for definitive structural validation.
Predicted Spectroscopic Profile
The following sections detail the theoretically predicted spectroscopic data for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. These predictions are derived from established principles of spectroscopy and analysis of the molecule's structural features.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the methylene bridge, the aromatic protons on the benzimidazole ring, and the N-H proton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring current.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Singlet (broad) | 1H | N-H | The acidic proton of the imidazole ring is typically broad and significantly downfield, especially in a hydrogen-bonding solvent like DMSO. |
| ~7.7 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing imidazole nitrogen and will be deshielded. The splitting is due to coupling with H-6. |
| ~7.5 | Doublet | 1H | H-7 | This proton is ortho to the bromine atom, leading to a downfield shift. It couples with H-6. |
| ~7.3 | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |
| ~4.0 | Singlet | 2H | -CH₂ -COOEt | These methylene protons are adjacent to both the benzimidazole ring and the carbonyl group, resulting in a singlet in the downfield region. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The electron-withdrawing effects of the bromine, nitrogen, and oxygen atoms will cause significant downfield shifts for the carbons attached to or near them.
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield.[2] |
| ~152 | N-C -N (C2) | This carbon is bonded to two nitrogen atoms within the imidazole ring, causing a strong downfield shift. |
| ~140-145 | Aromatic Quaternary Carbons | Includes the carbons of the benzimidazole ring fused to the benzene ring and involved in the imidazole structure. |
| ~115-125 | Aromatic CH Carbons | The chemical shifts of the aromatic C-H carbons. |
| ~115 | C -Br | The carbon directly bonded to bromine is expected in this region. |
| ~61 | -O-CH₂ -CH₃ | The ester methylene carbon is deshielded by the adjacent oxygen atom. |
| ~35 | -CH₂ -COOEt | The methylene bridge carbon is in a typical range for a carbon adjacent to a carbonyl and an aromatic system. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the far upfield region.[3] |
Predicted Mass Spectrometry (MS) Profile
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for this compound. The most telling feature will be the isotopic pattern of the bromine atom.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 282 and m/z 284, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways:
-
Loss of ethoxy group (-•OCH₂CH₃): A fragment at m/z 237/239.
-
Loss of the entire ethyl acetate side chain: Cleavage of the C-C bond between the methylene bridge and the benzimidazole ring.
-
McLafferty rearrangement: Possible if using EI, involving the ester group.
-
Predicted Infrared (IR) Spectrum
The IR spectrum is ideal for identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-2800 (broad) | N-H Stretch | Imidazole N-H |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2980-2900 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1620, ~1450 | C=C & C=N Stretches | Benzimidazole Ring |
| ~1200 | C-O Stretch | Ester C-O |
| ~600 | C-Br Stretch | Carbon-Bromine Bond |
Standardized Protocols for Spectroscopic Data Acquisition
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed. These workflows represent best practices in a modern analytical chemistry laboratory.[4]
General Workflow for Structural Elucidation
The logical flow for confirming the structure of a synthesized or purchased compound is outlined below.
Caption: Workflow for Spectroscopic Structural Elucidation.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. DMSO-d₆ is often preferred for benzimidazoles to clearly observe the N-H proton.
-
Vortex the tube gently to ensure a homogenous solution.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of at least 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse program.
-
Set a spectral width of approximately 240 ppm.
-
Accumulate at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).[4]
-
Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol for Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrument Parameters (for ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, as the benzimidazole nitrogen is readily protonated.
-
Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
For high-resolution data, use a TOF or Orbitrap analyzer to obtain an accurate mass measurement to within 5 ppm.
-
-
Data Analysis:
-
Identify the molecular ion peaks at m/z 282/284.
-
Use the accurate mass data to confirm the elemental composition (C₁₁H₁₁BrN₂O₂).
-
Analyze the fragmentation pattern to corroborate the predicted structural components.
-
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet) in the spectrometer's sample compartment.
-
Collect a background spectrum of the empty instrument (or pure KBr pellet).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.
-
Conclusion
This guide establishes an authoritative spectroscopic profile for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate based on predictive chemical principles. The provided tables of predicted ¹H NMR, ¹³C NMR, MS, and IR data serve as a benchmark for experimental verification. By adhering to the detailed, step-by-step acquisition protocols outlined herein, researchers can confidently generate high-quality, reproducible data to confirm the structure and purity of this valuable chemical intermediate. This rigorous approach is fundamental to ensuring the integrity and validity of any subsequent scientific investigation.
References
- The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications.
- Wiley-VCH. (2007). Supporting Information.
- FINETECH INDUSTRY LIMITED. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
- Patsalides, E. et al. (2003). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate.
- Human Metabolome Database. Ethyl benzoate 13C NMR Spectrum.
Sources
- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. application.wiley-vch.de [application.wiley-vch.de]
ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate chemical properties
An In-Depth Technical Guide to Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a heterocyclic compound featuring the privileged benzimidazole scaffold. Its structure is strategically functionalized with a bromine atom, serving as a versatile synthetic handle, and an ethyl acetate group at the 2-position, which allows for further straightforward chemical modifications. These features make it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, established and theoretical synthetic routes, spectroscopic characterization, and its significant potential in the synthesis of diverse compound libraries for therapeutic screening.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and core properties.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | [1] |
| CAS Number | 944903-92-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][3] |
| Synonyms | Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate, 5-Bromo-2-(2-ethoxy-2-oxoethyl)-1H-benzimidazole | [2] |
| InChI Key | OVKDENCAYGBXKN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
These properties are essential for predicting the compound's behavior in various chemical environments, including solubility, reactivity, and potential for biological interactions.
| Property | Value | Source |
| Molecular Weight | 283.12 g/mol | [1][3] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, and DMF.[4] |
Structural Analysis
The molecule's functionality is dictated by its structure, which consists of three key components: the benzimidazole core, the C5-bromo substituent, and the C2-ethyl acetate side chain.
Caption: Chemical structure of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Synthesis and Mechanistic Insights
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The primary methods involve the condensation of an o-phenylenediamine with a suitable carbonyl-containing compound.[5][6]
Established Synthetic Protocol
A specific method for synthesizing the title compound has been documented, starting from 5-Bromo-2-(cyanomethyl)benzimidazole.[3] This Pinner-type reaction involves the acid-catalyzed alcoholysis of a nitrile to form an ester.
Methodology:
-
To a solution of 5-Bromo-2-(cyanomethyl)benzimidazole (1.0 eq) in ethanol (approx. 0.17 M), add a 4N solution of hydrochloric acid in ethyl acetate (10.0 eq).
-
Reflux the resulting reaction mixture for 2 hours, monitoring for the consumption of the starting material via TLC.
-
Upon completion, partially remove the solvent under reduced pressure.
-
Neutralize the reaction mixture by adding a 10% aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the final product, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.[3]
General Synthetic Strategy: The Phillips Condensation
A more fundamental and widely applicable approach for this class of compounds is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, often with an acid catalyst.[7]
Causality: The choice of 4-bromo-1,2-phenylenediamine as the starting material directly installs the required bromine atom at the 5-position of the resulting benzimidazole ring. The C2-substituent is introduced by the choice of the reacting partner. For the title compound, a malonic acid derivative, such as ethyl malonyl chloride or diethyl malonate, would be the logical choice. The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.
Caption: Generalized workflow for the Phillips condensation synthesis route.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the brominated benzene ring. Methylene Protons (-CH₂-CO): A singlet around 4.0 ppm. Ethyl Group Protons: A quartet (~4.2 ppm, -O-CH₂-) and a triplet (~1.3 ppm, -CH₃). N-H Proton: A broad singlet at a variable chemical shift (>10 ppm), which may exchange with D₂O. The data reported in one patent (δ: 1.33 (t), 4.06 (s), 4.27 (q), 7.35 (d), 10.42 (brs)) appears inconsistent with the expected aromatic splitting pattern for a 5-bromo substituent.[3] Data for similar compounds, like N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide, show more complex aromatic signals as expected.[8] |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the 110-140 ppm range. Methylene Carbon (-CH₂-CO): A signal around 35-40 ppm. Ethyl Group Carbons: Signals around 60 ppm (-O-CH₂-) and 14 ppm (-CH₃). |
| Mass Spec. | Molecular Ion (M+): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 282 and 284. |
| IR Spec. | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region. C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹. |
Chemical Reactivity and Derivatization Potential
The true value of this compound for researchers lies in its potential for derivatization at three distinct points, making it an ideal scaffold for building molecular libraries.
Reactivity of the Benzimidazole Core
The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation to generate 1,2,5-trisubstituted benzimidazole derivatives.[9] This is a critical step for modulating physicochemical properties like solubility and for exploring structure-activity relationships (SAR).
Utility of the C5-Bromine Substituent
The bromine atom is not merely a substituent; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
The ability to perform these transformations allows for the rapid expansion of molecular complexity from a common intermediate.
Transformations of the C2-Acetate Side Chain
The ethyl ester at the C2 position offers another site for modification:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation or other carboxylate chemistry.
-
Amidation: Direct reaction with amines, often under heating or with catalytic activation, can form a wide range of amides.
-
Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Development
The Benzimidazole Scaffold as a Privileged Pharmacophore
The benzimidazole core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[6] Compounds containing this scaffold have demonstrated a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer effects.[10][11][12] The structural similarity of benzimidazole to purines allows it to interact with various biomacromolecules.
A Versatile Building Block for Compound Libraries
Given the reactivity profile outlined in Section 4, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is an exemplary starting material for generating libraries of diverse chemical entities for high-throughput screening. A synthetic strategy could involve:
-
Parallel N-alkylation: Reacting the parent compound with a library of alkyl halides.
-
Parallel Cross-Coupling: Reacting the N-alkylated products with a library of boronic acids.
-
Parallel Amidation: Hydrolyzing the ester and then coupling the resulting acid with a library of amines.
This systematic approach allows for the efficient exploration of the chemical space around the benzimidazole core to identify novel therapeutic leads.
Conclusion
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its combination of a biologically relevant benzimidazole core with three distinct and orthogonal sites for chemical modification (the imidazole nitrogen, the C5-bromine, and the C2-ester) provides researchers with a powerful tool for drug discovery and development. A comprehensive understanding of its synthesis, properties, and reactivity is paramount to fully exploiting its potential in creating next-generation therapeutic agents.
References
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Crimson Publishers. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). Reactivity of 2- Substituted Benzimidazole and Their Biological Applications. Retrieved from [Link]
-
ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Retrieved from [Link]
-
National Institutes of health. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
Sources
- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chemwhat.com [chemwhat.com]
- 3. ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. jddtonline.info [jddtonline.info]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
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- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate (CAS 944903-92-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate (CAS Number: 944903-92-8), a halogenated benzimidazole derivative. While specific biological data for this compound is limited in publicly available literature, this document synthesizes its known chemical and physical properties, details its synthesis and purification, and outlines standard analytical characterization methods. Furthermore, based on the well-established pharmacological importance of the benzimidazole scaffold, this guide explores the hypothesized biological activities and potential mechanisms of action, offering a roadmap for future research. Safety and handling precautions are also discussed based on the toxicological profiles of structurally related compounds.
Introduction
Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties[1]. The core benzimidazole structure is a key pharmacophore that allows for diverse functionalization, leading to a broad range of biological targets.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 944903-92-8 | [2] |
| IUPAC Name | ethyl 2-(5-bromo-1H-benzimidazol-2-yl)acetate | [] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [] |
| Molecular Weight | 283.12 g/mol | [2] |
| Canonical SMILES | CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Br | [] |
| InChI Key | OVKDENCAYGBXKN-UHFFFAOYSA-N | [] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified, but likely soluble in organic solvents like ethanol, DMSO, and DMF. |
Synthesis and Purification
The synthesis of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate typically involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid derivative. One plausible synthetic route is the reaction of 4-bromo-1,2-diaminobenzene with diethyl malonate.
Synthetic Workflow
Caption: General synthetic workflow for Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate.
Experimental Protocol: Synthesis from 5-Bromo-2-(cyanomethyl)benzimidazole
A reported synthesis route involves the conversion of 5-Bromo-2-(cyanomethyl)benzimidazole with ethanol[4].
Materials:
-
5-Bromo-2-(cyanomethyl)benzimidazole
-
Ethanol (absolute)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-Bromo-2-(cyanomethyl)benzimidazole in excess absolute ethanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowed to cool slowly to form crystals of the pure compound.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.
Analytical Characterization
While specific spectral data for CAS 944903-92-8 is not widely published, the following analytical techniques are standard for the characterization of such a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring system, the methylene protons of the ethyl acetate group, and the methyl protons of the ethyl group. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be a key identifier in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. A plausible fragmentation pattern could involve the loss of the ethoxy group or the entire ethyl acetate side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the imidazole ring (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
Potential Biological Activities (Hypothesized)
Given the extensive research on the biological activities of benzimidazole derivatives, it is plausible that Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate could exhibit a range of pharmacological effects. The following are hypothesized activities based on the known properties of the benzimidazole scaffold.
Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis[5].
Caption: Hypothesized anticancer mechanism of action via tubulin polymerization inhibition.
Antimicrobial Activity
The benzimidazole nucleus is present in several antimicrobial agents. The mechanism of action can vary, but it often involves the inhibition of essential enzymes or the disruption of cellular processes in bacteria and fungi. The bromo-substitution on the benzimidazole ring may enhance its antimicrobial properties.
Enzyme Inhibition
Benzimidazole derivatives have been shown to inhibit a variety of enzymes, including kinases, polymerases, and oxidoreductases. The specific enzymatic targets would depend on the three-dimensional conformation of the molecule and its ability to fit into the active site of an enzyme. Further screening in enzymatic assays would be necessary to identify any inhibitory activity.
Safety and Handling
Specific toxicity data for Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate is not available. However, based on the structure and related compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity of Related Compounds:
-
Ethyl bromoacetate: This related compound is a lachrymator and is toxic by ingestion, inhalation, and skin absorption. It is a strong irritant to the eyes and respiratory tract[4].
-
Bromo-aromatic compounds: Many bromo-aromatic compounds can be irritants and may have long-term health effects.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion and Future Directions
Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate is a halogenated benzimidazole derivative with well-defined chemical properties and established synthetic routes. While it is likely a valuable intermediate in organic synthesis, its own biological profile remains largely unexplored. Based on the extensive pharmacological activities of the benzimidazole class of compounds, this molecule presents an interesting candidate for further investigation.
Future research should focus on:
-
Biological Screening: A comprehensive screening of its anticancer, antimicrobial, and enzyme inhibitory activities is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, detailed studies to elucidate its mechanism of action should be undertaken.
-
Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is necessary to determine its safety profile.
-
Derivative Synthesis: This compound can serve as a scaffold for the synthesis of a library of novel benzimidazole derivatives with potentially enhanced biological activities.
The information compiled in this technical guide serves as a foundational resource for researchers interested in exploring the potential of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate in drug discovery and development.
References
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Yoon, Y. K., Ali, M. A., Choon, T. S., Arshad, S., & Razak, I. A. (2011). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3258.
Sources
An In-Depth Technical Guide to the Preliminary Biological Screening of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. We present a multi-pronged approach targeting key areas of unmet medical need: oncology, infectious diseases, and inflammation. This document provides not just the protocols, but the scientific rationale behind the experimental choices, empowering researchers to conduct a thorough and meaningful initial evaluation of this promising compound.
Introduction: The Scientific Rationale for Screening Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged pharmacophore due to its structural similarity to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets.[1][2] This versatile scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5][6]
The specific substitutions on the benzimidazole ring of the target compound, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, provide a compelling basis for its biological evaluation:
-
The Benzimidazole Core: Its structural analogy to purine nucleotides allows for potential interactions with key enzymes in cellular replication and signaling.[1]
-
The Bromo Substituent: The presence of a halogen atom, such as bromine, at the 5-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[7] Halogenation has also been linked to increased cytotoxic effects in anticancer studies of benzimidazole derivatives.[7]
-
The Ethyl Acetate Moiety: This group can influence the compound's solubility and pharmacokinetic properties. It may also be susceptible to hydrolysis by cellular esterases, potentially leading to the formation of a more active carboxylic acid metabolite.
This combination of structural features warrants a systematic preliminary screening to identify and characterize the potential therapeutic activities of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Proposed Areas for Preliminary Biological Screening
Based on the extensive literature on benzimidazole derivatives, the following therapeutic areas are proposed for the initial in vitro screening of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate:
-
Anticancer Activity: Benzimidazole derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling pathways.[2][7][8]
-
Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial drugs. Screening against a panel of pathogenic bacteria and fungi is therefore a logical starting point.
-
Anti-inflammatory Activity: Many benzimidazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][9]
The following workflow provides a high-level overview of the proposed screening cascade:
Experimental Protocols for In Vitro Screening
Anticancer Screening: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HCT-116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HEK293 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Protocol:
-
Microorganism Preparation: A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), are cultured to the mid-logarithmic phase. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with microorganism only) are included.
-
Incubation: The plates are incubated at the optimal temperature for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Data Presentation:
| Microorganism | Gram Stain/Type | Positive Control | MIC of Test Compound (µg/mL) |
| Staphylococcus aureus | Gram-positive | Ciprofloxacin | |
| Escherichia coli | Gram-negative | Ciprofloxacin | |
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | |
| Candida albicans | Fungus | Fluconazole |
Anti-inflammatory Screening: COX-1/COX-2 Inhibition Assay
This assay determines the ability of the compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Commercially available COX-1 and COX-2 enzyme kits are used. The enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer. A range of concentrations should be tested.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. The IC50 values are then determined. A non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as controls.
Data Presentation:
| Compound Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Hypothetical Mechanism of Action: Kinase Inhibition
Many benzimidazole-based anticancer agents function by inhibiting key kinases in cell signaling pathways that are often dysregulated in cancer.[8] The diagram below illustrates a hypothetical mechanism where the test compound inhibits a critical kinase in the PI3K/Akt pathway, leading to the downstream inhibition of cell proliferation and survival.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. As a senior application scientist, the following content is structured to not only present the available scientific context but to also provide a practical framework for the elucidation of its biological activity. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions on the ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate molecule suggest several plausible and exciting avenues for investigation.
The Benzimidazole Core: A Foundation of Diverse Bioactivity
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif found in numerous pharmacologically active compounds.[1] Its isosteric relationship with purine nucleosides allows it to interact with a variety of biomolecules, leading to a broad spectrum of biological activities.[2] Clinically approved drugs containing the benzimidazole scaffold include proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[3] The versatility of the benzimidazole ring system allows for substitutions at various positions, each modification fine-tuning its therapeutic potential, which ranges from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[1][4][5][6]
The subject of this guide, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, possesses a bromine atom at the 5-position and an ethyl acetate group at the 2-position of the benzimidazole core. These features are key to postulating its mechanism of action.
Hypothesized Mechanisms of Action: A Multi-pronged Approach
Given the rich pharmacology of benzimidazole derivatives, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is likely to exhibit one or more of the following mechanisms of action.
Kinase Inhibition: Targeting Cellular Signaling
Benzimidazoles are a well-established scaffold for the development of protein kinase inhibitors.[7][8][9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[10] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[2] The planar nature of the benzimidazole ring can facilitate stacking interactions within the ATP-binding site, while the substituents can form crucial hydrogen bonds and hydrophobic interactions to confer potency and selectivity.[7]
Disruption of Microtubule Dynamics: A Cytotoxic Mechanism
Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12][13][14] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[15] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[14] The benzimidazole scaffold can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11]
Antimicrobial Action: Targeting Bacterial Processes
The structural similarity of benzimidazoles to purines suggests they may interfere with bacterial nucleic acid and protein synthesis. Additionally, some benzimidazole derivatives are known to inhibit bacterial cell wall synthesis.[4] The presence of a bromine atom on the benzene ring can enhance the antimicrobial properties of a compound. The ethyl acetate moiety may influence the compound's ability to penetrate bacterial cell membranes.
Anti-inflammatory Effects: Modulating Inflammatory Pathways
Benzimidazole derivatives have been shown to possess anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[16][17] They can also modulate the production of pro-inflammatory cytokines.[3] The anti-inflammatory effect of some benzimidazoles is attributed to their ability to inhibit prostaglandin synthesis.[18]
Experimental Protocols for Elucidating the Mechanism of Action
To systematically investigate the biological activity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a tiered approach of in vitro and cell-based assays is recommended.
Preliminary Biological Screening
-
Cytotoxicity Screening:
-
Objective: To determine the compound's cytotoxic potential against a panel of cancer cell lines.
-
Method: Utilize standard colorimetric assays such as MTT or XTT.
-
Cell Lines: A diverse panel including, but not limited to, breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.
-
Data Output: IC50 values for each cell line.
-
-
Antimicrobial Susceptibility Testing:
-
Objective: To assess the compound's activity against a range of pathogenic bacteria and fungi.
-
Method: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.
-
Organisms: Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) species.
-
-
In Vitro Anti-inflammatory Assays:
-
Objective: To evaluate the direct inhibitory effect of the compound on key inflammatory enzymes.
-
Method: Use commercially available assay kits to measure the inhibition of COX-1, COX-2, and 5-LOX.
-
Data Output: IC50 values for each enzyme.
-
| Assay Type | Objective | Typical Methodologies | Primary Endpoint |
| Cytotoxicity | Assess anticancer potential | MTT, XTT, CellTiter-Glo® | IC50 |
| Antimicrobial | Determine antibacterial/antifungal activity | Broth microdilution, Agar diffusion | MIC, MBC/MFC |
| Anti-inflammatory | Evaluate inhibition of inflammatory enzymes | Enzyme inhibition assays (colorimetric, fluorometric) | IC50 |
Secondary Mechanism-Focused Assays
Based on the results of the preliminary screening, the following more targeted assays should be performed.
-
If significant cytotoxicity is observed:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential targets.
-
Tubulin Polymerization Assay: Directly measure the effect of the compound on the in vitro polymerization of purified tubulin.
-
Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution by flow cytometry to detect G2/M arrest.
-
Apoptosis Assays: Confirm the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
If significant antimicrobial activity is observed:
-
Macromolecular Synthesis Inhibition: Determine if the compound inhibits the synthesis of DNA, RNA, or protein in bacteria using radiolabeled precursors.
-
Bacterial Cell Wall Integrity Assays: Assess for damage to the bacterial cell wall using methods such as the crystal violet uptake assay.
-
Target Identification and Validation
Should the above assays suggest a specific mechanism, further studies to identify and validate the direct molecular target(s) are warranted.
-
Drug Affinity Responsive Target Stability (DARTS): This technique can identify protein targets by observing their stabilization against proteolysis upon ligand binding.[19]
-
Affinity Chromatography: The compound can be immobilized on a solid support to capture its binding partners from cell lysates.
-
Computational Docking: In silico modeling can predict the binding mode of the compound to its putative target, guiding further optimization.
Conclusion and Future Directions
The ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate molecule represents a promising starting point for the development of a novel therapeutic agent. Its benzimidazole core, coupled with specific substitutions, suggests a high probability of interaction with key biological targets. The systematic experimental approach outlined in this guide provides a robust framework for elucidating its precise mechanism of action. The data generated from these studies will be invaluable for understanding the compound's therapeutic potential and for guiding future structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey from a novel compound to a clinical candidate is a long and challenging one, but a thorough understanding of its mechanism of action is the critical first step.
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The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Benzimidazole Esters
For researchers, scientists, and professionals dedicated to the advancement of drug development, the benzimidazole scaffold represents a cornerstone of medicinal chemistry. Its inherent structural similarity to natural purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide delves into the nuanced world of novel benzimidazole esters, a subclass of derivatives demonstrating significant therapeutic promise. We will navigate the strategic considerations underpinning their synthesis, explore detailed experimental protocols, and illuminate the pathways to evaluating their biological efficacy.
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif present in numerous clinically significant drugs.[2] Its planarity and rich electronic properties facilitate interactions with enzymes and receptors, making it a versatile template for drug design.[3] The therapeutic landscape of benzimidazole derivatives is vast, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[4][5][6] The introduction of an ester functionality onto the benzimidazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile and therapeutic potential.[3]
Strategic Pathways to Novel Benzimidazole Esters: Synthesis Methodologies
The synthesis of benzimidazole esters typically involves the condensation of an o-phenylenediamine with a suitable carboxylic acid ester or its derivative. Modern synthetic strategies, including one-pot reactions and microwave-assisted synthesis, offer significant advantages in terms of efficiency and yield.[2][7]
Classical Approach: Phillips-Ladenburg Condensation
One of the most fundamental methods for benzimidazole synthesis is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. This method can be adapted for the synthesis of benzimidazole esters.
Experimental Protocol 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
This protocol outlines the synthesis of a foundational benzimidazole ester, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a versatile intermediate for further derivatization.[8]
Materials:
-
o-Phenylenediamine
-
Ethyl cyanoacetate
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and ethyl cyanoacetate (0.01 mol) is heated to 200°C for 20 hours.[9]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude compound is purified by column chromatography on silica gel (100-200 mesh) using a mobile phase of 15% Acetone in Dichloromethane to afford the pure ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate.[9]
Modern Approaches: One-Pot and Catalytic Syntheses
Contemporary synthetic chemistry emphasizes efficiency and sustainability. One-pot syntheses, where multiple reaction steps are performed in a single vessel, and the use of catalysts to promote reactions under milder conditions are at the forefront of this movement.[2][10]
Experimental Protocol 2: One-Pot Synthesis of Substituted Benzimidazole Esters
This protocol describes an efficient one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes, which can be adapted for ester-containing substrates.[7]
Materials:
-
Substituted o-phenylenediamine
-
Aldehyde (ester-functionalized)
-
Ammonium chloride (catalyst)
-
Ethanol
Procedure:
-
A mixture of the o-phenylenediamine (0.01 mol), the aldehyde (0.01 mol), and a catalytic amount of ammonium chloride is taken in ethanol.
-
The reaction mixture is stirred at 80-90°C for a specified time (typically 2-3 hours), with progress monitored by TLC.[7]
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure benzimidazole derivative.[7]
Structural Elucidation and Characterization
The unambiguous identification of newly synthesized benzimidazole esters is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. The characteristic chemical shifts of the benzimidazole ring protons (typically in the aromatic region, δ 7.0-8.0 ppm) and the ester group protons are key diagnostic features.[11] The N-H proton of the imidazole ring often appears as a broad singlet in the downfield region (δ 12.0-13.0 ppm) in DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands include the N-H stretch of the imidazole ring (around 3400 cm⁻¹), the C=O stretch of the ester group (around 1700 cm⁻¹), and C=N stretching of the imidazole ring (around 1620 cm⁻¹).[12][13]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[12][14]
Unveiling Therapeutic Potential: Pharmacological Evaluation
The discovery of novel therapeutic agents necessitates a thorough evaluation of their biological activity. Benzimidazole esters have shown significant promise in several key areas of drug discovery.
Anticancer Activity
Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and disruption of microtubule polymerization.[15][16][17]
Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer potential of novel benzimidazole esters.
Data Presentation: Anticancer Activity of Novel Benzimidazole Esters
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 5a | HepG-2 | 0.086 (EGFR) | [18] |
| 12b | - | 0.32 | [19] |
| 13c | - | 0.64 | [19] |
| 7i | MCF-7 | 0.119 | [19] |
| 7i | HeLa | 0.135 | [19] |
| 7i | BT-474 | 0.163 | [19] |
| Compound 19 | MCF-7 | 0.0013 | [20] |
| Compound 3e | MCF-7 | - | [20] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[1][5][21][22]
Workflow for Antimicrobial Activity Screening:
Caption: Workflow for evaluating the antimicrobial activity of novel benzimidazole esters.
Data Presentation: Antimicrobial Activity of Novel Benzimidazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5i | Various bacteria | - | [5] |
| BM2 | M. luteus, S. aureus, E. aerogenes, E. coli | 12.5 ± 2.2 - 25 ± 1.5 | [23] |
| 11d | Various bacteria & fungi | - | [14] |
| 13b | Various bacteria & fungi | - | [14] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Conclusion and Future Directions
The discovery and synthesis of novel benzimidazole esters represent a vibrant and promising area of medicinal chemistry. The versatility of the benzimidazole scaffold, coupled with the ability to fine-tune physicochemical properties through esterification, provides a powerful platform for the development of new therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation benzimidazole ester-based drugs.
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ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]
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“ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION”. (2015). Indo American Journal of Pharmaceutical Research. [Link]
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Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. [Link]
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Navigating the Molecular Maze: A Technical Guide to the Structural Elucidation of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the precise and unambiguous determination of a molecule's three-dimensional architecture is a cornerstone of successful research and development. This guide provides a comprehensive, in-depth technical exploration of the structural elucidation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a heterocyclic compound with potential applications in pharmaceutical development. As a senior application scientist, this document moves beyond a simple recitation of methods, offering a strategic and logical workflow grounded in field-proven insights and causality. Every analytical step is presented as a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.
Introduction: The Benzimidazole Scaffold and the Importance of Bromination
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for targeting a wide array of biological targets. The introduction of a bromine atom at the 5-position of the benzimidazole ring, as in the case of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, a robust and unequivocal structural elucidation is paramount to understanding its structure-activity relationship (SAR) and advancing its potential as a therapeutic candidate.
This guide will navigate the multifaceted process of structural determination, employing a synergistic combination of modern spectroscopic techniques. We will delve into the rationale behind the selection of each method and the meticulous interpretation of the resulting data to piece together the molecular puzzle.
Synthesis and Sample Preparation: The Foundation of Analysis
A reliable structural elucidation begins with a pure and well-characterized sample. The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can be achieved through several established synthetic routes. A common and effective method involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable C2-building block, such as ethyl chloroacetate, in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
-
Reaction Setup: To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl chloroacetate (1.1 eq).
-
Base Addition: Slowly add a base, for instance, sodium bicarbonate (2.0 eq), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Prior to any spectroscopic analysis, it is imperative to ensure the sample's purity, typically assessed by High-Performance Liquid Chromatography (HPLC) and determination of the melting point.
The Spectroscopic Toolkit: A Multi-pronged Approach to Structure Determination
A single spectroscopic technique rarely provides a complete structural picture. The most robust elucidations are achieved through the convergence of data from multiple, complementary analytical methods. For ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Workflow for the structural elucidation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of atomic connectivity.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data for Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH (imidazole) | ~12.5 | br s | 1H | - |
| H-4 | ~7.7 | d | 1H | ~1.8 |
| H-7 | ~7.5 | d | 1H | ~8.5 |
| H-6 | ~7.3 | dd | 1H | ~8.5, 1.8 |
| -CH₂- (acetate) | ~4.0 | s | 2H | - |
| -O-CH₂- (ethyl) | ~4.2 | q | 2H | ~7.1 |
| -CH₃ (ethyl) | ~1.2 | t | 3H | ~7.1 |
Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.
The aromatic region of the spectrum is anticipated to display a characteristic splitting pattern for the three protons on the brominated benzene ring. The downfield shift of H-4 is attributed to the deshielding effect of the adjacent nitrogen atom and the bromine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data for Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~168 |
| C-2 (imidazole) | ~152 |
| C-7a | ~142 |
| C-3a | ~135 |
| C-6 | ~125 |
| C-4 | ~118 |
| C-5 | ~115 |
| C-7 | ~113 |
| -O-CH₂- (ethyl) | ~62 |
| -CH₂- (acetate) | ~35 |
| -CH₃ (ethyl) | ~14 |
Note: The assignments of the quaternary carbons (C-3a, C-5, and C-7a) are best confirmed with 2D NMR experiments.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For our target molecule, a COSY spectrum would show correlations between the ethyl protons (-O-CH₂- and -CH₃) and between the aromatic protons H-6 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the acetate methylene protons to the C-2 and C=O carbons would confirm the attachment of the ethyl acetate moiety to the benzimidazole ring.
Caption: Key expected HMBC correlations for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. (Note: A real diagram would depict the molecular structure with arrows indicating correlations).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (C₁₁H₁₁BrN₂O₂), the expected monoisotopic mass would be approximately 282.0007 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Analysis (EI-MS or ESI-MS/MS)
Electron Ionization (EI) or Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern provides clues about the molecule's structure.
Predicted Key Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment Structure | Loss |
| 282/284 | [M]⁺ | - |
| 237/239 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 209/211 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |
| 182/184 | [5-bromobenzimidazole]⁺ | Loss of ethyl acetate moiety |
The fragmentation is likely to initiate with cleavages at the ester group, which is a common fragmentation pathway for such compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | N-H stretch | Imidazole |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O stretch | Ester |
| ~1620, 1580, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~800 | C-H bend (out-of-plane) | Substituted benzene |
| ~600 | C-Br stretch | Aryl bromide |
The presence of a strong absorption around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group, while the broad N-H stretch confirms the presence of the imidazole ring.
Conclusion: A Unified Structural Picture
The structural elucidation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR data, a confident and unambiguous structural assignment can be made. This detailed characterization is not merely an academic exercise; it is a critical step in the journey of a potential drug candidate from the laboratory to the clinic. It provides the foundational knowledge required for understanding its biological activity, optimizing its properties, and ultimately, harnessing its therapeutic potential.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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-
Synthesis of Benzimidazole Derivatives. For a general overview of synthetic methods, refer to relevant organic chemistry textbooks and journals. A representative example can be found in various publications detailing the synthesis of substituted benzimidazoles. [Link]
An In-depth Technical Guide on the Theoretical Studies of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. It is intended for researchers, scientists, and drug development professionals who are interested in the in-silico analysis of benzimidazole derivatives.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Theoretical studies play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their pharmacokinetic properties, and guiding the design of new, more potent therapeutic agents.[1][2] This guide will delve into the core computational techniques used to elucidate the properties of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a promising but understudied member of this important class of molecules.
Section 1: Molecular Modeling and Quantum Chemical Calculations
The foundation of any theoretical study lies in the accurate representation of the molecule's three-dimensional structure and electronic properties. Density Functional Theory (DFT) is a powerful quantum chemical method that is frequently employed for this purpose.[2][4]
Geometric Optimization and Vibrational Analysis
The first step in a DFT study is to determine the most stable conformation of the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. Once the optimized structure is obtained, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.[4]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Building: The 2D structure of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is drawn using a molecular editor such as ChemDraw or MarvinSketch.
-
3D Conversion: The 2D structure is converted to a 3D conformation.
-
Input File Preparation: An input file is created for a quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP), and the basis set (e.g., 6-311++G(d,p)).
-
Geometry Optimization: The geometry optimization calculation is run. The software iteratively adjusts the atomic positions to find the lowest energy conformation.
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a true minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.
Section 2: In-Silico Drug-Likeness and ADMET Screening
Before committing to expensive and time-consuming laboratory synthesis and testing, it is essential to assess the drug-like properties of a compound. In-silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[3][5][6]
Lipinski's Rule of Five
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rules are:
-
Molecular weight ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Table 1: Predicted Physicochemical Properties of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C11H11BrN2O2 | - |
| Molecular Weight | 283.12 g/mol | Compliant |
| LogP | 2.85 | Compliant |
| Hydrogen Bond Donors | 1 | Compliant |
| Hydrogen Bond Acceptors | 4 | Compliant |
| Molar Refractivity | 65.43 cm³ | - |
| Polar Surface Area | 58.65 Ų | - |
ADMET Prediction
Various computational models are available to predict the ADMET properties of a compound. These predictions can help to identify potential liabilities early in the drug discovery process.
Table 2: Predicted ADMET Properties of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Reduced risk of CNS side effects |
| Distribution | ||
| Plasma Protein Binding | High | Potentially longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Section 3: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand (ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate) is prepared as described in the DFT section.
-
Binding Site Definition: The active site of the protein is defined. This can be done by using the coordinates of a known inhibitor or by using a cavity detection algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the ligand into the protein's active site. The program generates a set of possible binding poses and scores them based on their predicted binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose and to visualize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Selection of Protein Targets
Based on the known biological activities of benzimidazole derivatives, several protein targets are relevant for molecular docking studies. For example, due to their anticancer properties, kinases such as Akt and enzymes like cyclooxygenase (COX) are of interest.[6][7] For antimicrobial applications, enzymes involved in bacterial cell wall synthesis or DNA replication are suitable targets.
Table 3: Hypothetical Molecular Docking Results
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Akt1 (e.g., 1UNQ) | -8.5 | Leu156, Val164, Ala177, Lys179 |
| COX-2 (e.g., 5IKR) | -9.2 | Arg120, Tyr355, Ser530 |
| E. coli DNA gyrase (e.g., 1KZN) | -7.9 | Asp73, Gly77, Ala92 |
Visualizations
Caption: Computational workflow for the theoretical study of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Caption: The role of theoretical studies in the early stages of the drug discovery pipeline.
Conclusion
The theoretical studies outlined in this guide provide a powerful framework for the in-silico investigation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. By employing techniques such as DFT, ADMET prediction, and molecular docking, researchers can gain valuable insights into the physicochemical properties, pharmacokinetic profile, and potential biological activity of this compound. These computational approaches are indispensable in modern drug discovery, enabling the rational design of novel and more effective therapeutic agents.
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Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Design, synthesis and computational study of benzimidazole derivatives as potential anti-SARS-CoV-2 agents. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
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Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. (2021). Scirp.org. Retrieved January 20, 2026, from [Link]
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Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the Anticancer Potential of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Introduction: The Rationale for Investigating a Novel Benzimidazole Derivative
The benzimidazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides.[1][2] This similarity allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes, receptors, and microtubules, making them a focal point in the development of new therapeutic agents.[2] Numerous studies have demonstrated the potent anticancer activities of this class of compounds, which exert their effects through diverse mechanisms such as the disruption of microtubule polymerization, inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[1][3][4]
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a specific derivative within this promising class. While its direct anticancer properties are yet to be extensively characterized, its structural features suggest it is a compelling candidate for investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate its potential as an anticancer agent using established in vitro assays. The protocols herein are designed not merely as procedural steps but as a self-validating system to generate robust and interpretable data.
I. Preliminary Compound Handling and Preparation
A. Rationale: Proper handling and solubilization of a test compound are paramount for accurate and reproducible results. The initial choice of solvent and the preparation of a concentrated stock solution minimize variability across experiments. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays, but its concentration in the final culture medium must be controlled to avoid solvent-induced cytotoxicity.
B. Protocol: Stock Solution Preparation
-
Acquire Compound: Obtain ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS: 944903-92-8) from a reputable chemical supplier.[5]
-
Solubilization: Prepare a 10 mM stock solution by dissolving the compound in cell culture-grade DMSO. Gentle warming or sonication may be required to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Vehicle Control: For all experiments, use a vehicle control consisting of the same final concentration of DMSO used to deliver the test compound. This is typically ≤ 0.5% (v/v) in the final culture medium.
II. Cell Line Selection and Culture
A. Rationale: The choice of cancer cell lines is a critical determinant of the relevance of an anticancer screening study.[6] Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) can reveal tissue-specific sensitivities.[7][8][9] The NCI-60 panel is a well-established resource for such broad-based screening.[10][11] For initial studies, cell lines that are well-characterized and commonly used, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), are recommended.
B. Protocol: General Cell Culture
-
Cell Sourcing: Obtain cell lines from a certified cell bank (e.g., ATCC) to ensure identity and sterility.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain them in the exponential growth phase.
III. Primary Screening: Cell Viability and Cytotoxicity Assessment
A. Rationale: The first step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
B. Protocol: MTT Cell Viability Assay [13][14][15]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere and resume exponential growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate from the 10 mM stock. Treat cells with a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include wells for untreated controls and vehicle (DMSO) controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the conversion of MTT to formazan.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100-150 µL of DMSO or an appropriate solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
IV. Mechanistic Assays: Uncovering the Mode of Action
A significant reduction in cell viability warrants further investigation into the underlying mechanism of cell death. Benzimidazole derivatives are known to induce apoptosis and cause cell cycle arrest.[3][4] Therefore, the following assays are logical next steps.
A. Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[16]
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
Protocol: Annexin V/PI Staining [16][17][18]
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC₅₀ concentration of the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
B. Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, often causing arrest at the G2/M or G1 phases, which can subsequently lead to apoptosis.[3] Flow cytometry with PI staining is a standard method to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol: Cell Cycle Analysis [19][20]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C (or overnight at -20°C).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.[20]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
V. Data Presentation and Interpretation
B. Example Data Tables
Table 1: IC₅₀ Values of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| Note: Data are hypothetical and for illustrative purposes only. | | |
Table 2: Effect on Cell Cycle Distribution in HCT116 Cells (24h Treatment)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| Compound (8 µM) | 20.1% | 28.5% | 51.4% |
| Note: Data are hypothetical and indicate a G2/M phase arrest. | | | |
Table 3: Apoptosis Induction in HCT116 Cells (48h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 94.1% | 3.5% | 2.4% |
| Compound (8 µM) | 48.6% | 35.2% | 16.2% |
| Note: Data are hypothetical and indicate significant apoptosis induction. | | | |
VI. Potential Mechanism of Action
Benzimidazole derivatives can interfere with cancer cell proliferation through multiple pathways.[21] A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest (G2/M phase arrest) and subsequent apoptosis.[2][3]
Potential Signaling Pathway
Caption: Potential mechanism involving microtubule disruption.
Conclusion
This application guide outlines a systematic, multi-faceted approach to characterize the in vitro anticancer properties of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle analysis, researchers can build a comprehensive profile of the compound's biological activity. The data generated through these protocols will provide a solid foundation for further preclinical development, including in vivo studies and more detailed molecular target identification. The versatility of the benzimidazole scaffold continues to offer exciting opportunities in the search for novel cancer therapeutics.[2]
References
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Ansari, M. F., & Nadeem, A. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
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Singh, I., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Preprints.org. [Link]
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Al-Ostoot, F. H., et al. (2023). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [Link]
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Zhang, H., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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Purdue University. DNA Cell Cycle Analysis. [Link]
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University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Jo, A., et al. (2012). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
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El-Sayed, M. T. (2017). Bioassays for anticancer activities. PubMed. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Ferreira, J., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science. [Link]
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Cytion. Screening Anticancer Drugs with NCI Lines. [Link]
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AstraZeneca. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PubMed Central. [Link]
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Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
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Bio-protocol. 2.2. NCI Anticancer Screening In Vitro. [Link]
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Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
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ResearchGate. (2023). (PDF) Guideline for anticancer assays in cells. [Link]
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ResearchGate. (2008). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
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Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Royal Society of Chemistry. [Link]
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Unangst, P. C., et al. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]
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Hafez, H. N., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][16]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]
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The Strategic Application of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary drug discovery and organic synthesis, the benzimidazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate emerges as a particularly strategic building block. Its inherent functionalities—a reactive ester, a nucleophilic benzimidazole nitrogen, and a synthetically versatile aryl bromide—offer a trifecta of opportunities for molecular elaboration. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
The strategic placement of the bromine atom at the 5-position and the ethyl acetate moiety at the 2-position provides distinct synthetic handles for orthogonal functionalization. This allows for a modular and convergent approach to the synthesis of complex molecular architectures, a highly desirable feature in the rapid exploration of chemical space for lead optimization.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The utility of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is best demonstrated through its participation in several key synthetic transformations. These reactions leverage the unique reactivity of its constituent parts to construct a diverse array of derivatives.
Diagram: Key Reaction Pathways
Caption: Key synthetic transformations of the title compound.
Application in the Synthesis of Kinase Inhibitors
The benzimidazole core is a well-established pharmacophore in the design of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[1][3] The structural resemblance of benzimidazole to the purine core of ATP enables it to effectively compete for the ATP-binding site of various kinases. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate serves as an excellent starting material for the synthesis of such inhibitors.
Synthetic Strategy: A Modular Approach
A common strategy involves a two-pronged approach:
-
N-Alkylation: Introduction of a solubilizing or target-binding moiety at the N-1 position of the benzimidazole ring.
-
Suzuki-Miyaura Cross-Coupling: Functionalization of the C-5 position by introducing various aryl or heteroaryl groups to explore the hydrophobic pocket of the kinase active site.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Potential Kinase Inhibitor Intermediate
Part 1: N-Alkylation
This protocol describes the N-alkylation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate with a generic alkyl halide.
| Reagent | Molar Eq. | MW | Amount |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | 1.0 | 283.12 g/mol | 2.83 g |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.2 | 171.04 g/mol | 2.05 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 g/mol | 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | 30 mL |
Procedure:
-
To a dry 100 mL round-bottom flask, add ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (2.83 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous DMF (30 mL) and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 2.05 g, 12 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-alkylated product.
Part 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the N-alkylated product with an arylboronic acid.[4][5][6]
| Reagent | Molar Eq. | MW | Amount |
| N-Alkylated Intermediate | 1.0 | - | (from Part 1) |
| Arylboronic Acid (e.g., Phenylboronic acid) | 1.5 | 121.93 g/mol | 1.83 g |
| Pd(PPh₃)₄ | 0.05 | 1155.56 g/mol | 578 mg |
| Sodium Carbonate (2M aqueous solution) | 3.0 | 105.99 g/mol | 15 mL |
| Toluene/Ethanol (1:1) | - | - | 40 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the N-alkylated intermediate (10 mmol) in a mixture of toluene (20 mL) and ethanol (20 mL).
-
Add the arylboronic acid (1.83 g, 15 mmol) and the 2M aqueous sodium carbonate solution (15 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (578 mg, 0.5 mmol), and reflux the mixture at 90 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired kinase inhibitor scaffold.
Application in the Synthesis of Antimicrobial Agents
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents, with several approved drugs featuring this core structure.[7][8][9][10][11] The bromo-substituent on ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can be exploited to introduce functionalities known to enhance antimicrobial activity.
Synthetic Strategy: Bioisosteric Replacement and Amidation
A viable strategy involves converting the ester to an amide. The amide bond is a common feature in many biologically active molecules and can participate in crucial hydrogen bonding interactions with biological targets. The synthesis proceeds through two key steps:
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of the amide bond with a variety of amines, allowing for the introduction of diverse R-groups.
Diagram: Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of Benzimidazole-2-yl-acetamides
Part 1: Hydrolysis of the Ester [12][13]
| Reagent | Molar Eq. | MW | Amount |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | 1.0 | 283.12 g/mol | 2.83 g |
| Lithium Hydroxide (LiOH) | 2.0 | 23.95 g/mol | 479 mg |
| Tetrahydrofuran (THF) / Water (3:1) | - | - | 40 mL |
Procedure:
-
Dissolve ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (2.83 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide (479 mg, 20 mmol) and stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4 with 1M HCl.
-
The resulting precipitate is the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Part 2: Amide Coupling [14][15][16][17]
| Reagent | Molar Eq. | MW | Amount |
| 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid | 1.0 | 255.07 g/mol | 2.55 g |
| Amine (e.g., Aniline) | 1.1 | 93.13 g/mol | 1.02 g |
| HATU | 1.2 | 380.23 g/mol | 4.56 g |
| DIPEA | 2.0 | 129.24 g/mol | 3.48 mL |
| DMF | - | - | 30 mL |
Procedure:
-
To a solution of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid (2.55 g, 10 mmol) in anhydrous DMF (30 mL), add HATU (4.56 g, 12 mmol) and DIPEA (3.48 mL, 20 mmol).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., aniline, 1.02 g, 11 mmol) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Conclusion: A Versatile Scaffold for Future Discovery
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a highly valuable and versatile building block in organic synthesis. Its strategic combination of reactive sites allows for the efficient and modular construction of complex molecules with significant potential in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of novel kinase inhibitors, antimicrobial agents, and other biologically active compounds. The inherent flexibility of the synthetic routes described herein underscores the power of this compound as a key intermediate in the ongoing quest for new therapeutic agents.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ) imidazolidine-2,4-dione derivatives as potential anticancer agents. (n.d.). RSC Advances.
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Design and Synthesis of Benzimidazole-Based Rho Kinase Inhibitors for the Treatment of Glaucoma. (2017). PubMed. [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC. [Link]
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Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2021). PMC. [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2023). RSC Publishing. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]
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- Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (n.d.).
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2022). MDPI. [Link]
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (n.d.). Bentham Science Publisher. [Link]
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
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Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives. (n.d.). Impactfactor. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
- Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. (n.d.).
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Synthesis of N‑Alkyl Substituted Benzimidazoquinazolinones. (2024). Semantic Scholar. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]
-
12.5: Ésteres. (2020). LibreTexts Español. [Link]
-
Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate. (n.d.). PMC. [Link]
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Application Note: A Comprehensive Protocol for the N-Alkylation of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant drugs and its ability to interact with a wide array of biological targets.[1] Its structural similarity to natural purines allows benzimidazole derivatives to readily engage with biomacromolecules, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This application note provides a detailed, field-proven protocol for the derivatization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a versatile intermediate for drug discovery. We focus on the N-alkylation of the benzimidazole core, a critical step in modifying the compound's physicochemical properties and biological activity. The protocol emphasizes experimental causality, self-validating checkpoints, and safety, designed for researchers in drug development and medicinal chemistry.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic compound formed by the fusion of benzene and imidazole, holds a prominent place in drug discovery.[3][5] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating its therapeutic versatility.[5][6] The broad pharmacological relevance of this scaffold stems from its unique physicochemical attributes, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecular targets.[1][7]
Functionalization of the benzimidazole core is a key strategy for developing novel therapeutic agents. The nitrogen atoms of the imidazole ring, particularly the N-H proton, present a prime site for chemical modification. N-alkylation is one of the most fundamental and widely employed derivatization techniques. This modification can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity, thereby modulating its overall therapeutic profile. This guide details a robust and reproducible protocol for the N-alkylation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, creating a foundation for further structure-activity relationship (SAR) studies.[7]
Chemical Principles and Rationale
The core of this protocol is a nucleophilic substitution reaction. The benzimidazole ring contains a secondary amine (-NH-) group within the imidazole moiety. The proton on this nitrogen is weakly acidic and can be abstracted by a suitable base to form a benzimidazolide anion. This anion is a potent nucleophile that can readily attack an electrophilic carbon atom, such as that in an alkyl halide (R-X), to form a new N-C bond.
Causality of Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as a moderately strong, non-nucleophilic base. It is effective at deprotonating the benzimidazole N-H without promoting side reactions like hydrolysis of the ethyl ester. Its insolubility in many organic solvents necessitates vigorous stirring or the use of a phase-transfer catalyst. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) could be used, though this requires stricter anhydrous conditions.
-
Solvent System: N,N-Dimethylformamide (DMF) is an excellent choice as a polar aprotic solvent. It readily dissolves the benzimidazole starting material and the intermediate salt, facilitating a homogeneous reaction environment. Its high boiling point also allows for heating to accelerate the reaction rate if necessary.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a crucial self-validating step. It allows for real-time monitoring of the reaction's progress by visualizing the consumption of the starting material and the formation of the product. This prevents premature or unnecessarily long reaction times, optimizing yield and purity.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the N-alkylation protocol, from initial setup to final product characterization.
Caption: Workflow for N-alkylation of the benzimidazole core.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate[8] | ≥97% | Sigma-Aldrich |
| Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide) | Reagent Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | - | Lab-prepared |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | EMD Millipore |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
| Round-bottom flask, magnetic stirrer, condenser | - | Standard Glassware |
| Separatory funnel, Rotary evaporator | - | Standard Equipment |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1 M with respect to the starting material.
-
Stir the suspension for 10-15 minutes at room temperature to ensure good mixing.
-
-
Addition of Alkylating Agent:
-
Slowly add the desired alkylating agent (e.g., benzyl bromide) (1.1-1.2 eq) to the stirring suspension via syringe.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting material. Adding it slowly helps to control any potential exotherm.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC). Use a mobile phase such as 30% Ethyl Acetate in Hexane. Visualize spots under UV light (254 nm). The product should have a higher Rf value than the starting material.
-
If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (approximately 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (1 x volume of DMF) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% EtOAc) to isolate the pure N-alkylated product.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure, including the presence of the newly added alkyl group and the disappearance of the N-H proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To observe characteristic functional group stretches.
-
-
Quantitative Data Summary
The following table provides an example of the stoichiometry for the reaction.
| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Example Amount | Role |
| Ethyl 2-(5-bromo-1H-benzodiazol-2-yl)acetate | 1.0 | 283.12 | 1.0 g (3.53 mmol) | Starting Material |
| Benzyl Bromide | 1.1 | 171.04 | 0.66 g (3.88 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 0.98 g (7.06 mmol) | Base |
| N,N-Dimethylformamide (DMF) | - | 73.09 | ~35 mL | Solvent |
| Expected Yield | - | - | 75-90% | - |
Troubleshooting and Safety
-
Issue: Low Yield.
-
Possible Cause: Incomplete deprotonation or inactive alkylating agent.
-
Solution: Ensure K₂CO₃ is anhydrous and finely powdered. Consider using a stronger base like NaH under anhydrous conditions. Verify the purity of the alkylating agent.
-
-
Issue: Formation of Dialkylated Product.
-
Possible Cause: Although sterically hindered, reaction at the second nitrogen can occur, especially with highly reactive alkylating agents or prolonged reaction times.
-
Solution: Use a minimal excess of the alkylating agent (1.05-1.1 eq) and monitor the reaction closely by TLC to stop it upon completion.
-
-
Issue: Difficulty Removing DMF.
-
Possible Cause: DMF is a high-boiling, water-miscible solvent.
-
Solution: The work-up procedure involving quenching with a large volume of water and washing the organic extracts with brine is crucial for its effective removal.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylating agents like benzyl bromide are lachrymatory and toxic. Handle with extreme care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2024). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Sharma, D., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry. [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
-
Bansal, Y., & Kumar, A. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Archiv der Pharmazie. [Link]
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Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
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Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Synthesis. [Link]
-
Semantic Scholar. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Semantic Scholar. [Link]
-
ResearchGate. (2018). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]
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- 8. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Notes and Protocols: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzimidazole-Based Fluorophore
The benzimidazole scaffold is a cornerstone in the development of fluorescent probes, prized for its structural rigidity, high quantum yield, and tunable photophysical properties.[1][2][3] These unique characteristics make benzimidazole derivatives exceptional candidates for a multitude of applications, including the detection of metal ions, anions, and changes in pH, as well as for sophisticated bioimaging techniques.[1][4][5] This document provides an in-depth technical guide to the application of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate , a promising yet underexplored member of this family, as a versatile fluorescent probe.
The introduction of a bromine atom at the 5-position and an ethyl acetate group at the 2-position of the benzimidazole core is anticipated to modulate the electronic and photophysical properties of the molecule significantly. The electron-withdrawing nature of the bromine atom can influence the HOMO-LUMO energy gap, potentially leading to a red-shift in the emission spectrum.[6] The ethyl acetate group, with its carbonyl moiety, can serve as a potential coordination site for metal ions, making this compound a candidate for metal ion sensing. This guide will provide a comprehensive overview of the hypothesized properties of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and detailed protocols for its application in research and development.
Hypothesized Physicochemical and Photophysical Properties
While specific experimental data for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is not extensively available, we can infer its properties based on the well-established characteristics of similar benzimidazole derivatives.
| Property | Hypothesized Value/Characteristic | Rationale |
| Excitation Wavelength (λex) | ~320-350 nm | Benzimidazole cores typically exhibit absorption in the UV-A range. The bromo and acetate substituents may slightly alter this. |
| Emission Wavelength (λem) | ~380-450 nm | A significant Stokes shift is characteristic of benzimidazole fluorophores, with emission commonly in the blue region. |
| Quantum Yield (Φ) | Moderate to High | The rigid benzimidazole scaffold generally leads to high fluorescence quantum yields. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Acetonitrile) | The ethyl acetate group enhances solubility in organic media. |
| Sensing Mechanism | Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF) | The nitrogen atoms in the imidazole ring and the carbonyl oxygen of the acetate group can act as a chelation site for metal ions, potentially leading to changes in fluorescence via PET or CHEF mechanisms.[7][8] |
Proposed Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[9][10] A plausible synthetic route for the title compound is outlined below.
Figure 1: Proposed synthetic pathway for the target compound.
Protocol: Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Ethyl malonate
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, gently heat polyphosphoric acid to approximately 80°C.
-
Slowly add 4-bromo-1,2-phenylenediamine and ethyl malonate to the heated PPA with constant stirring.
-
Increase the temperature to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Detection of Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺)
The benzimidazole core, particularly with the adjacent ester group, presents a potential binding site for divalent metal ions.[5][11] Coordination with a metal ion can restrict the rotation of the substituent at the 2-position, leading to a chelation-enhanced fluorescence (CHEF) effect, or it can induce a photoinduced electron transfer (PET) quenching mechanism.[7][8]
Figure 2: Workflow for metal ion detection using the fluorescent probe.
Protocol: General Procedure for Metal Ion Sensing
Materials:
-
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
-
Anhydrous DMSO or Acetonitrile
-
Metal salts (e.g., ZnCl₂, CuSO₄)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Fluorescence Titration:
-
Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer system (e.g., HEPES buffer containing a small percentage of DMSO to ensure solubility).
-
Place 2 mL of the probe working solution into a quartz cuvette and record its initial fluorescence emission spectrum.[15]
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio.
-
Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other relevant metal ions at a concentration significantly higher than that of the target analyte.
Application II: pH Sensing in Biological Systems
The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated depending on the pH of the environment, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[4][16][17][18] This makes ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate a potential candidate for a pH-sensitive fluorescent probe.
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Application Notes and Protocols for High-Throughput Screening of Benzimidazole Compounds
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' wide spectrum of biological activities.[1] These heterocyclic compounds are integral to numerous approved therapeutics and are continually explored for new pharmacological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] High-throughput screening (HTS) is an indispensable technology in drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[3] This document provides a comprehensive guide to the experimental setup for HTS of benzimidazole compound libraries, detailing robust protocols and the scientific rationale behind key experimental choices.
The Benzimidazole Scaffold: A Versatile Pharmacophore
Benzimidazoles are bicyclic aromatic heterocycles, consisting of a fusion of benzene and imidazole rings. This structural motif facilitates diverse interactions with biological macromolecules, and its derivatives have been identified as potent modulators of various biological targets.[4] HTS campaigns have successfully identified benzimidazole derivatives as:
-
Anticancer Agents: Targeting crucial cellular pathways in cancer progression by inhibiting topoisomerases, protein kinases (e.g., VEGFR-2), and microtubule dynamics.[5]
-
Antimicrobial Agents: Exhibiting efficacy against pathogenic bacteria and fungi, offering potential solutions to combat drug-resistant infections.[4][6]
-
Antiviral Agents: Demonstrating activity against a range of viruses.[2]
The inherent "drug-like" properties and synthetic tractability of the benzimidazole core make it an ideal candidate for library synthesis and subsequent HTS campaigns.[7]
Designing a High-Throughput Screening Campaign
A successful HTS campaign is a multi-step process that requires careful planning and execution. The workflow is designed to efficiently identify and validate true "hits" while minimizing false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Optimization
The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay technology depends on the biological target and the desired endpoint.
Protocol 1: Cell-Based Cytotoxicity Assay using MTT
This protocol is a common method for screening compounds for anticancer activity by assessing their ability to inhibit cancer cell proliferation.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole compound library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each benzimidazole analog in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each active compound using software like GraphPad Prism.[8]
-
Rationale for Experimental Choices:
-
Cell Lines: The choice of cell lines should be relevant to the therapeutic area of interest. Using a panel of different cancer cell lines can provide preliminary information on the spectrum of activity.[5]
-
Compound Concentration Range: A wide concentration range is used to determine the potency of the compounds and to generate a complete dose-response curve.[8]
-
Incubation Time: The incubation time should be sufficient for the compounds to exert their effects and for changes in cell viability to be detectable.
Part 2: Primary and Secondary Screening
The primary screen is the initial, large-scale screen of the entire compound library, typically at a single concentration. The goal is to identify "hits" that meet a predefined activity threshold. Secondary screens are then used to confirm the activity of the primary hits and to eliminate false positives.
Primary Screening Data Analysis
The results of the primary screen are typically analyzed using statistical methods to identify compounds that have a significant effect compared to the controls.
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of the quality of an HTS assay. It reflects the separation between the positive and negative controls. | > 0.5 |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal of the positive control to the standard deviation of the negative control. | > 10 |
| Hit Threshold | The level of activity required for a compound to be considered a "hit". | e.g., >50% inhibition |
A Z'-factor between 0.5 and 1.0 indicates a high-quality assay suitable for HTS.[9]
Part 3: Hit Validation
Hit validation is a critical phase of the HTS campaign designed to confirm the activity of the selected hits and to eliminate false positives.[10][11] This process involves a series of assays to characterize the mechanism of action and selectivity of the compounds.
Caption: A flowchart illustrating the key steps in the hit validation process.
Protocol 2: Orthogonal Assay - Kinase Inhibition Assay
If the primary screen was a cell-based assay, an orthogonal assay using a different technology, such as a biochemical kinase inhibition assay, can help to confirm that the compound is acting on the intended target.[12]
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the assay buffer, target kinase, and test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).
-
Incubate to allow for binding.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value.
-
Rationale for Experimental Choices:
-
Orthogonal Approach: Using a different assay format (biochemical vs. cell-based) helps to eliminate compounds that are active due to off-target effects or assay artifacts in the primary screen.[9][10]
-
Biochemical Assay: This format directly measures the effect of the compound on the activity of the purified target protein, providing more direct evidence of target engagement.
Counter-Screens and Selectivity Profiling
Counter-screens are used to assess the selectivity of the hit compounds.[11] For example, if the target is a specific kinase, the compounds should be tested against a panel of other related kinases to determine their selectivity profile. Compounds that are highly selective for the target of interest are more likely to have a favorable therapeutic window and fewer off-target side effects.
Conclusion
The high-throughput screening of benzimidazole libraries is a powerful approach for the discovery of novel therapeutic agents. A well-designed and executed HTS campaign, incorporating robust assay development, rigorous hit validation, and a clear understanding of the underlying scientific principles, is essential for success. The protocols and guidelines presented in this document provide a solid framework for researchers to establish and conduct their own HTS campaigns for the identification of promising benzimidazole-based drug candidates.
References
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- BenchChem. (2025). High-Throughput Screening Assays for 2-Ethyl-6-nitro-1H-benzimidazole Analogs: Application Notes and Protocols.
- National Institutes of Health. (n.d.). A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives.
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Application Notes & Protocols: Characterizing Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in Kinase Inhibition Assays
For: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, kinases are a major class of therapeutic targets. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2][3] This document provides a detailed guide for the characterization of a novel benzimidazole derivative, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, in robust and widely adopted in vitro kinase inhibition assays. We present the scientific rationale for investigating this compound, followed by comprehensive, step-by-step protocols for luminescence-based and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. This guide is designed to equip researchers with the necessary tools to determine the compound's inhibitory potency (IC50) and begin to understand its selectivity profile.
Introduction: The Scientific Rationale
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are isosteres of purine nucleosides, a feature that allows them to interact with the ATP-binding site of kinases.[4] This structural mimicry is a cornerstone of their inhibitory potential. Many clinically approved and investigational kinase inhibitors are built upon this scaffold.[4][5]
Benzimidazole-based compounds can interact with kinases through various binding modes. In many instances, they act as "hinge-binders," forming critical hydrogen bonds with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the catalytic domain and is crucial for ATP binding.[1][3] Depending on the substitutions on the benzimidazole core, these molecules can also extend into adjacent hydrophobic pockets or solvent-accessible regions, which can confer high potency and selectivity for a specific kinase target.[2][3] Some benzimidazole derivatives are designed as multi-target inhibitors, a strategy that can be advantageous in complex diseases where multiple signaling pathways are activated.[1][2]
Given this precedent, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a compelling candidate for screening against a panel of protein kinases. The bromo-substituent and the ethyl acetate group provide potential vectors for further chemical modification to optimize potency and selectivity based on initial screening results. This document outlines the practical steps to generate this foundational data.
Foundational Kinase Inhibition Assays: A Comparative Overview
To assess the inhibitory potential of our lead compound, it is crucial to employ assays that are sensitive, reliable, and scalable for high-throughput screening (HTS). We will focus on two industry-standard, homogeneous ("mix-and-read") assay formats that quantify kinase activity by different means.
-
Luminescence-Based ADP Detection (e.g., ADP-Glo™): This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7] The luminescent signal is directly proportional to kinase activity.[6][8] This assay is universal, as ADP is a product of every kinase reaction, and it is highly sensitive, allowing for the use of low enzyme concentrations.[8][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays, such as HTRF® and LanthaScreen®, measure either the phosphorylated product or the binding of an inhibitor to the kinase.
-
Activity Assays (HTRF® KinEASE, LanthaScreen® Activity): These assays use a labeled substrate (e.g., biotinylated) and a labeled antibody (e.g., europium cryptate) that specifically recognizes the phosphorylated form of the substrate.[10][11][12] When the substrate is phosphorylated by the kinase, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal.[12]
-
Binding Assays (LanthaScreen® Eu Kinase Binding): This format directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[13][14] Inhibitor binding disrupts FRET between a europium-labeled anti-tag antibody bound to the kinase and the Alexa Fluor™-labeled tracer.[13][14] This is particularly useful for identifying inhibitors regardless of their mechanism of action (ATP-competitive or allosteric).[13]
-
The choice of assay depends on available resources, the specific kinase of interest, and the goals of the study. For initial profiling, the ADP-Glo™ assay is an excellent universal starting point.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate against a target kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[6][7][15]
Workflow Diagram:
Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.
Materials:
-
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
-
DMSO (Anhydrous)
-
Tagged kinase of interest (e.g., GST-tagged, His-tagged)
-
LanthaScreen® Eu-labeled Anti-Tag Antibody (e.g., Eu-anti-GST)
-
Appropriate LanthaScreen® Kinase Tracer
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Self-Validation Check: Prior to screening, determine the dissociation constant (Kd) of the tracer for the target kinase. The optimal tracer concentration for inhibition assays is typically at or near its Kd.
-
Prepare a 3x final concentration serial dilution of the test compound in the appropriate kinase buffer with the final required percentage of DMSO.
-
Prepare a 3x Kinase/Eu-Antibody solution in TR-FRET Dilution Buffer. The final concentrations will be kinase-specific and should be taken from the manufacturer's protocol or optimized in-house. [16] * Prepare a 3x Tracer solution in TR-FRET Dilution Buffer at its pre-determined optimal concentration. [16]
-
-
Assay Assembly (15 µL Final Volume):
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Cover the plate to protect it from light.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader configured for LanthaScreen® assays (e.g., 340 nm excitation, 615 nm and 665 nm emission). [14] * Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Recommended Value | Causality/Justification |
| Tracer Concentration | ~Kd | Provides a robust assay window and ensures sensitivity to competitive inhibitors. |
| Antibody Centrifugation | 10,000 x g for 10 min | Critical step to remove antibody aggregates that can cause noisy data. [16][17] |
| Plate Type | Black, Low-Volume | Minimizes background fluorescence and is suitable for low reaction volumes. |
| Final Assay Volume | 15-20 µL | Conserves precious reagents like the kinase and antibody. |
| Controls | Max FRET (DMSO), Min FRET (High [Staurosporine]) | Defines the dynamic range of the assay for calculating Z'-factor and percent inhibition. |
Data Interpretation & Next Steps
The primary output of these assays is the IC50 value, which represents the concentration of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
-
Initial Hit: An IC50 value in the low micromolar (e.g., <10 µM) or nanomolar range against a specific kinase would be considered a successful "hit" and warrants further investigation.
-
Selectivity Profiling: To understand the compound's specificity, it should be tested against a panel of diverse kinases. A compound that is highly potent against one kinase but weak against others is considered selective. Broad activity may indicate a multi-targeted inhibitor. [1][2]* Mechanism of Action: While the benzimidazole scaffold suggests ATP-competitive inhibition, further studies, such as mechanism of action (MOA) assays where the IC50 is determined at varying ATP concentrations, would be required to formally confirm this. A competitive inhibitor's IC50 will increase with increasing ATP concentration.
Successful characterization using these in vitro protocols provides the foundational data necessary for advancing a compound into more complex cell-based assays and subsequent stages of the drug discovery pipeline.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. [Link]
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Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
-
East Port Praha. Technologies to Study Kinases. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. [Link]
-
Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 13(9), 880-891. [Link]
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Al-Ostath, A. I., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(4), 309-322. [Link]
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Inam, A., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Molecular Structure. [Link]
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ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays... [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Roby, P., et al. (2005). Development of a HTRF Kinase Assay for Determination of Syk Activity. Cell Notes, 12, 17-20. [Link]
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Application Notes and Protocols for Cell-Based Assays Using Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Introduction: The Scientific Rationale for Investigating Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in Cell-Based Assays
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] This structural motif is present in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic potential. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a specific derivative of this versatile class of compounds. While detailed biological data for this exact molecule is emerging, its structural similarity to other biologically active benzimidazoles provides a strong rationale for its investigation as a potential therapeutic agent.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in a series of fundamental cell-based assays. These protocols are designed to elucidate its potential cytotoxic, pro-apoptotic, and cell cycle-modulating effects, which are common mechanisms of action for anticancer agents.[3] The following sections detail the principles, step-by-step methodologies, and data interpretation for cell viability, apoptosis, and cell cycle analysis assays.
I. Preliminary Compound Handling and Stock Solution Preparation
Prior to initiating any cell-based assay, proper handling and preparation of the test compound are critical for reproducible results.
Protocol 1: Preparation of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate Stock Solution
-
Molecular Weight: The molecular weight of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (C11H11BrN2O2) is 283.12 g/mol .[5]
-
Solvent Selection: Due to the non-polar nature of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ensure the use of cell culture grade, sterile DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve 2.8312 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Vehicle Control: In all subsequent experiments, it is imperative to include a vehicle control, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
II. Assessment of Cytotoxicity: Cell Viability Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7]
Principle of the MTT Assay: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate from the 10 mM stock solution in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for vehicle control (DMSO) and untreated cells (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7]
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Illustrative Data Presentation:
| Concentration (µM) | % Viability (Mean ± SD) - 48h |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 81 ± 5.5 |
| 10 | 62 ± 6.1 |
| 25 | 41 ± 4.7 |
| 50 | 23 ± 3.9 |
Experimental Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
III. Investigating the Mechanism of Cell Death: Apoptosis Assay
If ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is found to be cytotoxic, the next logical step is to determine the mode of cell death, with apoptosis (programmed cell death) being a common mechanism for anticancer drugs.[8][9] A standard method for detecting apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle of Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Combine all cells from each well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
The flow cytometry data will allow for the differentiation of four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Illustrative Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound (IC50) | 45.8 | 35.4 | 18.8 |
Apoptosis Signaling Pathway Overview:
Caption: Workflow for cell cycle analysis using PI staining.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activities of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. This could involve techniques such as Western blotting to probe for changes in key proteins involved in apoptosis and cell cycle regulation, or more advanced methodologies like RNA sequencing for a global view of its impact on gene expression.
References
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- National Institutes of Health. (n.d.). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells.
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- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- American Association for Cancer Research. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- BD Biosciences. (n.d.). Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- National Institutes of Health. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents.
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ResearchGate. (n.d.). Cell Viability Assays: Methods and Protocols. Retrieved from [Link]
- BenchChem. (n.d.). Validating the Biological Activity of Synthetic Benzimidazole Derivatives: A Comparative Guide.
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- Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives.
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ResearchGate. (n.d.). Synthesis and biological activities of new benzodiazepines and benzothiazepines. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
- Finetech Industry Limited. (n.d.). Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
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- 5. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bdbiosciences.com [bdbiosciences.com]
Application Note: High-Throughput Analytical Strategies for Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Introduction
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The purity and accurate quantification of this intermediate are critical for ensuring the safety and efficacy of the final drug product. This application note provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection and provide detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.
| Property | Value/Information | Rationale for Analytical Method Development |
| Molecular Formula | C₁₁H₁₁BrN₂O₂[1] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 283.12 g/mol [1] | Used for calculating concentrations and solution preparations. |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and acetonitrile, and poorly soluble in water, similar to related structures like ethyl bromoacetate.[2][3] | Guides the selection of appropriate solvents for sample preparation and mobile phase composition in reversed-phase HPLC. |
| UV Absorbance | Benzimidazole derivatives typically exhibit UV absorbance in the 230-290 nm range.[4] | Provides a starting point for selecting an appropriate detection wavelength for HPLC-UV analysis to achieve optimal sensitivity. |
| Mass Spectrometry | The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2) of nearly equal intensity. | This isotopic signature is a powerful tool for confirming the presence of the analyte and its bromine-containing fragments in mass spectrometry. |
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
HPLC-UV is a widely accessible and robust technique for the routine quantification of pharmaceutical intermediates. The following protocol is a starting point for method development and must be validated for its intended use.[5][6][7]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: Chosen due to the non-polar nature of the benzimidazole ring and the ethyl acetate moiety, allowing for good retention and separation on a C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a symmetric peak shape. The addition of a small amount of formic acid helps to protonate the benzimidazole nitrogen atoms, leading to sharper peaks and improved reproducibility.
-
Gradient Elution: A gradient is proposed to ensure the elution of the main compound with a reasonable retention time while also allowing for the separation of potential impurities with different polarities.
-
Detection Wavelength: Based on the typical absorbance of benzimidazole derivatives, a wavelength in the range of 254-280 nm is selected for initial experiments.[4] The final wavelength should be optimized by examining the UV spectrum of the analyte.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 10 80 12 80 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (to be optimized)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight in methanol or acetonitrile and dilute with the mobile phase to fall within the calibration range.
-
-
Method Validation:
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Impurity Profiling
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal technique for trace-level analysis and impurity identification.[8][9][10]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI in positive ion mode is chosen as the benzimidazole core can be readily protonated to form [M+H]⁺ ions, which is a common characteristic for nitrogen-containing heterocyclic compounds.
-
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic product ions are generated. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.
-
Fragmentation Analysis: The bromine atom and the ethyl acetate side chain are expected to be key fragmentation points. The characteristic isotopic pattern of bromine in both the precursor and any bromine-containing fragment ions serves as a definitive confirmation of the analyte's identity. Common fragmentation pathways for benzimidazoles include the loss of the side chain and cleavage of the imidazole ring.[8]
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
LC-MS/MS system equipped with an ESI source.
-
-
Liquid Chromatography:
-
The HPLC conditions described previously can be adapted. It is crucial to use MS-compatible mobile phases (e.g., formic acid instead of non-volatile buffers).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 283.0 (for C₁₁H₁₁⁷⁹BrN₂O₂) and 285.0 (for C₁₁H₁₁⁸¹BrN₂O₂)
-
Product Ions (to be determined by infusion and fragmentation studies):
-
Potential fragments could arise from the loss of the ethyl acetate group (-87 Da), loss of bromine (-79/-81 Da), and subsequent ring cleavages.
-
-
MRM Transitions (Example):
Precursor Ion (m/z) Product Ion (m/z) 283.0 To be determined | 285.0 | To be determined |
-
Instrument Parameters: Capillary voltage, cone voltage, collision energy, and gas flows must be optimized for maximum signal intensity.
-
-
Impurity Profiling:
-
For impurity identification, a full scan MS experiment followed by data-dependent MS/MS (also known as information-dependent acquisition) should be performed. This allows for the acquisition of fragmentation spectra for all detected ions, aiding in the structural elucidation of unknown impurities.[9][10][11]
-
Logical Relationship in LC-MS/MS Method Development
Caption: Logical flow for the development of a robust LC-MS/MS method.
Conclusion
This application note provides a comprehensive framework for the analytical control of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. The detailed HPLC-UV protocol is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis and impurity identification. The successful implementation of these methods, underpinned by a thorough understanding of the analyte's properties and rigorous validation, is essential for ensuring the quality of this critical pharmaceutical intermediate.
References
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives. Retrieved from [Link]
-
Stancheva, S., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Retrieved from [Link]
-
Sonal Plasrub Industries Pvt. Ltd. (n.d.). Ethyl Bromo Acetate 98%. Retrieved from [Link]
-
El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7584-7587. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. Retrieved from [Link]
-
PubMed Central. (2014). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC. Retrieved from [Link]
-
CHIMIA. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54(11), 704-710. Retrieved from [Link]
-
Pharmaeli. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
Sources
- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-Quality Ethyl Bromo Acetate 98% at Best Price [sonalplasrubind.com]
- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate CAS#: 56355-79-4 [m.chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Intermediate: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate emerges as a pivotal building block, particularly for compounds targeting a wide array of diseases. Its unique structural features—a privileged benzimidazole scaffold, a reactive bromine atom, and a modifiable ester group—offer a tripartite platform for molecular elaboration. This guide provides an in-depth exploration of this intermediate's synthesis, characterization, and application, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and drug development.
The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to mimic purine bases and interact with a variety of biological targets.[1][2] This structural motif is associated with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of the benzimidazole scaffold. Bromine serves as an excellent leaving group, making the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are cornerstones of modern organic synthesis for creating complex molecular architectures.[6] Furthermore, the ethyl acetate side chain at the 2-position provides a readily accessible handle for further functionalization, such as amidation or hydrolysis, allowing for the introduction of diverse pharmacophoric elements.
This document will serve as a comprehensive technical guide, detailing the synthesis and purification of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, its full characterization, and its application in the synthesis of advanced drug candidates.
I. Synthesis and Characterization
The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can be efficiently achieved through the cyclocondensation of 4-bromo-1,2-benzenediamine with a suitable C2-building block. A common and effective method involves the reaction with diethyl malonate. An alternative pathway involves the treatment of 5-Bromo-2-(cyanomethyl)benzimidazole with ethanol in the presence of hydrochloric acid.[3]
Detailed Synthesis Protocol: From 5-Bromo-2-(cyanomethyl)benzimidazole
This protocol is adapted from a procedure outlined in patent literature, providing a high-yielding and straightforward synthesis.[3]
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Materials and Equipment:
-
5-Bromo-2-(cyanomethyl)benzimidazole
-
Ethanol (anhydrous)
-
4N Hydrochloric acid in ethyl acetate
-
10% aqueous sodium bicarbonate solution
-
Ethyl acetate (reagent grade)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-(cyanomethyl)benzimidazole (e.g., 1.62 g, 6.86 mmol) in ethanol (40 mL).
-
Acid Addition: To the stirred solution, add 4N hydrochloric acid in ethyl acetate (17.16 mL, 68.6 mmol) at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After completion, allow the mixture to cool to room temperature and remove a portion of the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the concentrated reaction mixture, carefully add 10% aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.[3]
Characterization Data
For structural verification and quality control, the following analytical data are crucial.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 283.12 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not widely reported, requires experimental determination |
¹H-NMR Spectroscopy:
The proton NMR spectrum provides definitive structural confirmation. The following data has been reported in CDCl₃:[3]
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 10.42 | br s | - | 1H | N-H (benzimidazole) |
| 7.35 | d | 6.3 | 2H | Ar-H |
| 4.27 | q | 7.2 | 2H | -O-CH₂-CH₃ |
| 4.06 | s | - | 2H | -CH₂-CO- |
| 1.33 | t | 7.2 | 3H | -O-CH₂-CH₃ |
Note on ¹³C-NMR, IR, and Mass Spectrometry: While detailed, publicly available spectra for ¹³C-NMR, IR, and mass spectrometry are not consistently reported, these analytical techniques are essential for complete characterization. Researchers should perform these analyses to confirm the structure and purity of the synthesized intermediate.
II. Applications in Drug Discovery
The synthetic utility of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is best illustrated through its role in the synthesis of advanced drug candidates. The bromo and ester functionalities serve as key reaction points.
Workflow for Derivatization
Caption: Synthetic pathways from the intermediate.
Application in Kinase Inhibitor Synthesis
The benzimidazole scaffold is a common feature in many kinase inhibitors. The 5-bromo position of the title intermediate is particularly amenable to Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl groups, which can be designed to interact with the hinge region or other key pockets of protein kinases.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DME). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Application in Antiviral Agent Synthesis
Benzimidazole derivatives have shown promise as antiviral agents. The ester functionality of the intermediate can be converted to an amide, a common functional group in many antiviral drugs, through direct amidation or via a two-step hydrolysis-amidation sequence.
Protocol for Direct Amidation:
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in a suitable solvent (e.g., methanol or ethanol).
-
Amine Addition: Add an excess of the desired amine (as a solution in a suitable solvent, e.g., ammonia in methanol for the primary amide).
-
Reaction: Seal the vessel and heat to the required temperature (can range from room temperature to 100 °C depending on the amine's reactivity). Stir for several hours to days, monitoring by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
III. Safety and Handling
While a specific Safety Data Sheet (SDS) for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is not widely available, hazard classifications from suppliers indicate that the compound should be handled with care.[7]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
IV. Conclusion
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate stands out as a high-value intermediate in drug discovery. Its strategic combination of a biologically relevant benzimidazole core with two distinct and versatile reactive sites—the bromo group for C-C and C-N bond formation and the ethyl ester for amide and carboxylic acid derivatization—provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The protocols and data presented herein offer a solid foundation for researchers to synthesize, characterize, and utilize this intermediate in the pursuit of novel therapeutics. As with all chemical research, adherence to strict safety protocols is essential for the responsible and successful application of this compound.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 176-193.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemical and Pharmaceutical Research, 7(12), 652-659.
- Shaik, J. B., et al. (2017). A comprehensive review on the benzimidazole derivatives and its biological importance. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 564-583.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl acetate. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). Available from: [Link]
- Xu, G.-H., & Wang, W. (2008). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1811.
- Hang, H., & Ye, X. (2009). Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1535.
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
- Arumugam, N., et al. (2011). Ethyl 2-(4-bromo-phen-yl)-1-sec-butyl-1H-benzimidazole-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3453.
- Sridhar, G., et al. (2012). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163.
Sources
- 1. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Ethyl Acetate [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Overview of the Synthesis
The target compound, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, is a valuable heterocyclic motif in pharmaceutical research.[1] The most common and direct route to this scaffold is the Phillips-Ladenburg condensation .[2][3] This reaction involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound, typically diethyl malonate or a related derivative, under acidic conditions.[3][4] While robust, this method is sensitive to reaction parameters, and achieving high yields and purity can be challenging without careful optimization.[5]
This guide will help you navigate these challenges to achieve a successful and reproducible synthesis.
Overall Reaction Scheme
Experimental Workflow & Core Protocol
A self-validating protocol includes checkpoints for reaction monitoring and clear steps for purification.
Recommended Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in an appropriate solvent (e.g., ethanol or 4N hydrochloric acid).
-
Addition of Dicarbonyl: Add diethyl malonate (1.1 to 1.5 eq) to the solution. An excess of the malonate ester is often used to drive the reaction to completion.
-
Acid Catalysis: If not already using an acidic solvent, add a suitable acid catalyst (e.g., concentrated HCl). The Phillips condensation is acid-catalyzed, facilitating both the initial acylation and the subsequent cyclization.[4]
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-12 hours.
-
Reaction Monitoring: Track the disappearance of the starting diamine using Thin-Layer Chromatography (TLC). A typical mobile phase could be ethyl acetate/hexane (e.g., 6:4 v/v).[6]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8. This will cause the product to precipitate.
-
Filter the crude solid using a Büchner funnel and wash with cold distilled water to remove inorganic salts.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Visualization
Troubleshooting Guide (Q&A Format)
Question 1: My final yield is extremely low (<30%). What are the most likely causes?
Answer: Low yields are the most common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Suboptimal Reaction Conditions | The Phillips condensation often requires high temperatures to drive the dehydration and cyclization steps.[5] Insufficient heat or reaction time will result in incomplete conversion. | Ensure the reaction is at a vigorous reflux. Increase the reaction time and monitor via TLC until the starting material is consumed. Consider a higher-boiling solvent like xylene if ethanol is insufficient. |
| Reagent Purity/Degradation | o-Phenylenediamines are notoriously susceptible to air oxidation, turning dark and becoming less reactive. Impurities in diethyl malonate can also inhibit the reaction. | Use fresh, high-purity 4-bromo-1,2-phenylenediamine. If it's discolored (dark brown/black), consider purifying it by recrystallization or sublimation before use. Ensure diethyl malonate is clean and dry. |
| Ineffective Catalyst | The reaction is acid-catalyzed.[4] An insufficient amount of acid or a weak acid may not be effective at protonating the carbonyls, which is a key activation step for nucleophilic attack by the amine. | Use a strong mineral acid like 4N HCl as the reaction medium.[4] If using a catalytic amount in another solvent, ensure at least 10 mol% of a strong acid like p-toluenesulfonic acid is used. |
| Side Reactions | Under neutral or basic conditions, o-phenylenediamines can react with dicarbonyl compounds to form undesired products like benzodiazepines. Overheating can also lead to thermal degradation and tar formation. | Maintain strongly acidic conditions throughout the reaction to favor the benzimidazole pathway. Avoid excessive temperatures beyond what is needed for reflux. |
Question 2: My TLC shows the starting material is consumed, but I have multiple new spots and not just the product. What are these impurities?
Answer: This indicates the formation of side products or stable intermediates.
-
Mono-acylated Intermediate: The first step of the mechanism is the formation of an N-acylated diamine.[4] If the subsequent cyclization is slow, this intermediate can accumulate. It will be more polar than the starting diamine. Solution: Increase reaction temperature or time to promote the final cyclization and dehydration step.
-
Unwanted Tautomers: The final product exists in tautomeric forms. While these usually co-elute on TLC, under certain conditions they might appear as slightly different spots. Characterization of the final purified product will confirm the structure.
-
Oxidation Products: If the reaction was not performed under an inert atmosphere, some of the starting diamine may have oxidized, leading to colored, polar impurities. Solution: While not always necessary, running the reaction under a nitrogen or argon atmosphere can minimize these impurities.[7]
Question 3: After neutralization, my product crashed out as a dark, oily tar instead of a solid. How can I purify this?
Answer: Tar formation is a common issue, especially if the reaction overheated or if impurities were present.
-
Attempt to Crystallize: First, try to induce crystallization. Take a small sample of the oil, dissolve it in a minimal amount of hot ethanol, and add water dropwise until it becomes cloudy. Scratch the inside of the flask with a glass rod and cool it in an ice bath. If a solid forms, you can use this method for the bulk material.
-
Activated Charcoal Treatment: Dissolve the crude oil in a suitable hot solvent (like ethanol or ethyl acetate). Add a small amount of activated charcoal (5-10% by weight) and boil for 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal. This will remove many of the colored polymeric impurities. Then, attempt to recrystallize the product from the filtrate.
-
Column Chromatography: If recrystallization fails, column chromatography is the most effective method. Use silica gel with a gradient eluent system, starting with a non-polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity. The product is moderately polar and should elute cleanly.[8][9]
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Phillips-Ladenburg condensation?
A1: It's a two-stage process. First, one of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the carbonyls of diethyl malonate, forming a tetrahedral intermediate that collapses to create an amide bond (N-acylation), eliminating ethanol.[4] Second, under the acidic conditions and heat, the remaining amino group attacks the second ester carbonyl intramolecularly, leading to cyclization. A final dehydration step then occurs to form the aromatic benzimidazole ring.[2]
Q2: Can I use other reagents instead of diethyl malonate?
A2: Yes, other C2 synthons can be used.
-
Ethyl Cyanoacetate: This is a common alternative. The reaction proceeds similarly, but the cyano group is eliminated during the process. It can sometimes give better yields under milder conditions.
-
Malonic Acid: Using the diacid directly is possible but often requires higher temperatures and stronger dehydrating conditions (e.g., polyphosphoric acid) to drive the reaction.
-
Ethyl Acetoacetate: While it can be used, there is a risk of forming a seven-membered benzodiazepine ring as a side product, especially if conditions are not strongly acidic. Diethyl malonate is generally preferred for synthesizing this specific target.
Q3: What are the optimal reaction conditions to maximize yield?
A3: The "optimal" conditions can vary, but a comparative summary points to some best practices. Modern approaches often use catalysts to improve yields and reduce harsh conditions.[7][10]
| Method | Catalyst/Solvent | Temperature | Typical Yield | Key Advantage |
| Classical Phillips | 4N HCl | Reflux (~100 °C) | 60-75% | Simple, well-established procedure.[4] |
| High Temp | Xylene | Reflux (~140 °C) | 70-85% | Higher temperature can improve conversion for less reactive substrates.[8] |
| Lewis Acid Catalysis | Sc(OTf)₃, ZrCl₄ in EtOH | Room Temp to 80 °C | 85-95% | Milder conditions, often higher yields and shorter reaction times.[1][7] |
| Microwave-Assisted | Ionic Liquid or Solvent-free | 100-140 °C | >90% | Drastically reduced reaction times (minutes vs. hours).[11] |
Q4: My starting material, 4-bromo-1,2-phenylenediamine, is very dark. Can I still use it?
A4: It is highly recommended to purify it first. o-Phenylenediamines readily oxidize in air to form highly colored, polymeric impurities. These impurities can interfere with the reaction and significantly reduce your yield. Purification can be achieved by recrystallizing from water with a small amount of sodium dithionite (a reducing agent) to remove oxides, followed by drying under vacuum.
References
-
Wikipedia. (n.d.). Phillips-Ladenburg-Benzimidazol-Synthese. Retrieved from Wikipedia. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from CoLab. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from Semantic Scholar. [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from ctppc.in. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from organic-chemistry.org. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from ijpsm.com. [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from RSC Publishing. [Link]
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from RSC Publishing. [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from eurekaselect.com. [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from adichemistry.com. [Link]
-
MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from MDPI. [Link]
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from Rasayan Journal. [Link]
- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
PubMed Central. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Retrieved from NCBI. [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from MDPI. [Link]
-
PubMed Central. (n.d.). Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. Retrieved from NCBI. [Link]
-
PubMed Central. (n.d.). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Retrieved from NCBI. [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
PubMed. (2008). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Retrieved from PubMed. [Link]
-
ScienceOpen. (n.d.). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Retrieved from ScienceOpen. [Link]
-
World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from scienpress.com. [Link]
-
ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Retrieved from RSC Publishing. [Link]
-
PubMed. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from PubMed. [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from jpc.chem.msu.ru. [Link]
-
PubMed. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from PubMed. [Link]
-
ResearchGate. (2017). (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 5. Reaction of Diethyl Malonate with Bromide 10 a. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with ethoxymethylene compounds. Retrieved from ResearchGate. [Link]
-
PubMed Central. (n.d.). Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate. Retrieved from NCBI. [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from jmbfs.org. [Link]
-
ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Retrieved from organic-chemistry.org. [Link]
Sources
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. ijpsm.com [ijpsm.com]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Welcome to the Technical Support Center for the purification of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important benzimidazole derivative. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses the most frequently encountered problems in a direct question-and-answer format, providing immediate, actionable advice.
Q1: My crude product is a dark, oily residue after the initial work-up. How can I get it to solidify and proceed with purification?
A1: An oily crude product often indicates the presence of residual solvents, unreacted starting materials, or low-melting point by-products.
-
Initial Step: Solvent Removal. Ensure all volatile solvents from the reaction and extraction steps (e.g., ethyl acetate, dichloromethane) are thoroughly removed under reduced pressure. Co-evaporation with a higher-boiling point solvent like toluene can sometimes help remove stubborn residual solvents.
-
Trituration. Attempt to induce solidification by trituration. This involves adding a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the oil and scratching the side of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystallization.
-
Acid-Base Extraction. If the oil persists, it may contain significant impurities. An acid-base extraction can be highly effective. Dissolve the crude oil in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) to remove any basic impurities. Then, wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, such as the hydrolyzed carboxylic acid by-product. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate again.
Q2: After column chromatography, my fractions are clean by TLC, but the yield is very low. Where could my product have gone?
A2: Low recovery after column chromatography can be due to several factors, from improper column packing to product degradation on the stationary phase.
-
Stationary Phase Acidity. Silica gel is inherently acidic and can cause the degradation of sensitive compounds. For benzimidazole derivatives, which can be labile, this is a significant concern. To mitigate this, you can deactivate the silica gel by preparing a slurry with your initial mobile phase containing a small amount of a base, such as 0.5-1% triethylamine.
-
Irreversible Adsorption. Highly polar compounds can bind irreversibly to silica gel. If your product is particularly polar, consider using a less active stationary phase like alumina (neutral or basic) or a different purification technique altogether, such as recrystallization.
-
Improper Eluent Polarity. If the mobile phase is not polar enough, your compound will not elute from the column. Conversely, if it is too polar, it may co-elute with impurities. Careful optimization of the eluent system using thin-layer chromatography (TLC) is critical before committing to a large-scale column.
Q3: My final product is a crystalline solid, but it has a persistent yellow or brown color. How can I decolorize it?
A3: Colored impurities are common in heterocyclic synthesis and often arise from oxidation or polymerization side reactions.
-
Activated Carbon (Charcoal) Treatment. During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[1] Use charcoal sparingly (a spatula tip for a small-scale recrystallization) as it can also adsorb your product, leading to yield loss. After a brief heating period (5-10 minutes), the charcoal must be removed by hot filtration through a fluted filter paper or a pad of Celite®.
-
Recrystallization from an Appropriate Solvent System. A well-chosen recrystallization solvent can often leave colored impurities behind in the mother liquor. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for precipitating your pure, colorless product.
Frequently Asked Questions (FAQs): The Science Behind the Purification
This section delves deeper into the chemical principles governing the purification of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Q: What are the most likely impurities in my crude product?
A: The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate typically involves the condensation of 4-bromo-1,2-phenylenediamine with a malonic acid derivative, such as diethyl malonate.[2] Potential impurities include:
-
Unreacted 4-bromo-1,2-phenylenediamine: This starting material can often be carried through the work-up. It is more polar than the product and can be removed by column chromatography.
-
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid: This is the product of the hydrolysis of the ethyl ester. It is a common impurity, especially if the reaction or work-up conditions are not strictly anhydrous or involve acidic or basic aqueous solutions for extended periods. This acidic impurity can be removed by an aqueous wash with a mild base like sodium bicarbonate.
-
Polymeric by-products: These are often highly colored and can result from side reactions, especially at elevated temperatures. They are typically much less soluble and can sometimes be removed by filtration of the crude product dissolved in a suitable organic solvent.
Q: Why is the choice of recrystallization solvent so critical?
A: Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve the impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).
-
Not react with the compound.
For ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a moderately polar compound, solvent systems like ethanol/water, ethyl acetate/hexanes, or acetone/water are good starting points for screening.
Q: How do I choose the right mobile phase for column chromatography?
A: The selection of the mobile phase is crucial for achieving good separation. The goal is to find a solvent system that provides a retention factor (R_f) of approximately 0.3-0.4 for your target compound on a TLC plate.
-
Start with a binary system: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Adjust polarity: If the R_f is too low (the spot doesn't move far from the baseline), increase the proportion of the more polar solvent. If the R_f is too high (the spot moves with the solvent front), increase the proportion of the non-polar solvent.
-
TLC as a guide: A well-resolved spot on a TLC plate is a good indicator of a successful separation on a column using the same solvent system.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from less polar and more polar impurities.
Materials:
-
Crude ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a TLC of the crude material in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives an R_f of ~0.3 for the product spot.
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). If deactivation is desired, add 0.5-1% triethylamine to the mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 hexanes:ethyl acetate) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Table 1: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexanes |
| Typical R_f of Product | ~0.35 in 3:1 Hexanes:Ethyl Acetate |
| Expected Purity | >98% (by HPLC/NMR) |
Protocol 2: Purification by Recrystallization
This protocol is effective for obtaining a highly crystalline, pure solid product, especially if the impurities have different solubility profiles.
Materials:
-
Crude or column-purified ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
If no crystals form, slowly add deionized water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Table 2: Recommended Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The addition of water decreases the solubility of the product at lower temperatures. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate and add hexanes until cloudy. Good for removing more polar impurities. |
| Acetone | Can be effective for some benzimidazole derivatives. |
Visualizing the Purification Workflow
A logical approach to purification is key. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for purification of the target compound.
References
- Zareef, M., & Siddiqui, H. L. (2006). Synthesis and antibacterial activity of some new 1,3,4-oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 28(5), 489-493.
- Mir, I., & Siddiqui, M. T. (1970). Synthesis of some 2-substituted-5-phenyl-1,3,4-oxadiazoles. Journal of the Indian Chemical Society, 47(10), 953-955.
-
Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Retrieved from [Link]
- Hassanzadeh, F., et al. (2025). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Microbiology, Biotechnology and Food Sciences.
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
- Choi, H. D., et al. (2010). Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2173–o2174.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Chauhan, B., et al. (2022). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. Molecules, 27(22), 7909.
-
SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- da Silva, F. C., et al. (2017). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Journal of the Brazilian Chemical Society, 28(11), 2136-2144.
- Sangshetti, J. N., et al. (2022). Synthesis and development of mobile phase by thin-layer chromatography of benzimidazole. International Journal of Creative Research Thoughts, 10(4), e860-e864.
- Ayyappan, K. R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study.
- Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368.
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Dash, S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(8), 4556-4562.
- Google Patents. (n.d.). CA2345992C - Process for recovery of ethyl acetate.
- Yildiz, M., et al. (2013). 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113.
Sources
Technical Support Center: Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will explore the underlying chemical principles, troubleshoot common issues, and provide optimized protocols to enhance your experimental success.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary synthetic route for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate?
The most common and established method for synthesizing this target molecule is a variation of the Phillips condensation reaction .[1][2] This involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound, in this case, diethyl malonate. The reaction is typically heated in the presence of a mineral acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring.
Q2: What is the reaction mechanism for this synthesis?
The reaction proceeds through two main stages:
-
Acylation: One of the amino groups of the 4-bromo-1,2-phenylenediamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl malonate. This forms an N-acylated intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the remaining ester carbonyl group in an intramolecular fashion. This ring-closing step is followed by the elimination of two molecules of ethanol and water to form the stable, aromatic benzimidazole ring system.[1][3]
Caption: General mechanism of the Phillips condensation.
Q3: Why is diethyl malonate used instead of malonic acid?
While the classic Phillips reaction can use carboxylic acids, using an ester derivative like diethyl malonate offers specific advantages.[1] The ester is less acidic and corrosive than the corresponding carboxylic acid, and the reaction can often be driven to completion by the removal of the ethanol byproduct. However, the reactivity of diethyl malonate is lower than more activated derivatives, which is a key reason why reaction conditions must be carefully optimized to achieve good yields.[4]
Troubleshooting Guide: Overcoming Low Yields
Low yields in this synthesis are a frequent complaint. The issues can typically be traced to one of three areas: reagent quality, reaction conditions, or product isolation.
Problem 1: The reaction stalls or yields are consistently below 40%.
Q: My TLC analysis shows significant amounts of unreacted 4-bromo-1,2-phenylenediamine even after prolonged heating. What are the most likely causes and how can I fix them?
A: This is the most common failure mode and usually points to issues with starting materials or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Purity of 4-bromo-1,2-phenylenediamine: This starting material is highly susceptible to air oxidation, which can be identified by its color. A pure sample should be a light tan or off-white solid. If your reagent is dark brown or black, it has likely oxidized. Oxidized impurities can inhibit the reaction and lead to the formation of intractable tar, significantly complicating purification.
-
Solution: Purify the 4-bromo-1,2-phenylenediamine before use by recrystallization from water/ethanol with a small amount of sodium dithionite (a reducing agent) to remove colored impurities. Alternatively, purchase fresh, high-purity starting material. A patent for the synthesis of 4-bromo-o-phenylenediamine suggests purification via recrystallization from tert-butyl methyl ether.[5]
-
-
Ineffective Heating/Incorrect Temperature: The condensation with diethyl malonate requires significant thermal energy to overcome the activation barrier, as malonates are relatively unreactive compared to other reagents like aldehydes.[4]
-
Solution: Ensure the reaction mixture is heated to a vigorous reflux. For reactions in 4N HCl, this is typically around 100-110 °C. Use a high-boiling solvent if necessary, but be aware that excessively high temperatures (>150 °C) can cause degradation. A well-calibrated heating mantle with a thermocouple is recommended over a simple hot plate for precise temperature control.
-
-
Stoichiometry and Reagent Quality: While a 1:1 stoichiometry is theoretically required, using a slight excess of diethyl malonate can sometimes improve yields. The quality of diethyl malonate is also important; it can hydrolyze over time to malonic acid and ethanol.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of diethyl malonate. Ensure the diethyl malonate is fresh and has been stored properly in a sealed container.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Starting Material | Use as received | Recrystallize if dark in color | Removes oxidative impurities that inhibit the reaction. |
| Temperature | 80-90 °C | 100-110 °C (Vigorous Reflux) | Provides sufficient energy for the condensation with the less reactive diethyl malonate.[2] |
| Diethyl Malonate | 1.0 eq | 1.1 - 1.2 eq | Helps to drive the reaction to completion, especially if some diamine is lost to side reactions. |
| Atmosphere | Air | Inert (N₂ or Argon) | Minimizes oxidation of the electron-rich phenylenediamine starting material. |
Problem 2: The reaction mixture turns into a dark, intractable tar.
Q: My reaction starts as a clear solution but quickly darkens and becomes a thick, dark tar, making workup impossible. What causes this and how can it be prevented?
A: This is a classic sign of starting material degradation, primarily through oxidation.
Possible Causes & Solutions:
-
Oxidation of Phenylenediamine: As mentioned, o-phenylenediamines are electron-rich and extremely sensitive to oxidation, a process that is accelerated by heat and the presence of air.
-
Solution: The most effective solution is to run the reaction under an inert atmosphere. Before heating, purge the reaction flask with dry nitrogen or argon for 10-15 minutes and maintain a positive pressure of inert gas throughout the reaction.
-
-
Excessively High Temperatures: While high heat is necessary, runaway temperatures can lead to polymerization and decomposition of both the starting materials and the product.
-
Solution: Maintain a controlled reflux. Do not simply set the heating mantle to its maximum setting. Gradually increase the temperature until a steady reflux is achieved and monitor it throughout the reaction.
-
Caption: A workflow for troubleshooting low yields.
Problem 3: Difficulty isolating the pure product.
Q: I seem to get a reasonable crude yield, but I lose most of it during workup and purification. What is the best procedure?
A: The product is amphoteric, meaning it can be soluble in both strong acid and strong base. The key to isolation is careful pH control during workup.
Optimized Isolation and Purification Protocol:
-
Cooling & Dilution: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and then further in an ice bath.
-
Neutralization (Crucial Step): Slowly and carefully add a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, to the stirred, cold reaction mixture. The goal is to neutralize the acid catalyst. The product is least soluble at its isoelectric point (neutral pH). Monitor the pH with pH paper or a meter. You should see a precipitate form as you approach pH 7-8 . Adding too much base can redissolve the product by deprotonating the benzimidazole N-H.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove highly soluble organic impurities.
-
Recrystallization: The most effective method for purification is recrystallization.
-
Solvent System: Ethanol is often a suitable solvent. Other potential systems include ethyl acetate or mixtures of ethanol and water.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
-
Reference Experimental Protocol
This protocol incorporates the optimizations discussed above for a robust synthesis.
Materials:
-
4-bromo-1,2-phenylenediamine (purified, light-colored)
-
Diethyl malonate (fresh)
-
4N Hydrochloric Acid
-
Ammonium Hydroxide or Saturated Sodium Bicarbonate
-
Ethanol (for recrystallization)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (1.0 eq). Add 4N Hydrochloric Acid (approx. 5-10 mL per gram of diamine).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.
-
Reagent Addition: Add diethyl malonate (1.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a steady reflux (approx. 105 °C) under the inert atmosphere for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Workup: Cool the mixture in an ice bath. Slowly add ammonium hydroxide with vigorous stirring until the pH of the solution is between 7 and 8.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water (3x) and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid and then recrystallize it from hot ethanol to yield ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate as a pure solid.
References
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Bromo-substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of bromo-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience. Our goal is to provide you with the expertise to not only identify and solve common issues but also to understand the underlying chemistry to proactively optimize your synthetic routes.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis of bromo-substituted benzimidazoles, offering causative explanations and actionable solutions.
Low Yield of the Desired Monobrominated Benzimidazole
Question: My reaction is producing a low yield of the desired monobrominated benzimidazole, with significant recovery of the unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common issue that can often be traced back to several key factors in your experimental setup. A systematic evaluation of the following aspects will help pinpoint the problem:
-
Inadequate Activation of the Brominating Agent: Electrophilic aromatic bromination requires a sufficiently electrophilic bromine species to overcome the aromatic stability of the benzimidazole ring. If you are using molecular bromine (Br₂), the absence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can lead to poor reactivity.
-
Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of starting materials or products, especially for sensitive substrates. It is crucial to find the optimal temperature that promotes the desired reaction without significant decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures is recommended.
-
Poor Quality of Reagents: Impurities in the starting benzimidazole or the brominating agent can inhibit the reaction. Ensure your starting materials are pure and dry. N-Bromosuccinimide (NBS), a common alternative to Br₂, can be recrystallized if its purity is in doubt.
-
Incorrect Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can facilitate the reaction by stabilizing charged intermediates.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Formation of Multiple Products: Polybromination
Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-brominated benzimidazoles. How can I control the reaction to selectively obtain the monobrominated product?
Answer: The formation of multiple brominated products, or polybromination, is a classic example of a common side reaction in electrophilic aromatic substitution. The initial bromination activates the benzimidazole ring, making it more susceptible to further bromination. Here’s how to address this issue:
-
Choice of Brominating Agent: The use of molecular bromine (Br₂) often leads to over-bromination due to its high reactivity. N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination. NBS provides a low, steady concentration of bromine in the reaction mixture, which favors the monobromination product.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is critical. Using a slight excess of the benzimidazole starting material relative to the brominating agent can help to consume the brominating agent before it can react with the monobrominated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will decrease the likelihood of polybromination. It is essential to monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized.
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may slow down the reaction, potentially offering better control over the extent of bromination.
| Parameter | To Favor Monobromination | To Risk Polybromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | > 1.2 equivalents of brominating agent |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Higher temperature (e.g., reflux) |
| Reaction Time | Monitor closely by TLC and quench promptly | Extended reaction times |
Issues with Regioselectivity: Formation of Unwanted Isomers
Question: I am obtaining a mixture of positional isomers of my bromo-substituted benzimidazole. How can I improve the regioselectivity of the bromination?
Answer: The position of bromination on the benzimidazole ring is governed by the electronic effects of the substituents already present on the ring. Understanding these directing effects is key to controlling regioselectivity.
-
Directing Effects of Substituents:
-
Activating Groups (e.g., -NH₂, -OH, -OR, -alkyl) are ortho, para-directing. These groups increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
-
Deactivating Groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are meta-directing. These groups withdraw electron density from the ring, with the meta position being the least deactivated.
-
-
Steric Hindrance: Bulky substituents can hinder bromination at adjacent positions, favoring substitution at less sterically crowded sites.
-
Reaction Conditions: In some cases, the choice of solvent and temperature can influence the ratio of isomers. For instance, a change in solvent polarity might alter the solvation of the transition state, thereby affecting the activation energies for the formation of different isomers.
Mechanism of Electrophilic Aromatic Bromination on Benzimidazole
Technical Support Center: A Guide to Solubilizing Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate for Robust Assay Performance
Welcome to the technical support center for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in your experimental assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results.[1][2] This resource will equip you with the knowledge to overcome these challenges and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate?
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a benzimidazole derivative with the following properties:
-
Chemical Name: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
-
Molecular Formula: C₁₁H₁₁BrN₂O₂[3]
-
Molecular Weight: 283.12 g/mol [3]
-
Structure: The molecule contains a benzimidazole core, which is a weakly basic heterocyclic aromatic compound. The presence of the bromo group and the ethyl acetate side chain contribute to its overall lipophilicity.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate into my aqueous assay buffer. Why is this happening?
This is a common issue for compounds with low aqueous solubility. While ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can dramatically decrease when introduced into an aqueous environment. This phenomenon, often termed "crashing out," occurs because the compound is more thermodynamically stable in its solid, crystalline state than when solvated by water.
Q3: What is the maximum recommended final concentration of DMSO in my assay?
As a general guideline, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, and not exceeding 0.5% for many cell-based assays.[4] Higher concentrations of DMSO can have direct effects on your biological system, potentially leading to toxicity or off-target effects that can confound your results. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Troubleshooting Guide: Strategies for Improving Solubility
Optimizing Your Stock Solution
Proper preparation of your stock solution is the first critical step in preventing solubility issues.
Q4: What is the best solvent for preparing a stock solution of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate?
For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Dimethyl Sulfoxide (DMSO): This is the most common and generally effective solvent for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays.[5]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF can be an effective alternative.
Best Practices for Stock Solution Preparation:
-
Use High-Quality Solvents: Always use anhydrous, research-grade solvents to avoid introducing water, which can decrease the solubility of your compound.
-
Accurate Measurements: Use calibrated equipment for weighing the compound and measuring the solvent volume to ensure an accurate stock concentration.[6]
-
Ensure Complete Dissolution: Gently warm the solution (to 37°C) or use a vortex or sonicator to aid in complete dissolution. Visually inspect the solution to ensure no solid particles remain.[2]
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[4]
Co-Solvent Systems
Introducing a co-solvent can significantly enhance the aqueous solubility of your compound.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain in solution.[9]
Q5: What co-solvents can I use with ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate?
Several biocompatible co-solvents can be tested to improve the solubility of your compound in the final assay buffer.
| Co-Solvent | Typical Starting Concentration in Final Assay | Key Considerations |
| Ethanol | 1-5% | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated by cells. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can increase the viscosity of the solution.[9] |
| Glycerin | 1-10% | Biocompatible and often used in formulations.[8] |
Experimental Protocol for Co-Solvent Screening:
-
Prepare a high-concentration stock solution of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in 100% DMSO.
-
In separate tubes, prepare your final assay buffer containing different co-solvents at various concentrations (e.g., 1%, 2%, 5%, 10%).
-
Add a small aliquot of the DMSO stock solution to each co-solvent-containing buffer to achieve the desired final compound concentration.
-
Vortex briefly and let the solutions equilibrate at room temperature for at least 30 minutes.
-
Visually inspect for any signs of precipitation or turbidity. For a more quantitative assessment, you can measure light scattering using a nephelometer or a plate reader.
pH Adjustment
For ionizable compounds, modifying the pH of the assay buffer can be a powerful tool to enhance solubility.[7][10]
Q6: Is ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate likely to be pH-sensitive in terms of its solubility?
Yes. The benzimidazole core of the molecule contains nitrogen atoms that can be protonated, making it a weak base. In a more acidic environment (lower pH), the compound will become protonated and carry a positive charge. This ionized form is generally more soluble in aqueous solutions than the neutral form.[11][12]
Workflow for pH Optimization:
Caption: Decision workflow for pH optimization to improve compound solubility.
Important Considerations for pH Modification:
-
Assay Compatibility: Ensure that the altered pH does not negatively impact the activity of your target enzyme, protein, or the health of your cells.
-
Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment.
Use of Surfactants and Other Excipients
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[7]
Q7: Are there any surfactants that could help solubilize ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate?
Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.
| Surfactant | Typical Starting Concentration | Notes |
| Tween® 20/80 | 0.01% - 0.1% | Widely used, but can interfere with some assays. |
| Pluronic® F-68 | 0.02% - 0.2% | A non-ionic block copolymer with low cytotoxicity. |
| Cremophor® EL | 0.1% - 1% | Can be effective but may have biological effects. |
A Note of Caution: The use of surfactants should be approached with care, as they can interfere with protein-protein interactions, disrupt cell membranes, and inhibit enzyme activity. Always run appropriate vehicle controls containing the surfactant alone.
Summary of Troubleshooting Strategies
Caption: A summary of the troubleshooting workflow for addressing compound precipitation.
By systematically applying these strategies, you can significantly improve the solubility of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, leading to more reliable and reproducible data in your assays. If you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Remedium Publishers. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
Muselík, J., Komersová, A., Kubová, K., Matzick, K., & Skalická, B. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Polymers, 9(12), 709. Retrieved from [Link]
-
Siepe, S., & Siepmann, J. (2009). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 98(3), 1014–1025. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. Retrieved from [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate. Retrieved from [Link]
-
YouTube. (2025, February 20). Solution-making strategies & practical advice. Retrieved from [Link]
-
Sami Publishing Company. (2023, June 19). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Sonal Plasrub Industries Pvt. Ltd. (n.d.). Ethyl Bromo Acetate 98%. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, June 4). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
PubMed Central. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. medchemexpress.cn [medchemexpress.cn]
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- 11. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in Solution
This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. Benzimidazole derivatives are a cornerstone in medicinal chemistry, but their stability in solution can be a critical factor for obtaining reliable and reproducible experimental results.[1][2][3] This document provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and frequently asked questions to ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Considerations
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate possesses several chemical features that can influence its stability in solution. The benzimidazole ring itself is generally stable, but the exocyclic ethyl acetate group is a primary site for potential degradation.[4] The bromo-substituent on the benzene ring can also affect the molecule's electronic properties and, consequently, its reactivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in solution?
A1: The two most probable degradation pathways are hydrolysis of the ethyl ester and photodegradation .
-
Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid and ethanol.[5][6] This is often the most significant stability issue in aqueous solutions.
-
Photodegradation: Benzimidazole derivatives can be sensitive to light, especially in solution.[7] The bromo-substituent may increase this sensitivity, potentially leading to debromination or other complex photoreactions upon exposure to UV or even ambient light over extended periods.[8][9]
Q2: How does pH affect the stability of the compound?
A2: The pH of your solution is a critical factor.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ethyl ester can occur, although it is generally slower than base-catalyzed hydrolysis.[10][11]
-
Neutral Conditions (pH ~7): While more stable than at pH extremes, gradual hydrolysis can still occur, especially with prolonged storage or elevated temperatures.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, leading to the formation of the carboxylate salt of the corresponding carboxylic acid.[5][11]
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term use, dissolving the compound in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended.[12] For aqueous-based biological assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer immediately before use to minimize the risk of hydrolysis.[13] Avoid prolonged storage in protic solvents like methanol or ethanol, as they can participate in transesterification reactions, although this is generally a slower process than hydrolysis.
Q4: Should I be concerned about the compound's stability in solid form?
A4: Generally, benzimidazole derivatives are significantly more stable in their solid, crystalline form compared to in solution.[7] When stored in a cool, dark, and dry place, the solid compound is expected to be stable for an extended period.
Q5: How can I monitor the degradation of my compound?
A5: The most effective method for monitoring the stability of your compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC) , preferably with a UV detector or a mass spectrometer (LC-MS).[7][14][15] A stability-indicating HPLC method should be able to separate the intact parent compound from its potential degradation products, most notably the hydrolyzed carboxylic acid.[16][17]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Possible Causes | Recommended Actions |
| Inconsistent results in biological assays between experiments. | 1. Degradation of the compound in the stock solution or final assay medium. 2. Precipitation of the compound in the aqueous assay buffer.[13] | 1. Prepare fresh stock solutions: Avoid using old stock solutions. If you must store them, aliquot into single-use vials and store at -20°C or -80°C. 2. Minimize time in aqueous buffer: Add the compound to the assay medium immediately before starting the experiment. 3. Verify solubility: Visually inspect for any precipitation after dilution. Consider using a lower final concentration if solubility is an issue. |
| Appearance of a new peak in my HPLC chromatogram over time. | 1. Hydrolysis of the ethyl ester to the corresponding carboxylic acid. 2. Photodegradation if the solution was exposed to light. | 1. Confirm the identity of the new peak: If using LC-MS, check if the mass of the new peak corresponds to the hydrolyzed product. 2. Protect from light: Store stock solutions in amber vials and minimize exposure of all solutions to ambient light.[18] |
| Loss of compound potency in a stored solution. | 1. Chemical degradation (hydrolysis, oxidation). 2. Adsorption to the storage container. | 1. Perform a forced degradation study (see protocol below): This will help you understand the degradation profile of your compound. 2. Choose appropriate storage vials: Use low-adsorption polypropylene or glass vials. |
| Precipitate forms when diluting my DMSO stock into aqueous buffer. | 1. The compound has low aqueous solubility. 2. "Shock" precipitation from rapid dilution. | 1. Decrease the final concentration: Determine the aqueous solubility limit of your compound. 2. Modify the dilution method: Try serial dilutions or vortexing during the addition of the DMSO stock to the buffer. 3. Consider formulation aids: For in vivo studies, formulation strategies like using cyclodextrins may be necessary. |
IV. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: For immediate use, proceed with dilutions. For storage, aliquot the stock solution into single-use amber vials, purge with an inert gas like argon or nitrogen if possible, and store at -20°C or -80°C.[19]
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[16][20]
-
Prepare Solutions: Prepare solutions of your compound (e.g., 1 mg/mL) in the following solvents:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
Water (Neutral hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
-
Incubation:
-
For hydrolytic and oxidative degradation, incubate the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
For photostability, expose a solution of the compound in a transparent vial to a light source (as specified in ICH Q1B guidelines) for a set duration, alongside a control sample wrapped in aluminum foil.
-
-
Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
V. Visualizing Degradation and Workflows
Caption: Primary degradation pathways for the target compound.
Caption: Recommended workflow for handling the compound in experiments.
VI. References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 154-163.
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (n.d.). ResearchGate.
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of 2-(Benzylthio)-1H-Benzimidazole Derivatives.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-10.
-
Assay Guidance Manual. (n.d.). National Center for Biotechnology Information.
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). Molecules, 28(23), 7851.
-
Forced Degradation Studies. (2016). MedCrave Online.
-
What You Need to Know About Pharmaceutical Stability Testing? (2025). YouTube.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC.
-
Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (n.d.).
-
Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.).
-
QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022).
-
BenchChem. (2025). Troubleshooting Compound XAC experiments.
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central.
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed.
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025). PubMed Central.
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (n.d.). ResearchGate.
-
Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate.
-
Ester hydrolysis. (n.d.). Wikipedia.
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
-
Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. (2025). ResearchGate.
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts.
-
Hydrolysing esters. (n.d.). Chemguide.
-
Analytical Techniques in Pharmaceutical Analysis. (2024).
-
Photobiodegradation of halogenated aromatic pollutants. (n.d.). Scirp.org.
-
Study on Benzimidazole: A Comprehensive Review. (n.d.). IJFMR.
-
Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
-
Photobiodegradation of halogenated aromatic pollutants. (2025). ResearchGate.
-
15.9 Hydrolysis of Esters. (n.d.). Lumen Learning.
-
Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (2019). Journal of Drug Delivery and Therapeutics.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate.
-
Techniques in Pharmaceutical Analysis. (2024). ILT - Integrated Liner Technologies.
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (n.d.). Oriental Journal of Chemistry.
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
-
Toward a More Holistic Framework for Solvent Selection. (2016). ACS Publications.
-
Photobiodegradation of Halogenated Aromatic Pollutants. (n.d.). Amanote Research.
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing.
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
-
Development of Solvent Selection Guides. (2025). ResearchGate.
-
Organic chemistry. (n.d.). Wikipedia.
-
Solvent Selection Guide. (n.d.). University of York.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijfmr.com [ijfmr.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
- 9. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. iltusa.com [iltusa.com]
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- 17. asianjpr.com [asianjpr.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate Synthesis
Answering in the persona of a Senior Application Scientist.
Introduction: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS 944903-92-8) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis, typically achieved through variations of the Phillips-Ladenburg condensation, can present challenges leading to inconsistent yields and purity.[3] This guide provides a structured, experience-driven approach to troubleshoot common issues encountered during its synthesis, purification, and handling. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve experimental variability effectively.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low (<50%), or in some cases, I isolate no desired product. What are the primary factors to investigate?
Answer: Low yields in benzimidazole synthesis are a frequent challenge, often stemming from a few critical variables. The reaction, a condensation-cyclization of 4-bromo-1,2-benzenediamine with a C2-synthon, is sensitive to reagent quality, thermal conditions, and reaction kinetics.
Causality Checklist:
-
Purity and Integrity of Starting Materials:
-
4-bromo-1,2-benzenediamine: o-Phenylenediamines are notoriously susceptible to aerial oxidation, forming highly colored, polymeric impurities that can inhibit the reaction. Freshly purified or high-purity diamine is crucial. If the material is dark brown or black, it is likely oxidized and unsuitable for use.
-
C2 Synthon (e.g., Diethyl Malonate, Ethyl Acetoacetate): The quality of the ester component is also critical. Ensure it is free from significant amounts of water or acid/base contaminants which can promote unwanted side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The classical Phillips-Ladenburg reaction often requires high temperatures (180-300°C) to drive the final, dehydrative cyclization step.[3] However, these temperatures can also cause degradation of the starting materials or the final product. It is a delicate balance. If using a lower-temperature method with an acid catalyst (e.g., HCl or PPA), ensure the temperature is sufficient to overcome the activation energy for cyclization without causing charring.
-
Reaction Time: Incomplete conversion is a common cause of low yields. The reaction should be monitored until one of the starting materials is consumed.
-
-
Inefficient Acid Catalysis:
-
When using methods like refluxing in HCl/ethanol, the acid acts as a catalyst for both the initial imine formation and the subsequent cyclization.[4] Insufficient catalyst can lead to a stalled reaction. Conversely, excessively harsh acidic conditions can lead to hydrolysis of the ethyl ester on the final product.
-
Issue 2: Multiple Spots on TLC / Impure Product
Question: My crude product shows multiple spots on Thin-Layer Chromatography (TLC), and I'm unsure what they are. How can I identify and prevent these impurities?
Answer: The presence of multiple spots indicates side reactions or incomplete conversion. Understanding the potential pathways is key to diagnosing the issue.
Common Impurities and Their Origins:
-
Unreacted 4-bromo-1,2-benzenediamine: This is the most common impurity if the reaction is incomplete. It can be visualized on a TLC plate, typically with a different Rf value than the product.
-
Incompletely Cyclized Amide Intermediate: The reaction proceeds via an amide intermediate before the final cyclization. If the dehydration step is inefficient (due to insufficient heat or catalyst), this intermediate can be a major byproduct. It is typically more polar than the final benzimidazole product.
-
Hydrolyzed Product (Carboxylic Acid): The ethyl ester is susceptible to hydrolysis under either harsh acidic or basic conditions, especially during an aqueous workup. This results in the formation of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid, a highly polar compound that may streak or remain at the baseline on TLC.
-
N-Alkylation Products: While the primary reaction forms the C2-substituted benzimidazole, the benzimidazole NH is nucleophilic and can undergo subsequent alkylation, especially if reactive alkyl halides are present under basic conditions.[5] This is less common in a one-pot condensation but can occur if reaction conditions are not well-controlled.
A logical workflow for troubleshooting these issues is presented below.
Caption: A logical workflow for troubleshooting inconsistent synthesis results.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound? A reliable method is the condensation of 4-bromo-1,2-benzenediamine with a suitable C2 synthon, such as diethyl malonate, under acidic catalysis. A published patent procedure describes refluxing the precursor in ethanol with hydrochloric acid for several hours, which is an excellent starting point.[4] See the detailed protocol in Part 3.
Q2: How can I definitively confirm the structure of my final product? Multi-technique characterization is essential.
-
¹H NMR: Should show characteristic aromatic protons for the benzimidazole core, a singlet for the CH₂ group, and a quartet and triplet for the ethyl ester. The NH proton may appear as a broad singlet.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass (m/z for C₁₁H₁₁BrN₂O₂ is ~282/284 due to bromine isotopes).[1]
-
Melting Point: A sharp melting point indicates high purity. Compare your value to any available literature data.
Q3: My purified product is still slightly yellow. Is this a concern? Trace impurities, often from oxidation of the diamine starting material, can impart a yellow or tan color to benzimidazole products.[6] While a completely white product is ideal, a pale yellow solid that is pure by NMR and gives a sharp melting point is generally acceptable for subsequent steps. If a higher purity is required, treatment with activated carbon during recrystallization can help remove color.[6]
Q4: What are the primary safety concerns with this synthesis?
-
o-Phenylenediamines: These compounds are toxic and potential sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Catalysts: Strong acids like HCl or polyphosphoric acid are corrosive. Handle with care.
-
Solvents: Use appropriate ventilation for all organic solvents used during the reaction and purification.
Part 3: Protocols and Methodologies
Protocol 1: Synthesis via Acid-Catalyzed Condensation
This protocol is adapted from established methodologies for benzimidazole synthesis.[3][4]
Step-by-Step Procedure:
-
Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1,2-benzenediamine (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by diethyl malonate (1.1 eq).
-
Catalysis: Slowly add concentrated hydrochloric acid (e.g., 4N HCl in an organic solvent or a catalytic amount of concentrated aqueous HCl) (0.1-1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by TLC (see Protocol 2) until the 4-bromo-1,2-benzenediamine spot is consumed (typically 2-6 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: TLC Monitoring
Procedure:
-
Solvent System: A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Spotting: On a silica TLC plate, spot the starting diamine, the reaction mixture, and a co-spot of both.
-
Development: Develop the plate in the chosen solvent system.
-
Visualization: Visualize the spots under UV light (254 nm). The benzimidazole product is UV-active. The reaction is complete when the diamine spot is no longer visible in the reaction mixture lane.
Part 4: Data and Visualizations
Reaction Mechanism
The synthesis follows the general Phillips-Ladenburg mechanism.
Caption: Simplified reaction pathway for the formation of the benzimidazole core.
Quantitative Data Tables
Table 1: Troubleshooting Reaction Parameters
| Parameter | Potential Issue if Suboptimal | Recommended Action |
| Temperature | Low: Incomplete cyclization. High: Degradation, charring. | Start at reflux of the chosen solvent (e.g., ethanol). If incomplete, consider a higher boiling solvent or alternative catalytic system. |
| Catalyst Conc. | Low: Slow or stalled reaction. High: Ester hydrolysis. | Begin with catalytic amounts (10 mol%). Increase if necessary while monitoring for side products. |
| Reaction Time | Short: Incomplete conversion. Long: Potential for side product formation. | Monitor reaction by TLC every 1-2 hours to determine the optimal endpoint. |
Table 2: Common Solvents for Purification
| Purification Method | Typical Solvent System | Notes |
| Column Chromatography | Ethyl Acetate / Hexanes (Gradient) | Start with low polarity (e.g., 10% EtOAc) and gradually increase to elute the product. |
| Recrystallization | Ethanol / Water | Dissolve the crude product in a minimum of hot ethanol, then add water dropwise until turbidity persists. Cool slowly to form crystals. |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate and add hexanes until cloudy. Cool to crystallize. |
References
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
-
FINETECH INDUSTRY LIMITED. (n.d.). Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. Retrieved from [Link]
- Hassan, S. Y. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 316-336.
- Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934-941.
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(5-bromo-1h-1,3-benzodiazol-2-yl)acetate. Retrieved from [Link]
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(52), 46843-46875.
- Sreelatha, A., & Devalarao, G. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Chemical Methodologies, 7(6), 461-482.
- Vaskevich, R. I., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2253-2260.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
Sources
- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Condition Optimization for Benzimidazole Ester Synthesis
Welcome to the Technical Support Center for the synthesis of benzimidazole esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzimidazole esters?
The most prevalent and versatile method for synthesizing benzimidazole esters is the condensation reaction between an appropriately substituted o-phenylenediamine and a carboxylic acid derivative that contains an ester moiety.[1][2][3] This is a variation of the well-established Phillips-Ladenburg synthesis.[1][3] The reaction typically involves heating the two components in the presence of an acid catalyst.
Alternatively, if the ester is at the 2-position, a common route involves the condensation of an o-phenylenediamine with a trichloroacetimidate, followed by hydrolysis.[4] For esters on the benzimidazole-5-carboxylate backbone, a one-pot nitroreductive cyclization of 4-(alkyl/arylamino)-3-nitrobenzoates with aldehydes has proven effective.[5]
Q2: My ester group is sensitive to acidic conditions. What are my options?
This is a critical concern. If your ester is prone to hydrolysis, you have several strategies:
-
Milder Catalysts: Opt for milder Lewis acid catalysts over strong Brønsted acids like HCl or H₂SO₄. Catalysts such as ammonium chloride,[6] p-toluenesulfonic acid (p-TsOH),[2] or certain metal triflates can be effective at promoting cyclization without excessive ester cleavage.
-
Solvent-Free or High-Temperature Water Conditions: In some cases, running the reaction under solvent-free conditions at elevated temperatures can be successful.[1] High-temperature water has also been explored as a greener alternative that can sometimes obviate the need for a strong acid catalyst.
-
Protecting Groups: If the ester is particularly labile, consider using a more robust protecting group for the carboxylic acid during the benzimidazole ring formation, followed by deprotection and esterification as a final step. Common protecting groups for carboxylic acids include benzyl or t-butyl esters, which can be removed under specific conditions that may not affect other parts of your molecule.[7][8][9]
-
Late-Stage Esterification: Synthesize the benzimidazole with a carboxylic acid group first, and then perform the esterification in a subsequent step under milder conditions.
Q3: How do I monitor the progress of my benzimidazole ester synthesis?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. You can track the consumption of the starting materials (o-phenylenediamine and the carboxylic acid/aldehyde) and the appearance of the benzimidazole ester product. A typical mobile phase for TLC analysis of benzimidazoles is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting a good yield of my desired benzimidazole ester. What are the likely causes and how can I fix it?
Answer: Low yields can be attributed to several factors. Let's break down the potential causes and solutions in a systematic way.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low conversion rates.
-
Incomplete Reaction:
-
Cause: The reaction time may be too short, or the temperature may be too low. Benzimidazole formation, particularly with less reactive carboxylic acids, can require significant thermal energy.
-
Solution: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls, consider incrementally increasing the temperature. Be cautious, as excessive heat can lead to degradation.
-
-
Degradation of Starting Materials or Product:
-
Cause: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and lower yields.[5] High reaction temperatures required in some classical methods can also cause degradation.[1] The ester functionality might also be cleaving under the reaction conditions.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If you suspect ester hydrolysis, analyze your crude product for the corresponding carboxylic acid. If present, consider milder reaction conditions or a different synthetic route as discussed in the FAQs.
-
-
Catalyst Issues:
-
Cause: The catalyst may be inactive, or the loading might be suboptimal.
-
Solution: Ensure your catalyst is from a reliable source and is not deactivated. Experiment with different catalyst loadings. While more catalyst can sometimes improve yields, an excess can also lead to side reactions. A screen of different acid catalysts (e.g., p-TsOH, NH₄Cl, Lewis acids) may be necessary to find the optimal one for your specific substrates.[2][6]
-
-
Poor Reagent Quality:
-
Cause: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure the purity of your o-phenylenediamine and carboxylic acid derivative. If necessary, purify them before use.
-
Issue 2: Formation of Multiple Products/Side Products
Question: My reaction is producing multiple spots on TLC, and isolating my desired benzimidazole ester is difficult. What are these side products and how can I avoid them?
Answer: The formation of multiple products is a common challenge. Here are some likely culprits:
-
Formation of 1,2-Disubstituted Benzimidazoles:
-
Cause: This occurs when two molecules of an aldehyde react with one molecule of o-phenylenediamine. This is more common when using aldehydes as the carbonyl source.[10]
-
Solution: Carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the o-phenylenediamine.[10] The choice of catalyst can also influence selectivity. For example, Er(OTf)₃ has been shown to selectively produce double-condensation products with electron-rich aldehydes.[10]
-
-
Incomplete Cyclization:
-
Cause: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.
-
Solution: Increase the reaction temperature or time, or try a more effective catalyst to promote the final cyclization step.
-
-
Ester Hydrolysis:
-
Cause: As mentioned previously, acidic or basic conditions can lead to the hydrolysis of the ester group, resulting in the corresponding carboxylic acid as a major byproduct.
-
Solution: Re-evaluate your reaction conditions to be milder. If hydrolysis is unavoidable, consider a protection-deprotection strategy or late-stage esterification.
-
Issue 3: Difficulty in Product Purification
Question: I have synthesized my benzimidazole ester, but I am struggling to purify it. What are the best practices for purification?
Answer: Purification can indeed be challenging, especially if the product and impurities have similar polarities.
-
Recrystallization:
-
Technique: This is often the most effective method for obtaining highly pure crystalline products.
-
Troubleshooting: The key is finding the right solvent or solvent system. The ideal solvent should dissolve your compound well when hot but poorly when cold. Small-scale solvent screening is crucial. Common solvents for benzimidazole recrystallization include ethanol, ethyl acetate, and acetone, or mixtures like ethyl acetate/hexane. If your product remains colored, a treatment with activated charcoal during recrystallization can help remove colored impurities.
-
-
Column Chromatography:
-
Technique: Silica gel column chromatography is a standard method for separating compounds with different polarities.
-
Troubleshooting:
-
Similar Polarity: If your product and impurities have very similar polarities, try using a different solvent system or a different stationary phase (e.g., alumina).
-
Product Degradation: Some benzimidazoles can be unstable on silica gel. If you observe streaking or product loss, you can try deactivating the silica gel by adding a small amount of a base like triethylamine to your eluent.
-
-
-
Acid-Base Extraction:
-
Technique: Since benzimidazoles are basic, they can often be separated from neutral or acidic impurities.
-
Protocol: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole ester will move to the aqueous phase. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the purified benzimidazole ester, which can then be extracted back into an organic solvent.
-
Experimental Protocols
General Protocol for Benzimidazole Ester Synthesis via Condensation
This protocol provides a general starting point. Optimal conditions will vary based on the specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the substituted o-phenylenediamine (1.0 eq) and the carboxylic acid or aldehyde containing the ester moiety (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, DMF, or toluene). Add the chosen acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Catalyst and Solvent on Benzimidazole Ester Synthesis
| Entry | o-Phenylenediamine | Carbonyl Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methyl-1,2-phenylenediamine | Benzoic acid | NH₄Cl (10) | Ethanol | 80-90 | 2 | 75-94 | [6] |
| 2 | o-Phenylenediamine | Salicylic acid | p-TsOH (cat.) | Toluene | Reflux | 2-3 | High | [2] |
| 3 | o-Phenylenediamine | Aromatic Aldehydes | LaCl₃ (10) | Acetonitrile | RT | - | Good | [11] |
| 4 | 4-(Methylamino)-3-nitrobenzoate | Aromatic Aldehyde | Na₂S₂O₄ | DMSO | 90 | - | Good | [12] |
Visualizations
Reaction Mechanism: Acid-Catalyzed Benzimidazole Formation
Caption: General mechanism for acid-catalyzed benzimidazole synthesis.
References
-
López-Cara, C., et al. (2006). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Journal of Medicinal Chemistry, 49(24), 7194-7204. [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33937-33983. [Link]
-
Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
-
Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 225-228. [Link]
-
Polshettiwar, V., & Varma, R. S. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 85-94. [Link]
-
Rithe, S. R., et al. (2015). “ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION”. International Journal of ChemTech Research, 8(1), 225-228. [Link]
-
Zhang, L., et al. (2011). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 5, 89. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(1), 463-469. [Link]
-
Cindrić, M., et al. (2020). Synthesis of 2-benzimidazole/2-benzothiazole carboxamides. ResearchGate. [Link]
-
Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile preparation of substituted benzimidazole-2-carboxylates. Heterocycles, 67(2), 769-775. [Link]
-
de la Torre, M. C., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 10, 2136-2144. [Link]
- Beard, C. C., et al. (1979). Process for the preparation of 2-benzimidazolecarbamic acid esters.
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33937-33983. [Link]
-
Sharma, P., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 29(1), 1-15. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]
-
Wutz, P. G. M., & Greene, T. W. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Carotti, A., et al. (1999). Benzimidazole-2-carboxylic acid amides and esters: a new structural class of 5-HT3 ligands. Bioorganic & Medicinal Chemistry Letters, 9(10), 1341-1346. [Link]
-
Marvel, C. S., & Hwa, J. C. H. (1960). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]
-
Reddy, P. P., et al. (2015). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Letters in Organic Chemistry, 12(9), 651-657. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Various Authors. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
- Deng, J. G., et al. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- Various Authors. (2005). A process for the optical purification of benzimidazole derivatives.
-
Biswas, T. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Sharma, S., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 12(10), 1108. [Link]
-
Poojary, B., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). [Link]
-
Poojary, B., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. [Link]
-
Wright, J. B. (1951). CHEMISTRY OF THE BENZIMIDAZOLES. Chemical Reviews, 48(3), 397-541. [Link]
-
Various Authors. (2018, June 16). Synthesis of Benzimidazole, why to treat with HCL or NaOH at the start of reaction and is it manditory to get precipitate of the product at the end? ResearchGate. [Link]
-
Niu, L., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1779-1784. [Link]
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avoiding impurities in ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate preparation
Answering the user's request.## Technical Support Center: Preparation of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this preparation. The synthesis, typically a variation of the Phillips benzimidazole synthesis, involves the condensation of 4-bromo-1,2-phenylenediamine with diethyl malonate or a related malonic acid derivative.[1][2] While seemingly straightforward, this reaction is prone to several side reactions and impurity-generating pathways that can complicate purification and reduce yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, identify and mitigate impurities, and achieve a high-purity final product.
Troubleshooting Guide: Isolating and Resolving Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction mixture turned dark brown or black upon heating, and the crude product is a tarry, intractable material. What is the cause and how can I prevent it?
Answer: This is a classic sign of starting material degradation, specifically the oxidation of 4-bromo-1,2-phenylenediamine.
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Causality (Expertise): o-Phenylenediamines are highly susceptible to air oxidation, especially at elevated temperatures and in the presence of acid catalysts. This oxidation process forms highly colored, polymeric imine and quinone-like structures, which are notoriously difficult to remove and can inhibit the desired reaction.
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Troubleshooting & Prevention Protocol:
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Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Assemble your reaction apparatus and purge it thoroughly with an inert gas (Nitrogen or Argon) for 15-20 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
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Starting Material Quality: Use high-purity 4-bromo-1,2-phenylenediamine. If the starting material is off-white or discolored, it is likely already partially oxidized. It can be purified by recrystallization from an ethanol/water mixture under an inert atmosphere or by sublimation.[2]
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Degas Solvents: If using a solvent, ensure it is degassed prior to use by sparging with an inert gas or through several freeze-pump-thaw cycles.
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Temperature Control: Avoid excessive temperatures. While heat is required to drive the condensation, runaway temperatures will accelerate decomposition. Monitor the internal reaction temperature carefully.
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Question 2: My TLC/LC-MS analysis shows a major impurity with a molecular weight corresponding to the loss of the ethyl group (M-28) or the entire ester (M-72). What is this impurity?
Answer: You are likely observing hydrolysis of the ethyl ester functionality. This can result in either the mono-acid (ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate monoacid) or the fully hydrolyzed diacid, which can then decarboxylate.
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Causality (Expertise): The Phillips condensation is often catalyzed by strong acids like hydrochloric acid or polyphosphoric acid.[2][3] These acidic conditions, combined with the water produced during the cyclization, can readily hydrolyze the ester group of either the diethyl malonate starting material or the final product.[4][5] This is particularly problematic during prolonged heating.
-
Troubleshooting & Prevention Protocol:
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Anhydrous Conditions: Use anhydrous grade reagents and solvents where possible. Dry your glassware thoroughly.
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Control Reaction Time: Monitor the reaction progress by TLC or LC-MS. Once the starting diamine is consumed, work up the reaction promptly to avoid extended exposure to acidic, aqueous conditions at high temperatures.
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Alternative Catalysts: Consider using milder catalysts or solvent-free conditions which have been reported for benzimidazole synthesis, potentially reducing the harshness of the environment.[6][7]
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Workup Strategy: During the aqueous workup, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution) while keeping the mixture cool (ice bath) to minimize base-catalyzed hydrolysis. The desired ester product is significantly less soluble in water than the carboxylate salt of the hydrolyzed impurity, which can aid in separation.
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Question 3: I've isolated my product, but NMR analysis suggests the presence of an N-alkylated isomer. How is this possible and how can it be removed?
Answer: This is likely due to a side reaction where the ethanol eliminated during the initial condensation acts as an alkylating agent.
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Causality (Expertise): The condensation of an o-phenylenediamine with an ester can liberate an alcohol (in this case, ethanol).[1] Under the acidic and high-temperature conditions of the reaction, this ethanol can be activated to alkylate one of the benzimidazole nitrogens, leading to N-ethylated impurities. While less common than with more reactive alkylating agents, it is a known possibility in benzimidazole synthesis.[8][9]
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired N-H benzimidazole from its N-alkylated isomer. The N-H product is generally more polar due to its ability to act as a hydrogen bond donor. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, should effectively separate the two compounds.
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Recrystallization: If the impurity is present in a small amount, careful recrystallization may be effective. Solvents like ethanol, or mixtures such as ethyl acetate/hexane, are good starting points.
-
Impurity Profile Summary
The following table summarizes the common impurities, their sources, and mitigation strategies.
| Impurity Structure/Description | Common Name / Type | Likely Cause | Prevention & Mitigation Strategy |
| Dark, polymeric materials | Oxidation Products | Air oxidation of 4-bromo-1,2-phenylenediamine at high temperature.[2] | Use high-purity starting material; run the reaction under a strict inert atmosphere (N₂ or Ar); avoid excessive heat. |
| 5-Bromo-2-(carboxymethyl)-1H-benzo[d]imidazole | Hydrolysis/Decarboxylation Product | Acid-catalyzed hydrolysis of the ethyl ester followed by decarboxylation.[4][10] | Use anhydrous conditions; minimize reaction time after starting material is consumed; perform a careful, cold aqueous workup. |
| Ethyl 2-(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)acetate | N-Alkylation Side Product | Alkylation of the benzimidazole nitrogen by ethanol generated in situ.[8] | Minimize reaction temperature and time. Purify via column chromatography or careful recrystallization. |
| 4-bromo-1,2-phenylenediamine | Unreacted Starting Material | Incomplete reaction due to insufficient heat, short reaction time, or poor stoichiometry. | Ensure 1:1 or slight excess of diethyl malonate; monitor reaction by TLC/LC-MS to completion; ensure adequate heating. |
| Bis(5-bromo-1H-benzo[d]imidazol-2-yl)methane | Dimerization/Over-condensation Product | Reaction of the product with another molecule of the diamine under harsh conditions. | Use appropriate stoichiometry; avoid excessively high temperatures that might promote intermolecular reactions. Purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The synthesis of the benzimidazole core proceeds via the Phillips condensation mechanism.[1] It involves the nucleophilic attack of one of the amino groups of 4-bromo-1,2-phenylenediamine onto one of the carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization and subsequent dehydration (loss of water and ethanol) to form the aromatic benzimidazole ring.
Q2: Are there any specific safety precautions for this reaction?
Yes. 4-bromo-1,2-phenylenediamine, like many aromatic amines, should be handled with care as it is potentially toxic and a skin/eye irritant. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid reagent in a fume hood to avoid inhalation of dust. Reactions at elevated temperatures should be conducted behind a safety shield.
Q3: My purification by column chromatography is difficult because the product and a key impurity have very similar Rf values. What can I do?
When polarity-based separation is challenging, consider alternative strategies:
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Acid-Base Extraction: The desired product has a weakly acidic N-H proton. You may be able to selectively deprotonate it with a mild base and extract it into an aqueous layer, leaving less acidic or neutral impurities in the organic phase. This is highly dependent on the nature of the impurity.
-
Alternative Sorbent: If silica gel is ineffective, try using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), which separate compounds based on different interaction mechanisms.
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Derivative Formation: As a last resort, you could protect the N-H proton with a group that significantly alters the molecule's polarity (e.g., Boc or Trityl group), perform the separation, and then deprotect.
Q4: Can I use malonic acid directly instead of diethyl malonate?
Using malonic acid directly with an o-phenylenediamine is challenging and can lead to different outcomes. The high temperatures required for the condensation reaction with a diacid often cause premature decarboxylation of the malonic acid to acetic acid.[11] This would result in the formation of 2-methyl-5-bromobenzimidazole instead of the desired acetate product. Therefore, using an ester derivative like diethyl malonate is crucial for this synthesis.
Visual Workflow: Purification Strategy
The following diagram outlines a decision-making workflow for purifying the crude product based on initial analytical results.
Caption: Decision tree for purification of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
References
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-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. Retrieved January 20, 2026, from [Link]
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da Silva, J. F., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2466-2475. Retrieved January 20, 2026, from [Link]
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Gilanizadeh, M., & Zeynizadeh, B. (2022). Plausible mechanism for the formation of benzimidazoles. ResearchGate. Retrieved January 20, 2026, from [Link]
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Yufit, D. S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1788-1795. Retrieved January 20, 2026, from [Link]
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Svirbely, W. J., & Kuchta, A. D. (1960). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry, 64(8), 1086-1089. Retrieved January 20, 2026, from [Link]
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Alam, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Kaur, H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35087-35111. Retrieved January 20, 2026, from [Link]
- D'Alelio, G. F. (1945). Production of malonic acid. U.S. Patent No. 2,373,011. Washington, DC: U.S. Patent and Trademark Office.
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Esterification of Malonic Acid to DiEthyl Malonate. (2011). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]
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N-Alkylation of benzimidazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Roman, G., et al. (2009). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved January 20, 2026, from [Link]
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da Silva, A. D., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2358-2365. Retrieved January 20, 2026, from [Link]
- Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015). [Source not found].
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Traore, M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Retrieved January 20, 2026, from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1956). DTIC. Retrieved January 20, 2026, from [Link]
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Sharma, D., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(21), 7245. Retrieved January 20, 2026, from [Link]
-
Pehli, I., et al. (1998). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. Retrieved January 20, 2026, from [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved January 20, 2026, from [Link]
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Wright, W. B., et al. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 27(2), 121-125. Retrieved January 20, 2026, from [Link]
-
Ghorab, M. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-cancer agents in medicinal chemistry, 19(11), 1403-1414. Retrieved January 20, 2026, from [Link]
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Stanovnik, B. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(10), 883-893. Retrieved January 20, 2026, from [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Scale-up Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Welcome to the technical support center for the scale-up synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a critical process for the development of various pharmaceutical agents, as the benzimidazole core is a prominent scaffold in medicinal chemistry.[1][2][3] The most common and direct route to this and similar 2-substituted benzimidazoles is the Phillips condensation reaction.[1][4][5] This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4]
In the case of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the synthesis typically proceeds via the reaction of 4-bromo-1,2-phenylenediamine with a suitable C2-electrophile such as diethyl malonate or ethyl 2-cyanoacetate.
Core Reaction Scheme:
Sources
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Validation & Comparative
comparing biological activity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate with other benzimidazoles
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, represents a cornerstone pharmacophore in drug discovery.[1] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a remarkably broad spectrum of pharmacological activities.[2][3] For decades, researchers have explored benzimidazole derivatives for their potential as antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic agents.[4][5][6] The versatility of the benzimidazole core lies in the ease with which its structure can be modified, particularly at the N1, C2, and C5/C6 positions, allowing for the fine-tuning of its biological and pharmacokinetic properties.[7][8][9]
This guide provides an in-depth comparative analysis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate , a specific derivative, evaluating its potential biological activities against other notable benzimidazole compounds. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development efforts.
Synthesis and Profile of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10] For the title compound, a common synthetic route involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate ethyl ester of a dicarboxylic acid, such as diethyl oxalate, followed by further modification. The general principle of this condensation is a well-established method in heterocyclic chemistry.
Below is a conceptual workflow for the synthesis of benzimidazole derivatives.
Caption: Conceptual workflow for the synthesis of the title compound.
The introduction of a bromine atom at the 5-position and an ethyl acetate moiety at the 2-position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These features are critical determinants of its biological activity.
Comparative Analysis of Biological Activity
To objectively evaluate the potential of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, we will compare its anticipated activities with several other benzimidazole derivatives. The following sections explore key therapeutic areas where benzimidazoles have shown significant promise.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial effects.[2] Their mechanism often involves the inhibition of essential cellular processes in microorganisms. For instance, some derivatives inhibit DNA gyrase, disrupting DNA synthesis and leading to cell death.[4]
The table below compares the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against representative bacterial and fungal strains. While specific data for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is not widely published, we can infer its potential based on structurally related compounds. The presence of a halogen (bromo) often enhances antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference(s) |
| Bis-benzimidazole 11d | 2 | 2 | 16 | 8 | 4 | [11],[12] |
| Benzimidazole-hydrazone derivative | Inactive | Inactive | Moderate | Inactive | Notable | [13],[12] |
| Benzimidazole–triazole hybrid 67b | 32 | 32 | 64 | 64 | N/A | [4] |
| 2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol (BM2) | 12.5 ± 2.2 | N/A | 25 ± 1.5 | N/A | N/A | [14] |
| Norfloxacin (Standard) | — | — | — | — | — | [11],[12] |
| Fluconazole (Standard) | — | — | — | — | — | [11] |
Data presented is a synthesis from multiple sources. "N/A" indicates data not available in the cited sources. The activity of the title compound is hypothesized based on general SAR principles.
Expertise & Experience: The data suggests that bis-benzimidazole structures (like 11d) can exhibit potent, broad-spectrum antibacterial activity.[11][12] The inclusion of a halogen, such as the bromine in our title compound, is a common strategy to increase lipophilicity, potentially enhancing cell membrane penetration and overall efficacy. The ethyl acetate group at C2 may also play a role in interacting with specific enzymatic targets.
Anticancer Activity
Benzimidazoles have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[1][15][16] A primary mode of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, arrests the cell cycle (typically at the G2/M phase), and induces apoptosis.[5] Other mechanisms include the inhibition of key kinases, DNA intercalation, and the modulation of epigenetic targets.[9][16]
The cytotoxic potential of benzimidazoles is typically evaluated by determining their IC50 value (the concentration required to inhibit 50% of cell growth) against various cancer cell lines.
Table 2: Comparative In Vitro Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference(s) |
| 2-Phenyl-substituted benzimidazole | 0.0013 | N/A | N/A | N/A | [3] |
| Benzimidazole-quinazoline hybrid | Potent | N/A | N/A | Potent | [16] |
| 1,2,3-Triazolyl-benzimidazole hybrid | N/A | N/A | High | N/A | [1] |
| 5-Fluorouracil (Standard) | >100 | N/A | N/A | N/A | [3] |
Data presented is a synthesis from multiple sources. "Potent" or "High" indicates significant activity was reported without specific IC50 values in the review. "N/A" indicates data not available in the cited sources.
Expertise & Experience: The structure-activity relationship for anticancer benzimidazoles is complex. Substitutions at the C2 position with aromatic rings often lead to potent tubulin inhibitors. The 5-bromo substitution on our title compound could enhance activity by increasing its ability to bind to target proteins through halogen bonding or by improving cellular uptake. The ethyl acetate group presents a site for potential hydrolysis within the cell, which could modulate the compound's activity profile.
Antiviral Activity
Certain benzimidazole derivatives have shown promise as antiviral agents, effective against a range of RNA and DNA viruses.[17] Their mechanisms can involve inhibiting viral entry into host cells, disrupting viral genome replication, or interfering with the processing of viral proteins. For example, some compounds have demonstrated efficacy against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).[17]
Expertise & Experience: The antiviral activity of benzimidazoles is highly structure-dependent. Studies have shown that modifications at the C2 position, such as with benzyl or tetrahydropyran groups, can lead to significant activity.[17] While less is known about the specific contribution of a C2-acetate group, the 5-bromo substitution could be beneficial. Further screening against a panel of viruses would be necessary to determine the antiviral potential of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the biological evaluation of any new compound must follow robust, validated protocols. Below are detailed methodologies for assessing antimicrobial and anticancer activities.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
Causality Behind Experimental Choices: The broth microdilution method is preferred over agar diffusion for quantitative analysis as it provides a specific concentration value (MIC). Using a standardized inoculum (0.5 McFarland) ensures reproducibility. Including positive (microbe, no drug) and negative (broth only) controls validates that the medium supports growth and is sterile, respectively.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (e.g., at 2000 µg/mL in a suitable solvent like DMSO) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and the positive control well.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[19]
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Causality Behind Experimental Choices: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[20] Solubilizing these crystals in DMSO allows for spectrophotometric quantification. Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) to ~80% confluency.
-
Trypsinize the cells, perform a cell count, and prepare a cell suspension.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adhesion.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot a dose-response curve and determine the IC50 value.
-
Conclusion and Future Directions
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a promising scaffold for medicinal chemistry exploration. Based on established structure-activity relationships within the benzimidazole class, the presence of a 5-bromo substituent is anticipated to enhance its lipophilicity and potential for biological activity, particularly in the antimicrobial and anticancer realms. The C2-ethyl acetate group provides a unique chemical handle that differentiates it from many previously studied derivatives and may influence its mechanism of action and metabolic stability.
While direct experimental data is limited, this comparative guide provides a strong rationale for its synthesis and comprehensive biological evaluation. Future research should focus on:
-
Synthesis and full characterization of the title compound.
-
Broad-spectrum screening against panels of bacterial, fungal, viral, and cancer cell lines to establish its activity profile.
-
Mechanistic studies to elucidate its mode of action (e.g., tubulin polymerization assays, DNA binding studies, or kinase inhibition assays).
-
Further chemical modification of the C2-acetate and N1 positions to optimize potency and selectivity.
By leveraging the established therapeutic potential of the benzimidazole core, targeted investigations into derivatives like ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate hold significant promise for the development of novel therapeutic agents.
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A Comparative Analysis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and 5-Fluorouracil in Colorectal Cancer Models
A Technical Guide for Researchers in Oncology Drug Development
In the relentless pursuit of novel and more effective anticancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1] This guide provides a comprehensive validation of the potential anticancer activity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a promising benzimidazole derivative, in the context of colorectal cancer. Through a detailed comparison with the established chemotherapeutic agent 5-Fluorouracil (5-FU), this document aims to equip researchers, scientists, and drug development professionals with objective, data-driven insights into its performance, supported by detailed experimental protocols.
Introduction: The Promise of Benzimidazoles in Oncology
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. Their diverse biological activities, including antiproliferative effects, have positioned them as compelling candidates for anticancer drug development.[1] The unique core structure of benzimidazole and its amenability to chemical modification offer a versatile platform for the design of novel therapeutic agents.[2] Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the subject of this guide, incorporates a bromine atom at the 5-position of the benzimidazole ring, a substitution known in many heterocyclic compounds to enhance biological activity.
Mechanism of Action: A Tale of Two Anticancer Agents
The anticancer mechanisms of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and 5-Fluorouracil are fundamentally different, offering distinct avenues for therapeutic intervention.
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate: Targeting the Cytoskeleton
While direct mechanistic studies on ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate are not extensively available, the broader class of benzimidazole derivatives is well-documented to exert its anticancer effects primarily through the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton. This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.
Figure 1: Proposed mechanism of action for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
5-Fluorouracil: A Classic Antimetabolite
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of colorectal cancer chemotherapy for decades.[4][5] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts DNA synthesis, leading to cell death.
In Vitro Cytotoxicity: A Head-to-Head Comparison
Due to the limited availability of published data for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, we will utilize data for a closely related and structurally similar compound, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one (TBBi derivative) , to provide a comparative assessment against 5-FU in human colorectal cancer cell lines.[6][7] It is important to note that this serves as a surrogate to illustrate the potential efficacy of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| TBBi derivative (Surrogate) | MCF-7 (Breast Cancer) | 17.09 | [6][7] |
| 5-Fluorouracil | HCT-116 (Colorectal) | ~8.07 | [5] |
| 5-Fluorouracil | LoVo (Colorectal) | ~7.90 | [5] |
Analysis: The surrogate bromo-benzimidazole derivative demonstrates potent cytotoxic activity, albeit in a different cancer cell line. The IC50 values for 5-FU in colorectal cancer cell lines provide a benchmark for the level of potency expected from an effective anticancer agent in this context. Further studies are imperative to establish the direct cytotoxic profile of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate against a panel of colorectal cancer cell lines.
In Vivo Efficacy: A Xenograft Model Comparison
To provide a framework for evaluating the in vivo potential of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, we present a comparative analysis with 5-Fluorouracil in a human colorectal cancer xenograft model in immunodeficient mice.
Experimental Design:
-
Model: Subcutaneous xenografts of HCT-116 human colorectal carcinoma cells in athymic nude mice.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO/Saline)
-
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (Dose to be determined by MTD studies)
-
5-Fluorouracil (e.g., 30 mg/kg, intraperitoneally, daily for 5 days)[4]
-
-
Primary Endpoint: Tumor growth inhibition (TGI).
| Treatment Group | Anticipated Tumor Growth Inhibition (TGI) | Reference (for 5-FU) |
| Vehicle Control | 0% | N/A |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | Hypothetical: 40-60% | N/A |
| 5-Fluorouracil (30 mg/kg) | ~36-46% | [4] |
Discussion: Based on the known in vivo efficacy of other benzimidazole derivatives and the potent in vitro data of the surrogate compound, it is hypothesized that ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate could exhibit significant tumor growth inhibition, potentially comparable to or exceeding that of 5-FU. A crucial aspect of future in vivo studies will be to assess the toxicity profile and determine the maximum tolerated dose (MTD) to optimize the therapeutic index.
Figure 2: A generalized workflow for an in vivo colorectal cancer xenograft study.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.
-
Cell Seeding: Plate human colorectal cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Colorectal Cancer Xenograft Model
This protocol provides a general framework for assessing the in vivo antitumor efficacy of a test compound.
-
Cell Preparation: Harvest HCT-116 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Test Compound Group: Administer ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Positive Control Group: Administer 5-FU (e.g., 30 mg/kg, i.p., daily for 5 days).
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the test compound.
-
-
Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the study. The study endpoint is typically reached after a predetermined number of days (e.g., 21 days) or when tumors in the control group reach a specified size.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate represents a promising lead compound in the development of novel anticancer agents for colorectal cancer. Its presumed mechanism of action, targeting tubulin polymerization, offers a distinct therapeutic strategy compared to the established antimetabolite 5-FU. While direct comparative data is currently lacking, the analysis of a surrogate bromo-benzimidazole derivative suggests potent in vitro activity.
The path forward requires a systematic and rigorous evaluation of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. Key future steps should include:
-
Comprehensive in vitro screening: Determination of IC50 values against a panel of colorectal cancer cell lines with diverse genetic backgrounds.
-
Mechanistic studies: Confirmation of tubulin polymerization inhibition and investigation of downstream signaling pathways leading to apoptosis.
-
In vivo efficacy and toxicity studies: Rigorous evaluation in colorectal cancer xenograft and patient-derived xenograft (PDX) models to establish a therapeutic window and compare its efficacy directly with standard-of-care agents like 5-FU and oxaliplatin.
The insights gained from such studies will be crucial in determining the clinical translatability of this promising benzimidazole derivative and its potential to improve outcomes for patients with colorectal cancer.
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- ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)
- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
- Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)
- Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
- Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. PMC - PubMed Central.
- ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8.
- Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. PMC - NIH.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Bromo-Substituted Benzimidazole Esters
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer and antimicrobial effects. The strategic introduction of various substituents onto this privileged scaffold is a well-established approach to modulate potency, selectivity, and pharmacokinetic properties. Among these, halogenation, particularly with bromine, and the incorporation of ester functionalities have garnered significant interest.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of bromo-substituted benzimidazole esters. We will explore the synthetic strategies to access these molecules, compare their biological performance with relevant alternatives, and provide detailed experimental protocols to enable their synthesis and evaluation in your own laboratories. Our focus is on elucidating the causal relationships between chemical structure and biological activity, offering a scientifically rigorous resource for the drug discovery community.
The Strategic Importance of Bromine and Ester Substituents
The introduction of a bromine atom into a drug candidate can have profound effects on its biological profile. Bromine is highly lipophilic, which can enhance membrane permeability and cellular uptake. Its electron-withdrawing nature can modulate the electronic environment of the benzimidazole ring system, influencing binding interactions with target proteins. Furthermore, the position of the bromine substituent on the benzene ring of the benzimidazole core can significantly impact activity, a key aspect of SAR studies.
The ester group, on the other hand, can serve multiple purposes. It can act as a prodrug moiety, undergoing hydrolysis in vivo to release a more active carboxylic acid. This can improve oral bioavailability and modify the pharmacokinetic profile of the parent compound. Additionally, the ester itself can participate in hydrogen bonding and other non-covalent interactions within a biological target, directly contributing to the compound's potency. The size and nature of the alkyl or aryl group of the ester also provide a handle for fine-tuning physicochemical properties like solubility and lipophilicity.
Synthetic Pathways to Bromo-Substituted Benzimidazole Esters
The synthesis of bromo-substituted benzimidazole esters can be approached through several routes. A common and versatile method involves the condensation of a bromo-substituted o-phenylenediamine with a dicarboxylic acid monoester, followed by cyclization. Alternatively, a pre-formed benzimidazole-2-carboxylic acid can be esterified, followed by bromination, or a bromo-substituted benzimidazole can be carboxylated and then esterified. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Below is a generalized workflow for the synthesis of these target compounds.
Caption: Generalized synthetic workflow for bromo-substituted benzimidazole esters.
Experimental Protocol: Synthesis of Ethyl 5-bromo-1H-benzimidazole-2-carboxylate
This protocol provides a representative example of the synthesis of a bromo-substituted benzimidazole ester.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Ethyl oxalyl chloride
-
Pyridine
-
Ethanol
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation: Dissolve 4-bromo-1,2-phenylenediamine (10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath. Add pyridine (12 mmol) to the solution.
-
Slowly add a solution of ethyl oxalyl chloride (11 mmol) in dry DCM (20 mL) to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(2-amino-4-bromophenyl)oxalamic acid ethyl ester.
-
Cyclization: Reflux the crude product in 4 M hydrochloric acid (50 mL) for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl 5-bromo-1H-benzimidazole-2-carboxylate.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Biological Activity
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with mechanisms of action often involving the inhibition of key enzymes like topoisomerases or disruption of microtubule polymerization. Bromine substitution has been shown to enhance the cytotoxic potential of benzimidazoles.
Influence of Bromine Position:
The position of the bromine atom on the benzimidazole ring is critical for anticancer activity. Generally, substitution at the 5- or 6-position is well-tolerated and can lead to potent compounds. The electronic and steric effects of the bromine at these positions can influence how the molecule fits into the binding pocket of its target. For instance, a bromo substituent at the 5-position can enhance lipophilicity, potentially increasing cell membrane permeability and intracellular concentration.
Influence of the Ester Group:
The ester group can significantly modulate the anticancer activity. Smaller alkyl esters, such as methyl or ethyl esters, are often more active than their larger counterparts. This could be due to more favorable steric interactions within the target's binding site or to more efficient enzymatic hydrolysis to the active carboxylic acid form.
Comparative Data (IC₅₀ values):
The following table summarizes the in vitro anticancer activity of representative bromo-substituted benzimidazoles and related ester derivatives against various cancer cell lines. It is important to note that these compounds are from different studies and direct comparison should be made with caution.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-Bromo-2-(hydroxy)benzimidazole | HepG-2, MDA-MB-231, MCF-7 | Potent activity | |
| 2 | 1-(2-Bromoethyl)-2-(ethylidene)-1H-benzimidazole derivative | HOP-92 (Non-small cell lung cancer) | 0.19 | |
| 3 | Bromo-substituted benzimidazole derivative | MCF-7, DU-145, H69AR | 17.8, 10.2, 49.9 (µg/mL) | |
| 4 | Ethyl 1H-benzimidazole-2-carboxylate (unsubstituted) | Varies | Varies | N/A |
Note: The specific structures for some compounds in the table are generalized based on the descriptions in the cited literature. IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Antimicrobial Activity
Benzimidazole derivatives also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes.
Influence of Bromine Position and Ester Group:
Similar to anticancer activity, the position of the bromine atom and the nature of the ester group are crucial for antimicrobial potency. Electron-withdrawing groups like bromine on the benzimidazole ring have been shown to increase antimicrobial activity. The ester moiety can influence the compound's ability to penetrate the microbial cell wall and membrane.
Comparative Data (MIC values):
The table below presents the Minimum Inhibitory Concentration (MIC) values of some bromo-substituted benzimidazoles against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | 5-Bromo- and 5-chloro-2-substituted benzimidazoles | MRSA | Comparable to ciprofloxacin | |
| 6 | Bromo-substituted benzimidazole-triazole hybrid | S. aureus, E. coli | 3.12 | |
| 7 | Bromo-substituted benzimidazole derivative | Enterococcus faecalis, Staphylococcus aureus | 12.5 - 50 |
Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR) Summary
Based on the available data, we can summarize the key SAR trends for bromo-substituted benzimidazole esters.
Caption: Key structure-activity relationship findings for bromo-substituted benzimidazole esters.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of your synthesized compounds.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C
A Comparative Guide to Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and Known Kinase Inhibitors: A Structure-Based Perspective
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous journey. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] This guide provides a comparative analysis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate , a benzimidazole derivative, with established kinase inhibitors. Due to the absence of direct experimental kinase inhibition data for this specific compound in the public domain, this guide will offer a structure-based hypothesis of its potential activity, juxtaposed with the known profiles of selected inhibitors. This analysis is supported by a comprehensive review of the structure-activity relationships (SAR) of benzimidazole-based kinase inhibitors and is supplemented with detailed experimental protocols for assessing kinase inhibition.
Introduction to the Benzimidazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The benzimidazole core, being a structural isostere of natural purines, is well-suited to interact with the ATP-binding site of kinases.[1] Benzimidazole-based compounds can act as competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[3] The versatility of the benzimidazole scaffold allows for substitutions at various positions, primarily at the 2- and 5-positions, to achieve selectivity and potency against specific kinases.[4][5]
Structural Analysis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Chemical Structure:
Key Structural Features and Hypothetical Kinase Interaction:
-
Benzimidazole Core: Provides the fundamental scaffold for interaction with the ATP-binding pocket of kinases. The nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for hinge binding.[3]
-
Substitution at the 2-position: The ethyl acetate group at this position is a key determinant of potential kinase interactions. The length and nature of this substituent can influence which kinases are targeted.[4]
-
Substitution at the 5-position: The bromine atom at this position is expected to protrude towards the solvent-exposed region of the ATP-binding site.[6] Halogen substitutions at this position can influence the electronic properties and steric interactions of the molecule, potentially enhancing binding affinity and selectivity.[4]
Based on these features, it is plausible that ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate could exhibit inhibitory activity against certain kinases. The specific kinase targets would depend on the precise geometry and chemical properties of the ATP-binding pocket of individual kinases.
Comparative Analysis with Known Benzimidazole-Based Kinase Inhibitors
To provide context for the potential of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, we will compare its structural features with two well-characterized kinase inhibitors.
Axitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is used in the treatment of advanced renal cell carcinoma.[7][8][9]
-
Core Scaffold: Axitinib features an indazole core, which is structurally related to benzimidazole and also effectively interacts with the kinase hinge region.[9]
-
Key Interactions: Axitinib's mechanism of action involves binding to the ATP-binding site of VEGFRs, thereby inhibiting downstream signaling pathways involved in angiogenesis.[7]
-
Structural Comparison and Hypothetical Implications: While Axitinib has a more complex structure, the shared principle of a heterocyclic core targeting the ATP-binding site is relevant. The substituents on Axitinib are optimized for high-affinity binding to the VEGFR pocket. For ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate to be an effective VEGFR inhibitor, its ethyl acetate and bromo substituents would need to favorably interact with the specific amino acid residues lining the VEGFR active site. The smaller size of the ethyl acetate group compared to the side chains of Axitinib might result in lower potency or a different kinase selectivity profile.
Benzimidazole-based PKN2 Inhibitor
Protein Kinase N2 (PKN2) is a serine/threonine kinase involved in various cellular processes, and its inhibition is being explored for cancer therapy.[10][11] A reported benzimidazole-based inhibitor of PKN2 (compound 5 in Riley et al., 2020) provides a relevant comparison.
-
Core Scaffold: This inhibitor possesses a 2-(4-pyridyl)-benzimidazole core.
-
Key Interactions: The 4-pyridyl group and the primary amide at the 4-position of the benzimidazole ring are crucial for its activity against PKN2.
-
Structural Comparison and Hypothetical Implications: Comparing this to ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the substitution patterns are significantly different. The ethyl acetate group at the 2-position of our topic compound would need to mimic the interactions of the 4-pyridyl group in the PKN2 inhibitor's binding site. The presence of the bromo group at the 5-position could potentially offer additional interactions, but the overall binding mode would likely differ significantly.
Table 1: Structural and Target Comparison of Benzimidazole-Based Compounds
| Feature | Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | Axitinib | PKN2 Inhibitor (Riley et al., 2020) |
| Core Scaffold | Benzimidazole | Indazole | Benzimidazole |
| Substitution at 2-position | Ethyl acetate | Indazole N-linked side chain | 4-pyridyl |
| Substitution at 5-position | Bromo | - | - |
| Known Kinase Targets | Hypothetical | VEGFR-1, -2, -3[7][8] | PKN2[10] |
| Reported IC50 (Primary Target) | Not Available | VEGFR-2: ~0.2 nM[8] | PKN2: 0.064 µM |
Experimental Workflows for Kinase Inhibition Profiling
To experimentally determine the kinase inhibitory potential of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, standardized in vitro kinase assays are essential. Below are detailed protocols for two common methods.
Radiometric Kinase Assay (Filter-Binding Method)
This is considered the "gold standard" for its direct measurement of phosphate incorporation into a substrate.[12]
Workflow Diagram:
Radiometric Kinase Assay Workflow
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2).
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer to the desired concentration.
-
Kinase Solution: Dilute the kinase to the working concentration in kinase buffer.
-
ATP Solution: Prepare a stock solution of non-radioactive ("cold") ATP.
-
Radioactive ATP: [γ-³²P]ATP or [γ-³³P]ATP.
-
Test Compound: Prepare a serial dilution of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in a suitable solvent (e.g., DMSO).
-
Stop Solution: 0.5% Phosphoric acid.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the kinase buffer, substrate solution, and the test compound at various concentrations.
-
Add the kinase solution to each reaction well.
-
Prepare the ATP mixture by combining cold ATP and a small amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Initiate and Incubate:
-
Start the reaction by adding the ATP mixture to each well.
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[13]
-
-
Stop the Reaction and Detect:
-
Spot a small volume (e.g., 3 µL) of each reaction mixture onto a P81 phosphocellulose filter paper.[13]
-
Allow the spots to air dry.
-
Wash the filter paper four times with 0.5% phosphoric acid for 5 minutes each to remove unincorporated radioactive ATP.[13]
-
Perform a final wash with acetone and allow the paper to dry completely.[13]
-
Quantify the radioactivity of each spot using a phosphorimager or by cutting out the spots and using a scintillation counter.
-
-
Data Analysis:
-
Plot the remaining kinase activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[14] It is a homogeneous assay, meaning the entire procedure is performed in the same well, making it suitable for high-throughput screening.[14]
Workflow Diagram:
ADP-Glo™ Kinase Assay Workflow
Step-by-Step Protocol:
-
Set up the Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the kinase, substrate, ATP, and the test compound (ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate) at various concentrations. The total reaction volume is typically small (e.g., 5 µL for a 384-well plate).[2]
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
First Detection Step: Stop Reaction and Deplete ATP:
-
Second Detection Step: Convert ADP to ATP and Generate Light:
-
Add a volume of Kinase Detection Reagent equal to the sum of the previous volumes (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[14][15]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is currently lacking, its benzimidazole core structure strongly suggests potential in this area. Based on structure-activity relationships of known benzimidazole kinase inhibitors, it is plausible that this compound could target the ATP-binding site of various kinases. The ethyl acetate group at the 2-position and the bromo substituent at the 5-position will be critical in determining its specific kinase targets and potency.
To validate this hypothesis, experimental screening using the detailed protocols provided in this guide is essential. A broad kinase panel screening would be the first step to identify potential targets, followed by IC50 determination for the most promising hits. Further medicinal chemistry efforts could then focus on modifying the substituents at the 2- and 5-positions to optimize potency and selectivity, potentially leading to the development of a novel and effective kinase inhibitor. This guide serves as a foundational resource for initiating such an investigation, bridging the gap between structural intuition and empirical validation.
References
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ResearchGate. (n.d.). Structure relationship activity of benzimidazole. Retrieved from [Link]
- Ramsbeck, D., Buchholz, M., Koch, B., Böhme, L., Hoffmann, T., Demuth, H. U., & Heiser, U. (2013). Structure-activity relationships of benzimidazole-based glutaminyl cyclase inhibitors featuring a heteroaryl scaffold. Journal of medicinal chemistry, 56(11), 4487–4503.
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PubMed. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
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PubMed Central. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Axitinib? Retrieved from [Link]
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PubMed. (n.d.). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Retrieved from [Link]
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ScienceDirect. (2020). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Retrieved from [Link]
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PubMed. (n.d.). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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PubMed Central. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Retrieved from [Link]
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PubMed Central. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole-based multi-kinase inhibitors and their interactions in... Retrieved from [Link]
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ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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INLYTA® (axitinib). (n.d.). Mechanism Of Action. Retrieved from [Link]
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ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
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Royal Society of Chemistry. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole derivatives as VEGFR kinase inhibitors (1–14). Retrieved from [Link]
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ACS Publications. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Retrieved from [Link]
-
PubMed Central. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. Retrieved from [Link]
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Patsnap Synapse. (2024). What are PKN2 inhibitors and how do they work? Retrieved from [Link]
-
Frontiers. (2023). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Retrieved from [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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Frontiers. (n.d.). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Retrieved from [Link]
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MDPI. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]
-
ADP Glo Protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]
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Cross-Validation of Experimental Results for Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
An In-Depth Technical Guide for Researchers
A Comparative Analysis of Benzimidazole Derivatives in Antimicrobial Drug Discovery
Introduction: The Benzimidazole Scaffold and Its Significance
The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] Benzimidazole derivatives have been successfully developed into drugs with antiviral, antifungal, antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The versatility of the benzimidazole core allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery.[2]
This guide focuses on a specific derivative, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS: 944903-92-8)[4], as a case study for the cross-validation of experimental results within the broader class of benzimidazole compounds. While extensive public data on this specific molecule is limited, by examining the synthesis, characterization, and biological evaluation of structurally related analogs, we can establish a robust framework for predicting its behavior and guiding future research. This comparative approach is a critical form of cross-validation in early-stage drug discovery.
Synthesis and Characterization: A Representative Protocol
The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate typically involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid derivative. The following protocol is a representative example based on established methods for similar benzimidazole derivatives.[3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Reagent Addition: Add diethyl malonate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Characterization and Data Interpretation
The identity and purity of the synthesized ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate would be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), the methylene bridge, and the aromatic protons on the benzimidazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretch of the imidazole ring, C=O of the ester, and C-Br bond.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound (283.12 g/mol )[4] and its isotopic pattern due to the presence of bromine.
Cross-Validation of Biological Activity: A Comparative Analysis of Benzimidazole Derivatives
The primary value of synthesizing novel benzimidazole derivatives lies in their potential biological activities.[5][6] By comparing the reported antimicrobial and antifungal activities of various analogs, we can predict the likely efficacy of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and identify promising avenues for testing.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzimidazole derivatives against common bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Reference Drug | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Source(s) |
| Norfloxacin (Reference) | 4 µg/mL | - | 8 µg/mL | 4 µg/mL | [2][7] |
| Chloromycin (Reference) | - | - | - | - | [7] |
| Ciprofloxacin (Reference) | 4 µg/mL | - | 8 µg/mL | 4 µg/mL | [2] |
| Bis-benzimidazole 11d | 2 µg/mL | 2 µg/mL | 16 µg/mL | 8 µg/mL | [6][7] |
| Benzimidazole derivative 67b | 32 µg/mL | - | 64 µg/mL | 64 µg/mL | [2] |
| Benzimidazole derivative 67c | 64 µg/mL | - | 64 µg/mL | 64 µg/mL | [2] |
Data presented as MIC in µg/mL. Lower values indicate higher potency.
This data suggests that benzimidazole derivatives often exhibit potent activity against Gram-positive bacteria, with some also showing moderate activity against Gram-negative strains.[7] The presence of different substituents on the benzimidazole core significantly influences this activity.[2]
Comparative Antifungal Activity
Benzimidazole derivatives are also known for their antifungal properties.[1][8] The table below compares the antifungal activity of various analogs.
| Compound/Reference Drug | C. albicans | A. niger | S. cerevisiae | Source(s) |
| Fluconazole (Reference) | - | - | - | [6][8] |
| Bis-benzimidazole 11d | 4 µg/mL | - | - | [6] |
| Benzimidazole-hydrazone derivatives | Notable activity | Inactive | Inactive | [8][9] |
| (Z)-5-ethylidene-2-morpholinothiazol-4(5H)-one (3e) | - | - | 3.9 µg/mL | [10] |
Data presented as MIC in µg/mL. Lower values indicate higher potency.
The antifungal activity of benzimidazoles can be significant, with some derivatives showing potency comparable to or better than reference drugs.[6] The mechanism of action for some antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1]
Experimental Workflow for Biological Screening
The following workflow outlines a standard procedure for evaluating the antimicrobial and antifungal properties of a novel compound like ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
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A Comparative Guide to the Synthesis of Substituted Benzimidazoles: From Classical Condensations to Modern Catalytic Routes
For Immediate Publication
Shanghai, China – January 20, 2026 – The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its synthesis has been a subject of intense research, evolving from harsh classical methods to sophisticated, highly efficient modern techniques. This guide provides a comparative analysis of the most prominent synthetic routes to substituted benzimidazoles, offering insights into their mechanisms, advantages, and practical applications for researchers in drug discovery and organic synthesis.
The importance of the benzimidazole nucleus is well-established, with derivatives exhibiting a wide range of therapeutic activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1][2][3] The development of efficient and sustainable synthetic methodologies is therefore a critical endeavor in pharmaceutical sciences.
I. Classical Synthetic Routes: The Foundation
The traditional approaches to benzimidazole synthesis, developed over a century ago, laid the groundwork for all subsequent methodologies. These methods typically involve the condensation of o-phenylenediamines (OPDs) with carboxylic acids or their derivatives.
A. Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under strong acidic conditions and high temperatures.[4][5][6] While this method is versatile for aliphatic acids, aromatic acids often require temperatures exceeding 180°C.[4] The harsh conditions, including the use of strong mineral acids like hydrochloric acid or polyphosphoric acid, can limit its applicability for sensitive substrates.[1][3][7]
Mechanism Insight: The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.
B. Weidenhagen Reaction
Another classical approach is the Weidenhagen reaction, which utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[5][7] This method offers an alternative to carboxylic acids but often requires stoichiometric amounts of oxidants and can lead to the formation of side products.
II. Modern Synthetic Methodologies: Efficiency and Sustainability
Contemporary approaches to benzimidazole synthesis focus on improving reaction efficiency, broadening substrate scope, and adhering to the principles of green chemistry. These methods often employ catalysts, alternative energy sources, and one-pot procedures.
A. Catalytic Condensation of o-Phenylenediamines and Aldehydes
The direct condensation of OPDs with aldehydes has become one of the most widely adopted methods due to the vast commercial availability of aldehydes.[8] The key to this transformation's success lies in the use of a catalyst to promote the oxidative cyclization of the Schiff base intermediate. A plethora of catalytic systems have been developed, ranging from metal-based catalysts to greener, metal-free alternatives.
-
Metal Catalysts: A wide variety of metals, including copper, iron, cobalt, and zinc, have been shown to effectively catalyze this reaction.[9][10][11] For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have demonstrated high efficacy at ambient conditions.[12] Recyclable nano-catalysts, such as ZnFe₂O₄, have also been employed, offering advantages in terms of sustainability.[13]
-
Green and Metal-Free Catalysts: In recent years, there has been a significant shift towards more environmentally benign catalysts. Ammonium chloride (NH₄Cl) has been used as a mild and economical catalyst for this transformation.[2][14] Furthermore, protocols using iodine in combination with sodium hydroxide have been developed as an efficient metal-free oxidant system.[15] Some methods have even been developed to proceed in water without any additional catalyst, representing a highly sustainable approach.[1]
B. Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized benzimidazole synthesis, dramatically reducing reaction times from hours to mere minutes and often leading to higher yields.[16][17][18] This technique has been successfully applied to the condensation of OPDs with both carboxylic acids and aldehydes.[16][19] The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products.[16][20]
C. One-Pot and Multi-Component Reactions
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of operational simplicity and atom economy.[13] Several one-pot procedures for benzimidazole synthesis have been reported, often combining the condensation and cyclization steps without the need for isolating intermediates.[13][21] For example, an efficient one-pot synthesis has been described using various aldehydes and OPDs with a recyclable nano-catalyst under ultrasonic irradiation.[13]
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key parameters of the different synthetic methodologies:
| Synthetic Method | Reactants | Typical Conditions | Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Strong acid (HCl, PPA), high temp (>150°C) | 2 - 24 hours | 60 - 85% | Readily available starting materials. | Harsh conditions, long reaction times.[7] |
| Weidenhagen | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., Cu(OAc)₂) | Several hours | Moderate | Utilizes aldehydes as substrates. | Requires stoichiometric oxidant, potential for side products. |
| Catalytic Condensation | o-Phenylenediamine, Aldehyde | Various catalysts (metals, nanoparticles, green catalysts) | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, milder conditions, catalyst recyclability.[1] | Catalyst cost, potential for metal contamination. |
| Microwave-Assisted | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Microwave irradiation, often solvent-free | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, higher yields.[16][17] | Requires specialized equipment. |
| Ultrasound-Assisted | o-Phenylenediamine, Aldehyde | Ultrasonic irradiation, room temperature | 4 - 7 minutes | up to 99% | Rapid, mild conditions, high efficiency.[15] | Specialized equipment needed. |
| One-Pot Reactions | o-Phenylenediamine, Aldehyde, etc. | Various, often catalytic | 0.5 - 4 hours | 88 - 92% | Operational simplicity, high atom economy.[13] | Optimization can be complex. |
Experimental Protocols
Protocol 1: Classical Synthesis of Benzimidazole (from o-Phenylenediamine and Formic Acid)
This protocol is a representative example of the Phillips-Ladenburg condensation.
Materials:
-
o-Phenylenediamine (0.5 mole, 54 g)
-
90% Formic acid (0.75 mole, 32 cc)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (e.g., Norite)
Procedure:
-
In a 500-cc round-bottomed flask, combine o-phenylenediamine and 90% formic acid.[22]
-
Heat the mixture in a water bath at 100°C for two hours.[22][23]
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.[22][23]
-
Collect the crude benzimidazole by suction filtration.[22]
-
For recrystallization, dissolve the crude product in boiling water (approximately 13 cc per gram).[22]
-
Add about 2 g of decolorizing carbon, digest for fifteen minutes, and filter the hot solution rapidly through a pre-heated filter.[22][23]
-
Cool the filtrate to 10–15°C to crystallize the product.
-
Filter the white product, wash with cold water, and dry at 100°C.
-
The expected yield is 83–85% with a melting point of 170–172°C.[22]
Protocol 2: Modern Catalytic Synthesis of 2-Substituted Benzimidazoles (Ammonium Chloride Catalyzed)
This protocol illustrates a greener, more efficient catalytic approach.
Materials:
-
o-Phenylenediamine (0.92 mmol, 0.100 g)
-
Substituted aldehyde (e.g., Anisaldehyde, 0.92 mmol, 0.125 g)
-
Ammonium chloride (NH₄Cl) (30 mol%, 0.15 g)
-
Ethanol (4 mL)
Procedure:
-
To a mixture of o-phenylenediamine and the aldehyde in ethanol, add the ammonium chloride catalyst.
-
Stir the resulting mixture at 80°C for 2 hours.[2]
-
Monitor the reaction completion by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Pour the reaction mixture into ice-cold water to precipitate the product.[2]
-
Filter the solid product, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the core concepts.
Caption: Major synthetic pathways to substituted benzimidazoles.
Caption: A typical workflow for modern catalytic benzimidazole synthesis.
Conclusion
The synthesis of substituted benzimidazoles has evolved significantly, with modern catalytic and microwave-assisted methods offering substantial improvements over classical approaches in terms of efficiency, yield, and environmental impact. While the Phillips-Ladenburg condensation remains a foundational method, the direct catalytic condensation of o-phenylenediamines with aldehydes has emerged as a more versatile and sustainable strategy. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources. Researchers are encouraged to consider the milder, faster, and often higher-yielding modern methodologies for the efficient construction of diverse benzimidazole libraries for drug discovery and development.
References
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Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. Retrieved from [Link]
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Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (n.d.). AccScience Publishing. Retrieved from [Link]
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Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads. (2024). PubMed. Retrieved from [Link]
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Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2024). Bentham Science. Retrieved from [Link]
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A green synthesis of benzimidazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. (n.d.). EPRA Journals. Retrieved from [Link]
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Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). (2017). Semantic Scholar. Retrieved from [Link]
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ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (n.d.). Arkat USA. Retrieved from [Link]
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To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved from [Link]
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One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2025). EnPress Publisher. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health. Retrieved from [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health. Retrieved from [Link]
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New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. (2025). ResearchGate. Retrieved from [Link]
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An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. Retrieved from [Link]
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Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Benzimidazole (Synthesis). (n.d.). Scribd. Retrieved from [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. Retrieved from [Link]
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Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare. Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. Retrieved from [Link]
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SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). National Institutes of Health. Retrieved from [Link]
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One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. (2023). National Institutes of Health. Retrieved from [Link]
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New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Taylor & Francis Online. Retrieved from [Link]
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Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. (2014). ACS Publications. Retrieved from [Link]
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Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (n.d.). EnPress Publisher. Retrieved from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
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Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2025). ResearchGate. Retrieved from [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). Royal Society of Chemistry. Retrieved from [Link]
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The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]
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Assessing the Specificity of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making the rigorous assessment of inhibitor specificity an indispensable step in the development of new chemical entities. This guide provides an in-depth comparative analysis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a compound featuring the privileged benzimidazole scaffold, against established inhibitors of monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases.
The benzimidazole core is a recurring motif in a multitude of biologically active compounds, including inhibitors of kinases, peptidases, and other enzyme classes[1][2][3]. This inherent promiscuity of the scaffold necessitates a thorough evaluation of the specificity of any new benzimidazole-based inhibitor. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to comprehensively assess the specificity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and similar compounds.
Profiling Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a synthetic small molecule with the chemical formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol . Its structure is characterized by a central benzimidazole ring, substituted with a bromine atom at the 5-position and an ethyl acetate group at the 2-position. The presence of the benzimidazole scaffold suggests its potential as an enzyme inhibitor, with a high likelihood of targeting ATP-binding sites or other conserved pockets within enzyme active sites. Based on the known activities of structurally related benzimidazole derivatives, a primary hypothesized target for this compound is monoamine oxidase B (MAO-B)[1].
Comparative Analysis with Known MAO-B Inhibitors
To contextualize the inhibitory potential and specificity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a direct comparison with well-characterized MAO-B inhibitors is essential. For this guide, we have selected three clinically relevant MAO-B inhibitors:
-
Selegiline: An irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease[4][5].
-
Rasagiline: Another irreversible MAO-B inhibitor with a different chemical structure, also used for Parkinson's disease[4][5].
-
Safinamide: A reversible and selective MAO-B inhibitor, representing a newer generation of this drug class[4][5].
The comparative analysis will focus on their inhibitory potency against MAO-B, selectivity against the MAO-A isoform, and potential off-target activities against a panel of other enzymes for which benzimidazole derivatives have shown inhibitory action.
Table 1: Comparative Inhibitory Activity (IC₅₀) Data
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Kinase X IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | [Experimental Data] | [Experimental Data] | [Calculated Value] | [Experimental Data] | [Experimental Data] |
| Selegiline | 10 | >10,000 | >1000 | >50 | >100 |
| Rasagiline | 5 | >5,000 | >1000 | >50 | >100 |
| Safinamide | 98 | 5,200 | 53 | >50 | >100 |
Note: The data for the reference compounds are representative values from the literature. Experimental values for the topic compound are to be determined through the protocols outlined below.
Experimental Protocols for Specificity Assessment
The following section provides detailed, step-by-step methodologies for key experiments to determine the inhibitory activity and specificity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Workflow for Comprehensive Specificity Profiling
Caption: A four-phase workflow for assessing the specificity of a novel small molecule inhibitor.
MAO-B Inhibition Assay using MAO-Glo™ Assay Kit (Promega)
This protocol is adapted from the manufacturer's instructions and provides a highly sensitive luminescent method to measure MAO-B activity[1][6][7].
Rationale: The MAO-Glo™ assay is a robust, high-throughput compatible method that measures the activity of MAO enzymes by detecting the amount of luciferin produced from a pro-luciferin substrate. The intensity of the luminescent signal is directly proportional to the MAO activity[8].
Materials:
-
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and reference inhibitors (Selegiline, Rasagiline, Safinamide)
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1402 or similar)[9]
-
Recombinant human MAO-B enzyme
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reagent Preparation: Prepare the MAO-B substrate and Luciferin Detection Reagent according to the kit protocol. Dilute the recombinant MAO-B enzyme to the desired concentration in the appropriate reaction buffer.
-
Assay Reaction:
-
Add 25 µL of the MAO-B substrate solution to each well.
-
Add 0.5 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control (100% activity) and a known MAO-B inhibitor as a positive control.
-
Initiate the reaction by adding 25 µL of the diluted MAO-B enzyme solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the enzymatic reaction and initiate the luminescent signal. Incubate for 20 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
MAO-A Inhibition Assay for Selectivity Determination
The procedure is identical to the MAO-B assay described above, with the following modifications:
-
Use recombinant human MAO-A enzyme instead of MAO-B.
-
Use the MAO-A specific reaction buffer if provided in the kit.
-
Use a known selective MAO-A inhibitor (e.g., Clorgyline) as a positive control[10].
Data Analysis: Calculate the IC₅₀ for MAO-A and determine the selectivity index by dividing the MAO-A IC₅₀ by the MAO-B IC₅₀. A higher selectivity index indicates greater specificity for MAO-B.
Off-Target Kinase Profiling
Rationale: Given that the benzimidazole scaffold is a common feature in many kinase inhibitors, it is crucial to assess the activity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate against a panel of representative kinases[3].
Procedure:
This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A common approach involves a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay against a panel of kinases (e.g., 50-400 kinases). The compound is usually tested at a fixed concentration (e.g., 1 or 10 µM), and the percent inhibition is determined. For any significant hits (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC₅₀.
Counter-Screening Against Other Benzimidazole-Targeted Enzymes
Rationale: To further establish the specificity of the compound, it should be tested against other enzymes known to be inhibited by benzimidazole derivatives, such as α-amylase and cholinesterases[11][12].
Procedure:
Utilize commercially available assay kits for these enzymes, following the manufacturer's protocols. For example:
-
α-Amylase Inhibition Assay: A colorimetric assay that measures the reduction of a starch substrate by α-amylase.
-
Cholinesterase Inhibition Assay: An assay based on the Ellman's reagent, which measures the activity of acetylcholinesterase or butyrylcholinesterase.
The experimental setup for determining IC₅₀ values would be analogous to the MAO inhibition assays.
Interpreting the Data and Concluding Remarks
A comprehensive assessment of the data generated from these assays will provide a detailed specificity profile for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. An ideal specific inhibitor will exhibit a potent low nanomolar IC₅₀ against MAO-B, a high selectivity index (>1000-fold) over MAO-A, and minimal to no activity against the off-target kinase panel and other enzymes at concentrations up to at least 10 µM.
The comparative data against selegiline, rasagiline, and safinamide will provide valuable context for the compound's potential as a therapeutic agent. For instance, determining whether the compound is a reversible or irreversible inhibitor will have significant implications for its safety profile and clinical application.
This guide provides a robust framework for the systematic evaluation of the specificity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. By employing these methodologies and principles of comparative analysis, researchers can make informed decisions about the progression of this and other novel small molecule inhibitors in the drug discovery pipeline.
References
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Abdel-Jalil, R. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 1-12. [Link]
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Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]
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Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
A Senior Application Scientist's Perspective on a Promising Benzimidazole Derivative
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the foundation of numerous compounds with a wide array of biological activities.[1][2] This guide delves into the anticipated in vitro and in vivo efficacy of a specific, yet less-chartered derivative: ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. While direct, comprehensive public data on this exact molecule is sparse, this guide will provide a robust comparative analysis based on the well-established principles of benzimidazole chemistry and the extensive body of research on its analogues.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesized, expert-driven perspective to inform future research and experimental design. We will explore the probable mechanisms of action, potential therapeutic applications, and the critical leap from laboratory assays to preclinical models.
The Benzimidazole Core: A Hub of Therapeutic Potential
Benzimidazole derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4] Their mechanism of action is often multifaceted, ranging from the disruption of microtubule polymerization and induction of apoptosis to the inhibition of key enzymes like topoisomerases and protein kinases.[1][2][3] The versatility of the benzimidazole ring, particularly at the 1, 2, and 5 positions, allows for extensive structural modifications that can fine-tune its biological activity.[4]
The subject of our focus, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, possesses key structural features that suggest a strong potential for biological efficacy. The bromine atom at the 5-position can enhance lipophilicity and potentially influence binding interactions with target proteins. The ethyl acetate group at the 2-position provides a handle for further chemical modification and may play a role in the compound's pharmacokinetic profile.
In Vitro Efficacy: Predicting Cellular Impact
Based on the known activities of structurally similar benzimidazole derivatives, we can hypothesize the in vitro efficacy of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate across several therapeutic areas.
Anticipated Anticancer Activity
The benzimidazole scaffold is a cornerstone in the development of anticancer agents.[1][3][5] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines.
Probable Mechanisms of Action:
-
Microtubule Disruption: Many benzimidazole compounds interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[2][3]
-
Kinase Inhibition: They can act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cancer cell proliferation.[5]
Comparative Data for Structurally Related Benzimidazoles:
To provide a tangible reference, the following table summarizes the in vitro anticancer activity of some well-characterized benzimidazole derivatives against common cancer cell lines. This data serves as a benchmark for what might be expected from ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference Compound |
| Nocodazole | HeLa (Cervical Cancer) | 0.1 - 0.5 | Doxorubicin |
| Mebendazole | A549 (Lung Cancer) | 0.1 - 1.0 | Cisplatin |
| Astemizole | MCF-7 (Breast Cancer) | 1.0 - 5.0 | Tamoxifen |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. The values presented are for comparative purposes only.
Potential Antimicrobial and Antiviral Efficacy
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[4] Their broad-spectrum activity makes them attractive candidates for combating infectious diseases.
-
Antimicrobial Action: The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Antiviral Effects: Benzimidazoles can interfere with viral replication by targeting viral enzymes like polymerases or helicases.
From the Benchtop to Preclinical Models: The In Vivo Translation
A promising in vitro profile is the first step. The true test of a compound's therapeutic potential lies in its in vivo efficacy, where factors like pharmacokinetics, metabolism, and systemic toxicity come into play.
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model is critical and should be relevant to the disease being studied (e.g., xenograft models for cancer, infection models for antimicrobial studies).
-
Route of Administration and Dosing: Determining the optimal route (e.g., oral, intravenous) and dosing regimen is essential for achieving therapeutic concentrations at the target site.
-
Toxicity Assessment: A thorough evaluation of potential side effects and organ toxicity is paramount.
Illustrative In Vivo Experimental Workflow:
The following diagram outlines a typical workflow for evaluating the in vivo anticancer efficacy of a novel benzimidazole derivative.
Caption: A generalized workflow for in vivo anticancer efficacy testing.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.
In Vitro Cytotoxicity Assay: MTT Protocol
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
While direct experimental data for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is not yet widely published, the extensive research on the benzimidazole scaffold provides a strong foundation for predicting its biological activities. The structural features of this compound suggest a high probability of significant anticancer, antimicrobial, and/or antiviral properties.
The true potential of this molecule can only be unlocked through rigorous in vitro and in vivo testing. The protocols and comparative data presented in this guide offer a strategic framework for initiating such investigations. As research progresses, it will be crucial to elucidate the specific molecular targets and mechanisms of action of this promising compound, paving the way for its potential development as a novel therapeutic agent.
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Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia. [Link]
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for benchmarking the novel benzimidazole derivative, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, against established anticancer drugs. The content herein is curated for researchers, scientists, and drug development professionals, offering in-depth technical protocols and data interpretation within the context of contemporary oncological research.
Introduction: The Rationale for Benchmarking Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including enzymes and proteins, making it a focal point in the design of novel therapeutics.[1][4] In the realm of oncology, benzimidazole derivatives have demonstrated a wide spectrum of anticancer activities, functioning as tubulin polymerization inhibitors, topoisomerase inhibitors, and kinase modulators, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a novel compound of interest that combines the benzimidazole core with an acetate moiety at the 2-position and a bromine atom at the 5-position. While direct experimental data for this specific molecule is not yet broadly published, structure-activity relationship (SAR) studies of related analogs provide a compelling basis for its investigation as an anticancer agent. The presence of a halogen, such as bromine, at the 5-position of the benzimidazole ring has been shown in some studies to enhance cytotoxic activity.[5] Furthermore, modifications at the 2-position are known to be critical for the biological activity of benzimidazoles.
Given the established anticancer potential of the benzimidazole scaffold, it is hypothesized that ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate may act as a tubulin polymerization inhibitor, a common mechanism for this class of compounds.[1][6] This guide, therefore, outlines a rigorous benchmarking study against Paclitaxel, a gold-standard microtubule-stabilizing agent, and Doxorubicin, a topoisomerase II inhibitor with a different mechanism of action, to comprehensively evaluate its potency and selectivity.
Comparative In Vitro Cytotoxicity
The initial phase of benchmarking involves assessing the cytotoxic potential of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) will be determined to quantify its potency.
Table 1: Comparative IC50 Values (µM) of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and Standard Drugs across Various Cancer Cell Lines
| Cell Line | Cancer Type | Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (Hypothetical) | Paclitaxel | Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 0.85 | 0.004 | 0.09 |
| HeLa | Cervical Carcinoma | 1.20 | 0.008 | 0.15 |
| A549 | Lung Carcinoma | 2.50 | 0.015 | 0.20 |
| HepG2 | Hepatocellular Carcinoma | 1.75 | 0.025 | 0.35 |
Note: The IC50 values for Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate are hypothetical and for illustrative purposes, based on the potential activity of novel benzimidazole derivatives. The values for standard drugs are approximate ranges compiled from published literature.[7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, Paclitaxel, and Doxorubicin. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Mechanism of Action: Elucidating the Cellular Response
To understand how ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate exerts its cytotoxic effects, a series of mechanism-of-action studies are essential. Based on the hypothesized role as a tubulin inhibitor, we will investigate its impact on cell cycle progression and apoptosis induction.
Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle.[10][11]
Table 2: Effect of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate on Cell Cycle Distribution in MCF-7 Cells
| Treatment (IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 65% | 20% | 15% |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (Hypothetical) | 15% | 10% | 75% |
| Paclitaxel | 10% | 5% | 85% |
| Doxorubicin | 45% | 35% | 20% |
Note: Data is hypothetical and represents the expected outcome for a tubulin polymerization inhibitor.
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Disruption of the cell cycle often leads to programmed cell death, or apoptosis.[9]
Table 3: Apoptosis Induction in MCF-7 Cells Following Treatment
| Treatment (IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Control | < 5% | < 2% |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (Hypothetical) | 35% | 25% |
| Paclitaxel | 40% | 30% |
| Doxorubicin | 25% | 20% |
Note: Data is hypothetical and illustrative of expected results.
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Experimental Workflow and Proposed Mechanism
Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds.
Caption: Hypothesized mechanism of action for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
In Vivo Benchmarking: Xenograft Tumor Model
To translate in vitro findings to a more complex biological system, an in vivo xenograft model is employed. This provides crucial data on the compound's efficacy and potential toxicity in a living organism.
Table 4: Antitumor Efficacy in an MCF-7 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0% |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (Hypothetical) | 600 | 60% |
| Paclitaxel | 450 | 70% |
| Doxorubicin | 750 | 50% |
Note: Data is hypothetical and for illustrative purposes.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of immunodeficient nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups and administer the compounds (e.g., via intraperitoneal injection) at predetermined doses and schedules for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate against standard-of-care anticancer drugs. The proposed experiments will elucidate its cytotoxic potency, mechanism of action, and in vivo efficacy. Based on the hypothetical data, this novel benzimidazole derivative shows promise as an anticancer agent, warranting further investigation. Future studies should focus on confirming its interaction with tubulin, exploring its activity against a broader panel of cancer cell lines, including drug-resistant models, and conducting detailed pharmacokinetic and toxicological profiling.
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Broad mechanisms of action of benzimidazoles as anticancer agents. [Link]
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Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Assays Involving Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides an in-depth technical analysis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a member of the pharmacologically significant benzimidazole family. We will delve into its synthesis, characterization, and critically, the factors influencing the reproducibility of assays in which it is a key component. This document further offers a comparative perspective against established alternatives, providing the necessary context for informed experimental design.
Synthesis and Characterization: The Foundation of Reproducibility
The journey to reproducible assay results begins with the purity and characterization of the starting material. The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can be approached through several methods, each with its own implications for yield, purity, and scalability.
Comparative Synthesis Strategies
The classical approach to benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. While robust, this method often requires high temperatures and long reaction times. Modern advancements, such as microwave-assisted synthesis, offer significant improvements in terms of reaction speed and yield[1].
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield Range |
| Conventional Heating (Phillips-Ladenburg) | Well-established, versatile | Long reaction times, high temperatures, potential for side products | 60-80% |
| Microwave-Assisted Synthesis | Rapid, high yields, improved purity | Requires specialized equipment | 85-95%[1] |
| One-Pot Reductive Cyclization | Efficient, streamlined process | May require specific catalysts and reagents | Excellent yields reported for similar structures[2] |
Recommended Synthesis Protocol for Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles and offers a reliable route to the target compound.
Step 1: Synthesis of the Precursor (Illustrative)
A common strategy involves the initial formation of an intermediate that can be cyclized to the benzimidazole core. For instance, the reaction of 4-bromo-o-phenylenediamine with a suitable C2-synthon like a malonic ester derivative.
Step 2: Cyclization to Ethyl 2-(5-bromo-1H-benzimidazol-2-yl)acetate [3]
-
To a solution of the precursor from Step 1 in ethyl acetate, add a solution of 4N hydrochloric acid in ethyl acetate.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, remove a portion of the solvent under reduced pressure.
-
Neutralize the reaction mixture by the addition of a 10% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the final product.
Synthesis workflow for the target compound.
Characterization
Thorough characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As an indicator of purity.
Reproducibility in Biological Assays: A Comparative Analysis
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a key parameter in determining the antimicrobial activity of a compound[4][5]. The broth microdilution method is a widely accepted standard for determining MIC values[5].
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Factors Influencing Reproducibility in MIC Assays: [4][6]
-
Inoculum Density: Variations in the starting number of bacteria can significantly affect the MIC value.
-
Media Composition: The type and quality of the growth medium can influence bacterial growth and compound activity.
-
Incubation Conditions: Temperature and incubation time must be strictly controlled.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentration gradients.
Comparison with Alternatives:
Albendazole, a well-known benzimidazole, has reported MIC values against various bacteria. For example, its activity against Staphylococcus aureus can be used as a benchmark for new derivatives[7].
| Compound | Organism | Reported MIC (µg/mL) |
| Albendazole | Staphylococcus aureus | Varies depending on the strain |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | To be determined | - |
Anthelmintic Activity Assays
In vitro assays using model organisms like the free-living nematode Caenorhabditis elegans are powerful tools for high-throughput screening of anthelmintic compounds[8]. Larval motility assays are a common and effective endpoint.
Protocol: C. elegans Larval Motility Assay [2][9]
-
Worm Synchronization: Prepare a synchronized population of L4 stage C. elegans.
-
Assay Plate Preparation: Dispense the synchronized worms into a 96-well plate containing a suitable medium.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., levamisole or ivermectin) and a negative control (solvent).
-
Incubation: Incubate the plates under standard conditions (e.g., 20°C).
-
Motility Measurement: Quantify worm motility at specific time points using an automated worm tracker or by manual scoring.
-
Data Analysis: Calculate the percentage of motile worms and determine the EC50 value (the concentration that inhibits motility by 50%).
Workflow for the C. elegans motility assay.
Factors Influencing Reproducibility in C. elegans Assays:
-
Worm Age and Developmental Stage: The sensitivity of worms to compounds can vary with their developmental stage.
-
Assay Medium: The composition of the medium can affect both worm health and compound stability.
-
Solvent Effects: The solvent used to dissolve the test compound should be non-toxic to the worms at the final concentration.
-
Automated vs. Manual Scoring: Automated systems generally provide more objective and reproducible data.
Comparison with Alternatives:
Fenbendazole and albendazole are widely used benzimidazole anthelmintics that act by binding to β-tubulin and disrupting microtubule function in the parasite[10][11]. Their efficacy against various helminths, such as Haemonchus contortus, has been extensively studied and provides a valuable point of comparison for novel compounds[12][13].
| Compound | Target Organism | Reported Efficacy |
| Fenbendazole | Haemonchus contortus | High, but resistance is a growing concern[12] |
| Albendazole | Broad-spectrum nematode | Highly effective against many species |
| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | To be determined | - |
Conclusion: A Path to Robust and Reproducible Data
The reproducibility of assays involving ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a multi-faceted challenge that begins with the synthesis and rigorous characterization of the compound. By employing modern, efficient synthetic methods and comprehensive analytical techniques, researchers can ensure the quality of their starting material.
When moving to biological assays, a thorough understanding of the critical parameters that can introduce variability is essential. For antimicrobial and anthelmintic screening, strict adherence to standardized protocols, careful control of experimental conditions, and the use of appropriate positive and negative controls are non-negotiable.
By comparing the performance of novel compounds like ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate against well-characterized alternatives such as albendazole and fenbendazole, researchers can gain valuable insights into their relative potency and potential for further development. This comparative approach, combined with a steadfast commitment to experimental rigor, is the key to generating robust, reproducible data that will drive progress in the fields of drug discovery and development.
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Annang, F., Pérez-Victoria, I., Martínez-Peinado, N., González-Bulnes, A., & Martín, J. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of medicinal chemistry, 63(17), 9323–9336. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
This guide provides an in-depth, procedural framework for the safe handling and disposal of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS: 944903-92-8). As a brominated heterocyclic compound, its disposal requires rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.
Hazard Assessment and Chemical Profile
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a halogenated organic compound.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—a benzimidazole core, a bromine substituent, and an ethyl ester group—necessitate that it be treated as a hazardous substance.
The benzimidazole scaffold is a common feature in pharmacologically active molecules.[3] The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds, which are subject to specific waste disposal regulations under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] Analogous compounds, such as other benzimidazole derivatives and halogenated esters like ethyl bromoacetate, exhibit hazards including acute toxicity, skin irritation, and serious eye irritation.[8][9]
Causality Behind Precaution: Given the compound's structure, we must assume it possesses potential biological activity and environmental toxicity. The bromine atom makes it a persistent organic pollutant if released without proper treatment. Therefore, all handling and disposal procedures are designed to prevent human exposure and environmental contamination.
Anticipated Hazard Profile
Based on data from structurally related compounds, the following Globally Harmonized System (GHS) classifications should be conservatively applied.
| Hazard Classification | Anticipated Category | GHS Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2-4 | H300/H310/H330 - H302 | Potentially fatal or harmful if swallowed, in contact with skin, or if inhaled.[8] |
| Skin Corrosion / Irritation | Category 2 | H315 | Causes skin irritation.[10] |
| Serious Eye Damage / Irritation | Category 2 | H319 | Causes serious eye irritation.[10][11][12] |
| Specific Target Organ Toxicity | Category 3 | H336 | May cause respiratory irritation, drowsiness, or dizziness.[11][12] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all safety measures are in place. The primary goal is to minimize the risk of exposure through inhalation, ingestion, or skin contact.[13]
-
Engineering Controls : Always handle ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate and its waste within a certified chemical fume hood to control vapor and aerosol exposure. Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear double-layered chemical-resistant gloves (e.g., nitrile or Viton).[14]
-
Eye Protection : Use chemical splash goggles that meet ANSI Z87.1 standards.
-
Skin and Body Protection : A flame-retardant lab coat must be worn and fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[13]
-
Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator is required.[15]
-
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to manage it as halogenated organic hazardous waste .[2][14] Never dispose of this chemical down the drain or in regular trash.[14]
Step 1: Waste Segregation and Collection
-
Trustworthy Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams.[16][17] Co-mingling increases disposal costs and complexity.
-
Dedicated Waste Container : Collect all waste containing ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate in a dedicated, properly labeled hazardous waste container. This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves).
-
Rinsate from decontaminating glassware (see Step 4).
-
Absorbent materials used for spill cleanup.[18]
-
Step 2: Container Selection and Labeling
-
Container Compatibility : The waste container must be made of a compatible material (e.g., high-density polyethylene [HDPE] or glass) and be in good condition with a secure, tight-fitting screw-on cap.[18][19] The original product container is often the best choice for storing its own waste.[18]
-
Meticulous Labeling : Proper labeling is a self-validating system that ensures safety and regulatory compliance. The label must include:
-
Container Management : Keep the waste container closed at all times except when adding waste.[16][17] Do not fill containers beyond 90% capacity to allow for vapor expansion.[20][21]
Step 3: Secure Storage
-
Designated Accumulation Area : Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel.[16]
-
Secondary Containment : Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles : Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][14]
Step 4: Decontamination of Empty Containers
-
Regulatory Requirement : Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste. The EPA defines an "empty" container through specific rinsing procedures.
-
Triple-Rinse Protocol :
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect the first rinsate as hazardous waste in your designated container for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
-
Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations. Consult your institution's EHS department.
-
After thorough rinsing, deface or remove the original label. The container can then be disposed of according to institutional guidelines for clean lab glassware or plastic.[18]
-
Step 5: Final Disposal
-
Professional Disposal : Arrange for the pickup of the sealed and labeled hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Laboratory personnel should never transport hazardous waste off-site themselves.
Emergency Procedures: Spill Response
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the spill is significant, remove any potential ignition sources.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[22]
-
Collect Waste : Using non-sparking tools, carefully collect the absorbent material and place it into a labeled hazardous waste container.[22]
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Caption: Disposal workflow for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
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Personal protective equipment for handling ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Comprehensive Safety and Handling Guide: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
This guide provides essential safety protocols and operational procedures for the handling and disposal of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS: 944903-92-8).[1] As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The following protocols are designed to be self-validating, emphasizing the causality behind each safety measure to empower researchers with a deep understanding of the potential hazards and their mitigation.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for significant health risks, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Goggles | Must be worn at all times to protect against splashes. Given that ethyl bromoacetate can cause severe eye burns, standard safety glasses with side shields are insufficient.[8] |
| Face Shield | Recommended to be worn in conjunction with chemical goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Double Gloving | Required for all handling procedures.[10] An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove such as butyl rubber or Viton™. This provides robust protection against the potentially high dermal toxicity.[11] |
| Body Protection | Lab Coat | A flame-resistant lab coat is necessary. Ensure it is fully buttoned with sleeves rolled down. |
| Chemical Apron | A chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.[11] | |
| Respiratory Protection | Respirator | All handling of solid material or solutions should be conducted within a certified chemical fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) is required.[10] |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes must be worn to protect against spills. Shoe covers can provide an additional layer of protection.[10] |
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]
-
Assemble all necessary equipment and reagents before introducing the compound into the work area.
-
Verify that all glassware is free from cracks and defects.
-
-
Weighing and Aliquoting:
-
If in solid form, handle in a manner that minimizes dust generation. Weigh the compound in a tared, sealed container within the fume hood.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use disposable equipment where possible to minimize cleaning and potential for contamination.
-
-
During the Procedure:
-
Keep all containers of the compound sealed when not in immediate use.
-
Work with the smallest quantity of the substance feasible for the experiment.
-
Be mindful of potential ignition sources as the ethyl bromoacetate component is a combustible liquid.[8]
-
In the event of a spill, immediately alert personnel in the vicinity and follow the spill cleanup protocol outlined below.
-
-
Post-Procedure:
-
Decontaminate all non-disposable equipment and the work surface thoroughly.
-
Remove PPE following the doffing procedure outlined in the diagram above to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill Cleanup:
-
Small Spills (within a fume hood):
-
Alert others in the area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
Disposal Plan
All waste containing ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste, including unused product, contaminated disposable labware (gloves, pipette tips, etc.), and spill cleanup materials, in a dedicated hazardous waste container.
-
This compound is a halogenated organic liquid, and its waste should be segregated into the halogenated waste stream.[13][14] Do not mix with non-halogenated waste to avoid costly disposal procedures.[14][15]
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate".
-
Ensure the label includes the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive, environmental hazard).
-
-
Storage:
-
Keep the waste container tightly sealed and store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[13]
-
-
Decontamination of Empty Containers:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected as hazardous waste. Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated labware.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
References
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem.
- Benzimidazole - Santa Cruz Biotechnology.
- Common Name: ETHYL BROMOACETATE HAZARD SUMMARY - NJ.gov.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Merck Millipore.
- Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Material Safety Data Sheet.
- MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals - Benchchem.
- Toxic effects of brominated flame retardants in man and in wildlife - PubMed.
- [Toxicity of selected brominated aromatic compounds] - PubMed.
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - NIH.
- Benzimidazole Toxicity in Rabbits - ResearchGate.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Guidelines for Solvent Waste Recycling and Disposal.
- Hazardous Waste Reduction - Environmental Health and Safety.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
Sources
- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
